Product packaging for Stearoyl Serotonin(Cat. No.:CAS No. 67964-87-8)

Stearoyl Serotonin

カタログ番号: B1663772
CAS番号: 67964-87-8
分子量: 442.7 g/mol
InChIキー: FKWHKBXVLNKTGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-stearoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of stearic acid with the primary amino group of serotonin. It has been found in the jejunum and ileum of pigs and mice. It is functionally related to an octadecanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N2O2 B1663772 Stearoyl Serotonin CAS No. 67964-87-8

特性

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWHKBXVLNKTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344108
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67964-87-8
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stearoyl Serotonin: A Technical Guide to its Discovery, Endogenous Presence, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-stearoyl-serotonin is an endogenous N-acyl amide of the neurotransmitter serotonin (B10506) and the saturated fatty acid, stearic acid. First identified in the mammalian gastrointestinal tract, this lipid mediator is part of a larger family of N-acyl serotonins. Its discovery has opened new avenues for understanding the complex interplay between lipid signaling and serotonergic systems. This technical guide provides a comprehensive overview of the discovery of stearoyl serotonin, its endogenous presence, putative biosynthetic pathways, and its known interactions with key signaling proteins. Quantitative data are summarized, and detailed experimental methodologies are provided to facilitate further research in this area.

Discovery and Endogenous Presence

The first evidence for the endogenous existence of this compound, along with other N-acyl serotonins like N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin, and N-palmitoyl-serotonin, was reported by Verhoeckx et al. in 2011.[1][2] Their research demonstrated the presence of these compounds in the gastrointestinal tract of both pigs and mice, with particularly high levels detected in the jejunum and ileum.[1][2] This localization suggests a potential role for these molecules in gut physiology.

Quantitative Data

The following table summarizes the reported levels of this compound and other major N-acyl serotonins in porcine and murine intestinal tissues, as detailed in Verhoeckx et al. (2011).

Compound Tissue Species Concentration (pmol/g tissue) Reference
This compoundJejunumPorcineValue from reference[1][2]
This compoundIleumPorcineValue from reference[1][2]
This compoundJejunumMurineValue from reference[1][2]
This compoundIleumMurineValue from reference[1][2]
Palmitoyl SerotoninJejunumPorcineValue from reference[1][2]
Palmitoyl SerotoninIleumPorcineValue from reference[1][2]
Oleoyl SerotoninJejunumPorcineValue from reference[1][2]
Oleoyl SerotoninIleumPorcineValue from reference[1][2]
Arachidonoyl SerotoninJejunumPorcineValue from reference[1][2]
Arachidonoyl SerotoninIleumPorcineValue from reference[1][2]

Note: The exact quantitative values are found within the full publication of Verhoeckx et al., 2011, Biochimica et Biophysica Acta.

Experimental Protocols

Extraction and Quantification of Endogenous this compound from Intestinal Tissue (Adapted from LC-MS/MS methodologies)

This protocol describes a general procedure for the extraction and quantification of this compound from intestinal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization:

  • Excise jejunum or ileum tissue and immediately flash-freeze in liquid nitrogen.
  • Weigh the frozen tissue (typically 100-200 mg).
  • Homogenize the tissue in a suitable solvent, such as 2:1:1 chloroform:methanol:Tris-HCl 50 mM, pH 7.4, containing an internal standard (e.g., d4-stearoyl serotonin).

2. Lipid Extraction:

  • Perform a Bligh-Dyer or a similar liquid-liquid extraction to separate the lipid phase.
  • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.
  • Dry the organic phase under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried lipid extract in a non-polar solvent.
  • Apply the sample to a silica-based SPE cartridge.
  • Wash the cartridge with non-polar solvents to remove neutral lipids.
  • Elute the N-acyl serotonins with a more polar solvent mixture, such as chloroform:methanol.
  • Dry the eluate under nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the final sample in the initial mobile phase.
  • Inject the sample onto a C18 reverse-phase column.
  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transition of this compound and its internal standard.

tissue [label="Intestinal Tissue Sample"]; homogenization [label="Homogenization\n(with Internal Standard)"]; extraction [label="Liquid-Liquid Extraction"]; spe [label="Solid-Phase Extraction"]; analysis [label="LC-MS/MS Analysis"]; data [label="Data Acquisition and Quantification"];

tissue -> homogenization; homogenization -> extraction; extraction -> spe; spe -> analysis; analysis -> data; }

Fig 1. Experimental workflow for this compound quantification.

Biosynthesis

The endogenous formation of this compound is believed to occur through the enzymatic N-acylation of serotonin with stearic acid. The likely acyl donor is the activated form of stearic acid, stearoyl-coenzyme A (stearoyl-CoA). While the specific enzyme responsible for the N-stearoylation of serotonin has not been definitively identified, it is hypothesized to be a member of the N-acyltransferase (NAT) family. The existence of serotonin N-acetyltransferase (AANAT), which catalyzes the acetylation of serotonin, supports the presence of other NATs capable of utilizing different acyl-CoAs.[3][4][5] The biosynthesis is dependent on the local availability of both serotonin and stearoyl-CoA.

biosynthesis_pathway serotonin Serotonin nat N-Acyltransferase (putative) serotonin->nat stearoyl_coa Stearoyl-CoA stearoyl_coa->nat stearoyl_serotonin N-Stearoyl-Serotonin nat->stearoyl_serotonin coa Coenzyme A nat->coa signaling_pathway stearoyl_serotonin This compound inhibition Antagonism stearoyl_serotonin->inhibition weak_inhibition Weak Inhibition stearoyl_serotonin->weak_inhibition trpa1 TRPV1 Channel downstream Modulation of Pain and Inflammation trpa1->downstream faah FAAH Enzyme inhibition->trpa1 weak_inhibition->faah

References

A Technical Guide to the Biological Role of Stearoyl Serotonin in the Gastrointestinal Tract

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-stearoyl serotonin (B10506) is an endogenous N-acyl serotonin (NAS) lipid mediator found within the gastrointestinal (GI) tract.[1][2] Belonging to a class of molecules structurally related to the endocannabinoid anandamide (B1667382), stearoyl serotonin and its congeners are emerging as significant modulators of gut physiology.[1] Their biological activities are primarily driven by the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal degrading enzyme for endocannabinoids, and potential interactions with ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][3][4] By modulating the endocannabinoid system and other signaling pathways, this compound is implicated in the regulation of intestinal motility, inflammation, and visceral sensation. This document provides an in-depth technical overview of its synthesis, mechanisms of action, physiological roles, and the experimental protocols used for its study, positioning it as a molecule of interest for therapeutic development in functional and inflammatory GI disorders.

Presence, Synthesis, and Metabolism in the Gastrointestinal Tract

Endogenous Presence

This compound, along with other N-acyl serotonins like palmitoyl, oleoyl, and arachidonoyl serotonin (AA-5-HT), has been identified as an endogenous compound in the intestinal tract of pigs and mice.[1][2][5] The highest concentrations are typically found in the jejunum and ileum, regions with abundant serotonin-producing enterochromaffin (EC) cells.[1][2]

Biosynthesis and Regulation

The formation of this compound is a process of "cellular combinatorial chemistry," dependent on the local availability of its precursors: stearic acid (as Stearoyl-CoA) and serotonin.[1][5]

  • Substrate Availability: The profile of N-acyl serotonins synthesized by the gut is directly influenced by the dietary intake of fatty acids.[1][2] For instance, a diet rich in fish oil increases the intestinal levels of N-eicosapentaenoyl-serotonin (EPA-5-HT) and N-docosahexaenoyl-serotonin (DHA-5-HT).[5]

  • Enzymatic Activity: While the specific enzyme responsible for the direct conjugation of stearic acid and serotonin in the gut is not fully elucidated, the formation is stimulated in vitro by the addition of serotonin to intestinal tissue incubations.[1][2]

Metabolism

The primary route of degradation for related lipid amides is hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[6] N-acyl serotonins, including this compound, are known inhibitors of FAAH activity.[1][5] By inhibiting its own potential degradation pathway, this compound can prolong its signaling effects and, more importantly, increase the tissue levels of other FAAH substrates like the endocannabinoid anandamide (AEA).[3][7]

Diagram 1: Synthesis and Metabolism of this compound StearoylCoA Stearoyl-CoA (from dietary Stearic Acid) Synthesis N-Acyltransferase (Putative) StearoylCoA->Synthesis Serotonin Serotonin (5-HT) (from Enterochromaffin Cells) Serotonin->Synthesis StearoylSerotonin N-Stearoyl Serotonin Synthesis->StearoylSerotonin Biosynthesis FAAH FAAH StearoylSerotonin->FAAH Inhibition Products Stearic Acid + Serotonin FAAH->Products Degradation

Diagram 1: Synthesis and Metabolism of this compound

Molecular Mechanisms of Action

The biological effects of this compound in the GI tract are mediated through at least two primary signaling pathways.

Indirect Cannabinoid Receptor Activation via FAAH Inhibition

A principal mechanism of action for this compound is the inhibition of FAAH.[1] This enzyme is crucial for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[6]

  • FAAH Blockade: this compound binds to and inhibits FAAH.

  • Increased Endocannabinoid Tone: FAAH inhibition leads to an accumulation of endogenous AEA in the local tissue environment.[3][7]

  • CB1 Receptor Activation: Elevated levels of AEA activate cannabinoid type 1 (CB1) receptors, which are expressed on enteric neurons and play a significant role in regulating gut functions.[7]

  • Physiological Consequences: Activation of CB1 receptors is known to inhibit gastrointestinal motility, reduce visceral pain, and suppress inflammation.[6][7]

Diagram 2: FAAH Inhibition Signaling Pathway SS N-Stearoyl Serotonin FAAH FAAH Enzyme SS->FAAH Inhibits AEA_d Anandamide (AEA) Degradation FAAH->AEA_d Catalyzes AEA_i Increased Anandamide (AEA) FAAH->AEA_i Leads to CB1 CB1 Receptor (on Enteric Neurons) AEA_i->CB1 Activates Effects Physiological Effects: • Decreased Motility • Decreased Inflammation • Analgesia CB1->Effects Modulates

Diagram 2: FAAH Inhibition Signaling Pathway
Modulation of TRPV1 Channels

While direct data on this compound is limited, its close analog, N-arachidonoyl-serotonin (AA-5-HT), is a potent antagonist of the TRPV1 channel.[4][8] TRPV1 is a non-selective cation channel expressed on primary afferent neurons in the gut and is a key integrator of noxious stimuli, including heat, acid, and inflammatory mediators.[9]

  • TRPV1 Blockade: It is hypothesized that this compound, like AA-5-HT, can act as an antagonist at TRPV1 receptors.[4]

  • Inhibition of Nociceptive Signaling: By blocking TRPV1, this compound would prevent the influx of cations (Ca²⁺, Na⁺) that depolarize the neuron and initiate a pain signal. This action is critical in conditions of visceral hypersensitivity, such as Irritable Bowel Syndrome (IBS).[9]

The dual action as a FAAH inhibitor and a potential TRPV1 antagonist makes this class of compounds particularly interesting from a drug development perspective, as they can simultaneously target both inflammatory and nociceptive pathways.[3][4]

Physiological Roles in the Gastrointestinal Tract

Regulation of Gut Motility

Serotonin is a master regulator of GI motility.[10][11] this compound, by elevating endocannabinoid levels through FAAH inhibition, can exert an inhibitory effect on motility. Selective inhibition of FAAH has been demonstrated to significantly inhibit mouse colonic motility both in vitro and in vivo, producing an antidiarrheal effect and reversing hypermotility in disease models.[7]

Control of Intestinal Inflammation

The endocannabinoid system is deeply involved in modulating intestinal inflammation.[6] Pharmacological inhibition of FAAH has been shown to be protective in experimental models of colitis, leading to a reduction in inflammatory cytokines and a decrease in the infiltration of activated immune cells like T cells, macrophages, and neutrophils.[12] The anti-inflammatory activity of N-acyl serotonins suggests a role in maintaining mucosal homeostasis.[5]

Modulation of Visceral Sensation

Visceral hypersensitivity is a hallmark of functional GI disorders like IBS.[9] Both FAAH and TRPV1 are key targets for treating visceral pain.[7][9] By inhibiting FAAH, this compound can produce an antinociceptive effect mediated by endocannabinoids.[7] Concurrently, potential antagonism of TRPV1 channels on sensory nerve endings would further contribute to an analgesic effect.[3][4]

Quantitative Data Summary

Quantitative data for this compound is sparse in the literature; however, data from its close and well-studied analog, N-arachidonoyl-serotonin (AA-5-HT), provides valuable insight into the potential potency of this class of molecules.

Compound Target Assay Type Species Potency (IC₅₀) Reference(s)
N-Arachidonoyl-SerotoninTRPV1Calcium InfluxHuman37-40 nM[4]
N-Arachidonoyl-SerotoninTRPV1Calcium InfluxRat37-40 nM[4]
Various N-Acyl SerotoninsFAAHIn Vitro ActivityMouse/PigInhibition Confirmed[1][5]

Table 1: In Vitro Activity of N-Acyl Serotonins on Key GI Targets.

Intervention Model Effect Observed Key Finding Reference(s)
FAAH Inhibition (PF-3845)Mouse (in vivo)Reversal of hypermotilityAntidiarrheal effect[7]
FAAH Inhibition (FAAH-II)Mouse (DSS-induced colitis)Improved clinical scores, reduced inflammatory cytokinesAnti-inflammatory effect[12]
N-Arachidonoyl-SerotoninMouse (Carrageenan-induced inflammation)Reduced edema and hyperalgesiaAnti-inflammatory & Analgesic[3]

Table 2: Summary of Physiological Effects in Preclinical Models.

Key Experimental Protocols

Quantification of Endogenous this compound by LC-MS/MS

This protocol outlines the general steps for measuring levels of this compound in intestinal tissue.

  • Tissue Collection & Homogenization: Intestinal tissue (e.g., jejunum) is flash-frozen in liquid nitrogen. The frozen tissue is weighed and homogenized in a solvent mixture (e.g., chloroform:methanol:water) containing an appropriate internal standard (e.g., a deuterated analog).

  • Lipid Extraction: A Bligh-Dyer or similar liquid-liquid extraction is performed to separate the lipid phase from the aqueous and protein phases.

  • Solid-Phase Extraction (SPE): The lipid extract is dried and reconstituted in a suitable solvent. It is then passed through an SPE cartridge (e.g., C18) to remove interfering lipids and concentrate the N-acyl serotonins.

  • LC-MS/MS Analysis: The purified sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Chromatography: Separation is achieved on a C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard for sensitive and specific detection and quantification.

Diagram 3: Workflow for this compound Quantification A 1. Tissue Homogenization (with Internal Standard) B 2. Liquid-Liquid Lipid Extraction A->B C 3. Solid-Phase Extraction (SPE) (Purification & Concentration) B->C D 4. LC-MS/MS Analysis (MRM Mode) C->D E 5. Data Analysis (Quantification vs. Standard Curve) D->E

Diagram 3: Workflow for this compound Quantification
Calcium Influx Assay for TRPV1 Antagonism

This cell-based assay measures the ability of this compound to block TRPV1 activation.[8]

  • Cell Culture: A human embryonic kidney (HEK293) cell line stably overexpressing the human TRPV1 receptor is cultured to confluency in 96-well plates.

  • Dye Loading: Cells are loaded with a fluorescent calcium-sensitive dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes).

  • Agonist Challenge: The plate is placed in a fluorescence plate reader. A potent TRPV1 agonist, such as capsaicin (B1668287) (e.g., 100 nM final concentration), is added to all wells to stimulate the channel.

  • Data Acquisition: Fluorescence intensity is measured kinetically immediately before and after the addition of the agonist.

  • Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx through TRPV1. The inhibitory effect of this compound is calculated by comparing the agonist-induced response in compound-treated wells to the control wells. An IC₅₀ value can be determined from the resulting concentration-response curve.

In Vivo Colonic Motility Assay (Bead Expulsion Test)

This assay provides an in vivo measure of whole-gut transit time, which can be modulated by compounds affecting motility.

  • Animal Acclimation: Mice are acclimated to the experimental conditions.

  • Compound Administration: Mice are administered this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Bead Insertion: After a set pre-treatment time, a small glass or plastic bead (e.g., 3 mm diameter) is inserted into the distal colon to a depth of approximately 2 cm.

  • Time Measurement: The time taken for each mouse to expel the bead is recorded. A cut-off time (e.g., 120 minutes) is typically set.

  • Analysis: The expulsion times for the treatment group are compared to the vehicle control group. An increase in expulsion time indicates an inhibitory effect on colonic motility.

Conclusion and Future Directions

N-stearoyl serotonin is an endogenous lipid mediator in the GI tract with significant potential to modulate gut physiology. Its primary mechanisms of action—FAAH inhibition and putative TRPV1 antagonism—place it at the nexus of endocannabinoid and sensory nerve signaling. These pathways are critically involved in the pathophysiology of prevalent GI disorders, including IBS and IBD. The ability of this compound and related compounds to simultaneously reduce motility, inflammation, and pain makes them attractive candidates for further investigation and therapeutic development.

Future research should focus on:

  • Elucidating the specific N-acyltransferase(s) responsible for its synthesis.

  • Confirming the direct interaction and antagonistic potency of this compound at TRPV1 channels.

  • Conducting comprehensive preclinical studies in validated animal models of IBD and IBS to assess its therapeutic efficacy.

  • Investigating its effects on the gut microbiome and epithelial barrier function.

References

The Intricate Mechanisms of N-Acyl Serotonins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl serotonins represent a class of lipid signaling molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of their mechanisms of action, focusing on their biosynthesis, molecular targets, and downstream signaling pathways. By consolidating quantitative data, detailing experimental protocols, and visualizing complex interactions, this document serves as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development. The multifaceted nature of N-acyl serotonins, particularly their interactions with melatonin (B1676174) receptors, TrkB, and TRPV1 channels, positions them as promising candidates for therapeutic intervention in a range of pathological conditions, including pain, inflammation, and neurodegenerative disorders.

Biosynthesis and Metabolism of N-Acyl Serotonins

The endogenous production and degradation of N-acyl serotonins are tightly regulated enzymatic processes. The primary pathway involves the N-acylation of serotonin (B10506), catalyzed by arylalkylamine N-acetyltransferase (AANAT). This enzyme utilizes various acyl-CoAs as donor substrates, leading to the formation of a diverse family of N-acyl serotonins.[1]

The most well-characterized N-acyl serotonin is N-acetylserotonin (NAS), the immediate precursor to melatonin.[2] The biosynthesis of NAS from serotonin is considered the rate-limiting step in melatonin production.[3] The enzymatic reaction follows an ordered sequential mechanism where acetyl-CoA binds to AANAT first, followed by serotonin.[3][4]

The metabolic fate of N-acyl serotonins varies depending on their specific acyl group. NAS is primarily O-methylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin.[2][5] Conversely, melatonin can be O-demethylated by cytochrome P450 enzymes, specifically CYP2C19 and CYP1A2, to regenerate NAS.[5][6]

Other long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin (AA-5-HT), are known to interact with fatty acid amide hydrolase (FAAH). However, AA-5-HT is a poor substrate for FAAH and instead acts as an inhibitor of the enzyme, thereby influencing the metabolism of other bioactive lipids like anandamide.[7][8]

cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Serotonin Serotonin N-Acyl Serotonin N-Acyl Serotonin Serotonin->N-Acyl Serotonin Acylation Acyl-CoA Acyl-CoA AANAT AANAT Acyl-CoA->AANAT AANAT->N-Acyl Serotonin Melatonin Melatonin N-Acyl Serotonin->Melatonin O-methylation (for NAS) Degradation_Products Degradation Products N-Acyl Serotonin->Degradation_Products Hydrolysis (e.g., by FAAH) Melatonin->N-Acyl Serotonin O-demethylation (to NAS) ASMT ASMT ASMT->Melatonin CYP450 CYP450 CYP450->N-Acyl Serotonin FAAH FAAH FAAH->Degradation_Products

Biosynthesis and metabolism of N-acyl serotonins.

Molecular Targets and Receptor Interactions

N-acyl serotonins exert their physiological effects by interacting with a variety of molecular targets. The primary targets identified to date include melatonin receptors, the tropomyosin receptor kinase B (TrkB), and the transient receptor potential vanilloid 1 (TRPV1) channel.

Melatonin Receptors (MT1, MT2, and MT3)

N-acetylserotonin (NAS) is an agonist at the G protein-coupled melatonin receptors MT1 and MT2, albeit with lower affinity than melatonin itself.[2] These receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The putative MT3 receptor, which has been identified as the enzyme quinone reductase 2, exhibits a higher affinity for NAS than for melatonin.[3]

Tropomyosin Receptor Kinase B (TrkB)

A significant mechanism of action for NAS is its ability to act as a potent agonist of the TrkB receptor, the primary receptor for brain-derived neurotrophic factor (BDNF).[3][8] This activation is independent of BDNF and leads to the autophosphorylation of the receptor and the initiation of downstream signaling cascades.

Transient Receptor Potential Vanilloid 1 (TRPV1)

Long-chain N-acyl serotonins, such as N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin (OA-5-HT), and N-palmitoyl-serotonin (PA-5-HT), are known to modulate the activity of the TRPV1 channel.[9][10] AA-5-HT, for instance, acts as an antagonist at TRPV1, inhibiting its activation by capsaicin (B1668287) and other agonists.[9]

Fatty Acid Amide Hydrolase (FAAH)

Several N-acyl serotonins, particularly those with long acyl chains, interact with FAAH.[7] AA-5-HT is a notable inhibitor of FAAH, with reported IC50 values in the low micromolar range.[11] This inhibition leads to an increase in the levels of endogenous FAAH substrates, such as anandamide.

Table 1: Quantitative Data for N-Acyl Serotonin Interactions with Molecular Targets

N-Acyl SerotoninTargetAssay TypeSpeciesValueReference(s)
N-Arachidonoyl-serotoninFAAHInhibition AssayRatIC50 = 5.6 µM[11]
N-Arachidonoyl-serotoninFAAHInhibition AssayMouseIC50 = 12.0 - 26 µM[11]
N-Arachidonoyl-serotoninTRPV1 (human)Antagonism vs Capsaicin-IC50 = 37-40 nM[12]
N-Arachidonoyl-serotoninTRPV1 (rat)Antagonism vs Capsaicin-IC50 = 37-40 nM[12]
N-Arachidonoyl-serotoninT-type Ca²⁺ ChannelInhibition (CaV3.1)-pEC50 = 7.36 (~40 nM)[4]
N-Arachidonoyl-serotoninT-type Ca²⁺ ChannelInhibition (CaV3.2)-pEC50 = 6.59 (~250 nM)[4]
N-Arachidonoyl-serotoninT-type Ca²⁺ ChannelInhibition (CaV3.3)-pEC50 = 6.79 (~160 nM)[4]
N-AcetylserotoninTrkBBinding Affinity-Kd not definitively determined[13]
N-AcetylserotoninMelatonin Receptor (MT3)Binding Affinity-Higher affinity than melatonin[3]

Signaling Pathways

The interaction of N-acyl serotonins with their molecular targets initiates distinct intracellular signaling cascades that mediate their physiological effects.

TrkB Signaling Pathway

Activation of the TrkB receptor by NAS leads to its dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[14] The PI3K/Akt pathway plays a crucial role in promoting cell survival and neuroprotection. Akt can then phosphorylate and activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.[14][15]

NAS NAS TrkB TrkB NAS->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element Gene_Expression Gene Expression (Antioxidant & Cytoprotective) ARE->Gene_Expression Induces

TrkB signaling pathway activated by N-acetylserotonin (NAS).

Melatonin Receptor Signaling

Upon binding of NAS to MT1 and MT2 receptors, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased cAMP production. The βγ subunits can modulate the activity of other effectors, such as ion channels.

TRPV1 Modulation

As a non-selective cation channel, the activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials in sensory neurons. Antagonism of TRPV1 by long-chain N-acyl serotonins blocks this ion influx, thereby reducing neuronal excitability and nociceptive signaling.

Physiological Effects

The diverse mechanisms of action of N-acyl serotonins translate into a broad spectrum of physiological effects, making them attractive therapeutic targets.

  • Analgesic Effects: N-acyl serotonins, particularly AA-5-HT, have demonstrated significant analgesic properties in various pain models.[10] This is attributed to their dual action as FAAH inhibitors (increasing endocannabinoid levels) and TRPV1 antagonists.

  • Anti-inflammatory Effects: Several N-acyl serotonins exhibit anti-inflammatory activity.[16][17] This can be mediated through the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell function. For example, docosahexaenoyl serotonin (DHA-5-HT) has been shown to have potent anti-inflammatory effects in macrophages.[9]

  • Neuroprotective and Neurogenic Effects: The activation of TrkB signaling by NAS promotes neuronal survival, neurogenesis, and synaptic plasticity.[11][18] These effects underlie the observed antidepressant-like and cognitive-enhancing properties of NAS.[19]

  • Cardiovascular Effects: N-arachidonoyl serotonin has been reported to have cardiovascular effects, although the precise mechanisms are still under investigation.[20][21]

  • Skin Barrier Function: N-palmitoyl serinol, a related compound, has been shown to improve epidermal permeability barrier function, suggesting a role for N-acyl amides in skin health.[22][23] N-palmitoyl serinol stimulates ceramide production through a CB1-dependent mechanism.[24]

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-acyl serotonins on FAAH.

  • Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: Tris-HCl buffer (pH 9.0) containing EDTA.

  • Procedure:

    • Pre-incubate the enzyme preparation with various concentrations of the N-acyl serotonin or vehicle control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time (Excitation: ~360 nm, Emission: ~465 nm) as FAAH hydrolyzes the substrate to release the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25][26]

Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor/Vehicle Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence (Ex: 360nm, Em: 465nm) Initiate_Reaction->Monitor_Fluorescence Data_Analysis Calculate Reaction Rate and IC50 Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a fluorometric FAAH inhibition assay.

Western Blot Analysis of TrkB Phosphorylation

This protocol describes the detection of TrkB phosphorylation in response to N-acyl serotonin treatment.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., primary neurons or TrkB-expressing cell lines) and treat with various concentrations of the N-acyl serotonin for different time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-TrkB and normalize to a loading control (e.g., total TrkB or GAPDH).[7][27][28][29]

Calcium Imaging of TRPV1 Activation

This protocol details the measurement of intracellular calcium changes in response to TRPV1 modulation by N-acyl serotonins using a fluorescent calcium indicator like Fura-2 AM.

  • Cell Preparation: Plate cells expressing TRPV1 on coverslips.

  • Dye Loading: Load the cells with Fura-2 AM in a suitable buffer.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a baseline fluorescence ratio.

    • Apply the TRPV1 agonist (e.g., capsaicin) in the presence or absence of the N-acyl serotonin antagonist.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio indicates an increase in intracellular calcium concentration.[2][14][30][31][32]

Radioligand Binding Assay for Melatonin Receptors

This assay is used to determine the binding affinity of N-acyl serotonins to melatonin receptors.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing melatonin receptors.

  • Binding Reaction:

    • Incubate the membranes with a constant concentration of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled N-acyl serotonin.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the Ki value.[3][33][34][35]

Conclusion

N-acyl serotonins are a fascinating and functionally diverse class of endogenous lipids with significant therapeutic potential. Their ability to modulate multiple key signaling pathways, including those mediated by melatonin receptors, TrkB, and TRPV1, underscores their importance in cellular communication and homeostasis. This technical guide provides a foundational understanding of their mechanisms of action, offering valuable insights for researchers dedicated to unraveling their physiological roles and harnessing their therapeutic promise. Further investigation into the structure-activity relationships and in vivo efficacy of novel N-acyl serotonin analogs will undoubtedly pave the way for the development of innovative treatments for a wide range of human diseases.

References

"stearoyl serotonin as a lipid mediator in cellular signaling"

Author: BenchChem Technical Support Team. Date: December 2025

Stearoyl Serotonin (B10506): A Lipid Mediator in Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-stearoyl-serotonin is an endogenous lipid mediator belonging to the N-acyl serotonin family. These molecules are conjugates of fatty acids and the neurotransmitter serotonin, and they play significant roles in various physiological processes. This technical guide provides a comprehensive overview of stearoyl serotonin, focusing on its role in cellular signaling. It includes quantitative data on its biological activities, detailed experimental protocols for its synthesis and characterization, and visual representations of its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this and related lipid mediators.

Introduction

N-acyl amides are a class of bioactive lipids that includes the well-known endocannabinoid anandamide (B1667382). This family has expanded to include conjugates of fatty acids with various neurotransmitters and amino acids, such as the N-acyl serotonins[1][2]. These molecules are endogenously present in tissues with high serotonin content, such as the gastrointestinal tract, and their formation is influenced by the dietary intake of fatty acids[1][2][3].

This compound, the N-acyl amide of stearic acid and serotonin, has emerged as a molecule of interest due to its potential roles in cellular signaling, particularly in the modulation of inflammatory responses and pain perception. Unlike its unsaturated analog, arachidonoyl serotonin, which is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, this compound exhibits a distinct pharmacological profile[4]. This guide will delve into the known cellular targets and signaling pathways of this compound, presenting the current understanding of its function as a lipid mediator.

Quantitative Data on Biological Activity

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative findings to date, providing a clear comparison of its effects on different molecular targets and cellular responses.

Table 1: Inhibition of Molecular Targets by this compound

TargetAssay TypeCell LineIC50Reference
TRPV1Capsaicin-induced Ca2+ influxHEK293 (human recombinant)0.76 µM[4]
FAAHAnandamide hydrolysisNot specified> 50 µM[4]

Table 2: Anti-Inflammatory Effects of this compound (C18-5HT) in LPS-Stimulated RAW 264.7 Macrophages

AnalyteConcentration of C18-5HTResultReference
Nitric Oxide (NO)0.1, 0.5, 1 µMSignificant reduction[5]
TNF-α1 µMSignificant reduction[5]
IL-1β0.1, 0.5, 1 µMSignificant dose-dependent reduction[5]
IL-101 µMSignificant increase[5]

Signaling Pathways

The precise signaling pathways of this compound are still under investigation. However, based on its known interactions with the TRPV1 channel and its anti-inflammatory effects, a putative signaling mechanism can be proposed.

Biosynthesis and Degradation

The synthesis of N-acyl serotonins, including this compound, is thought to be catalyzed by N-acyltransferases that utilize fatty acyl-CoAs and serotonin as substrates. The degradation of many N-acyl amides is mediated by Fatty Acid Amide Hydrolase (FAAH). However, this compound is a weak inhibitor of FAAH, suggesting it is a poor substrate for this enzyme and may be metabolized by other FAAH-like enzymes.

Putative Biosynthesis and Degradation Pathway of this compound Stearoyl-CoA Stearoyl-CoA N-acyltransferase N-acyltransferase Stearoyl-CoA->N-acyltransferase Serotonin Serotonin Serotonin->N-acyltransferase This compound This compound N-acyltransferase->this compound Biosynthesis FAAH-like enzymes FAAH-like enzymes This compound->FAAH-like enzymes Degradation Stearic Acid Stearic Acid FAAH-like enzymes->Stearic Acid Serotonin_degraded Serotonin FAAH-like enzymes->Serotonin_degraded

Caption: Biosynthesis and degradation of this compound.

Modulation of Inflammatory Signaling

In macrophages, this compound has been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β, while increasing the anti-inflammatory cytokine IL-10[5]. This suggests an interaction with intracellular signaling cascades that regulate the expression of inflammatory genes. One of its known targets, the TRPV1 channel, is a non-selective cation channel that can modulate inflammatory responses. By antagonizing TRPV1, this compound may prevent the influx of calcium and subsequent activation of downstream inflammatory pathways.

Proposed Anti-Inflammatory Signaling of this compound This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Antagonism Anti_inflammatory_Cytokines IL-10 Production This compound->Anti_inflammatory_Cytokines Promotes Ca_influx Ca2+ Influx TRPV1->Ca_influx Mediates NF_kB_Pathway NF-κB Pathway Ca_influx->NF_kB_Pathway Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB_Pathway Activation iNOS_COX2_expression iNOS, COX-2 Expression NF_kB_Pathway->iNOS_COX2_expression Induces Pro_inflammatory_Cytokines TNF-α, IL-1β Production NF_kB_Pathway->Pro_inflammatory_Cytokines Induces NO_Production NO Production iNOS_COX2_expression->NO_Production Leads to

Caption: this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs and available resources.

Synthesis of N-Stearoyl-Serotonin (C18-5HT)

This protocol is adapted from Reddy and Swamy (2008) and describes a condensation reaction between stearic acid and serotonin.

  • Materials:

    • Stearic acid (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

    • Serotonin hydrochloride (1.0 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ethyl acetate (B1210297)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve stearic acid, DMAP, serotonin hydrochloride, and EDC.HCl in DMF.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in dichloromethane.

    • Characterize the purified N-stearoyl-serotonin using 1H- and 13C-NMR spectroscopy, mass spectrometry, and melting point determination.

Workflow for this compound Synthesis cluster_reactants Reactants Stearic Acid Stearic Acid Dissolve_in_DMF Dissolve in DMF Stearic Acid->Dissolve_in_DMF Serotonin HCl Serotonin HCl Serotonin HCl->Dissolve_in_DMF DMAP DMAP DMAP->Dissolve_in_DMF EDC.HCl EDC.HCl EDC.HCl->Dissolve_in_DMF Stir_24h Stir at RT for 24h Dissolve_in_DMF->Stir_24h TLC_Monitoring Monitor by TLC Stir_24h->TLC_Monitoring Purification Silica Gel Chromatography TLC_Monitoring->Purification Characterization NMR, MS, mp Purification->Characterization Final_Product N-Stearoyl-Serotonin Characterization->Final_Product

Caption: Synthesis workflow for N-stearoyl-serotonin.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture:

  • Treatment:

    • Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.01 to 1 µM) for 1 hour.

    • Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentrations of TNF-α, IL-1β, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on the methodology for assessing FAAH inhibition using a radiolabeled substrate.

  • Enzyme Source:

    • Homogenates or membrane fractions from cells or tissues expressing FAAH (e.g., rat brain, BV-2 cells).

  • Substrate:

    • [14C]Anandamide.

  • Procedure:

    • Prepare membrane fractions from the enzyme source.

    • Incubate the membranes with varying concentrations of this compound for a defined period at 37°C.

    • Initiate the reaction by adding [14C]anandamide and incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding an acidic stop solution.

    • Extract the lipids using a suitable organic solvent (e.g., chloroform/methanol).

    • Separate the [14C]arachidonic acid product from the unreacted [14C]anandamide substrate using thin-layer chromatography (TLC).

    • Quantify the amount of radioactivity in the spots corresponding to arachidonic acid and anandamide using a radiometric detector or autoradiography.

    • Calculate the percent inhibition of FAAH activity for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a fascinating lipid mediator with a distinct pharmacological profile. Its ability to antagonize the TRPV1 channel and modulate inflammatory responses in macrophages highlights its potential as a lead compound for the development of novel therapeutics for pain and inflammatory conditions. The provided data and protocols offer a solid foundation for further research into the cellular and molecular mechanisms of this compound and other N-acyl serotonins. Future studies should focus on elucidating the specific enzymes responsible for its biosynthesis and degradation, identifying additional cellular targets, and exploring its in vivo efficacy in relevant disease models.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

Exploring the Metabolic Pathways of Stearoyl Serotonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl serotonin (B10506), an endogenous N-acyl amide of serotonin, has emerged as a significant lipid signaling molecule, particularly within the gastrointestinal tract. Structurally analogous to the well-characterized N-arachidonoyl serotonin, this saturated lipid mediator is implicated in a range of physiological processes, primarily through its interaction with key enzymes and receptors in the endocannabinoid and related signaling systems. This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways involving stearoyl serotonin, including its biosynthesis, degradation, and its role as a modulator of cellular signaling. The guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the associated biochemical pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological and pathological processes. Among these, N-acyl serotonins represent a fascinating subgroup, combining the neurotransmitter serotonin with a fatty acid moiety. This compound, the N-acyl amide of serotonin and the saturated 18-carbon stearic acid, is endogenously present in mammalian tissues, with notable concentrations in the jejunum and ileum.[1][2] Its formation is intrinsically linked to dietary fatty acid intake, highlighting a direct interface between nutrition and endogenous signaling pathways.[1][2]

The biological activities of this compound are thought to be primarily mediated through its interaction with components of the endocannabinoid system, particularly the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] By inhibiting FAAH, this compound can modulate the levels of other bioactive lipids, such as anandamide (B1667382). Furthermore, emerging evidence suggests that N-acyl serotonins, as a class, may also interact with other targets, including Transient Receptor Potential Vanilloid 1 (TRPV1) channels and influence the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3]

This guide aims to provide a detailed technical overview of the metabolic pathways of this compound, offering a valuable resource for researchers investigating its physiological functions and therapeutic potential.

Metabolic Pathways

The metabolism of this compound can be broadly divided into its biosynthesis (anabolism) and degradation (catabolism). While the general principles are understood, the specific enzymes catalyzing each step in mammals are still under active investigation.

Biosynthesis of this compound

The formation of this compound involves the condensation of serotonin with stearic acid. This reaction is enzymatically catalyzed, likely via an N-acyltransferase that utilizes an activated form of stearic acid, such as stearoyl-CoA.

Diagram of the Proposed Biosynthesis Pathway of this compound

biosynthesis Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Multi-step enzymatic synthesis Enzyme_Synthesis N-acyltransferase (putative) Serotonin->Enzyme_Synthesis Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA Acyl-CoA Synthetase Stearoyl_CoA->Enzyme_Synthesis Stearoyl_Serotonin This compound Enzyme_Synthesis->Stearoyl_Serotonin

Caption: Proposed biosynthesis of this compound from tryptophan and stearic acid.

The initial and rate-limiting step in serotonin synthesis is the conversion of tryptophan to 5-hydroxytryptophan (B29612) by tryptophan hydroxylase. While the enzyme responsible for the N-acylation of serotonin with long-chain fatty acids in mammals has not been definitively identified, insect arylalkylamine N-acyltransferases (iAANATs) have been shown to utilize long-chain fatty acyl-CoAs, suggesting a similar enzymatic mechanism may exist in mammals.[4]

Degradation of this compound

The primary route for the degradation of N-acyl amides is hydrolysis of the amide bond, releasing the constituent fatty acid and amine. For this compound, this would yield stearic acid and serotonin.

Diagram of the Proposed Degradation Pathway of this compound

degradation Stearoyl_Serotonin This compound Enzyme_Degradation Fatty Acid Amide Hydrolase (FAAH) (putative) Stearoyl_Serotonin->Enzyme_Degradation Serotonin Serotonin Enzyme_Degradation->Serotonin Stearic_Acid Stearic Acid Enzyme_Degradation->Stearic_Acid

Caption: Proposed degradation of this compound via hydrolysis.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[5] Given that this compound is an inhibitor of FAAH, it is also a potential substrate for this enzyme, although its saturated acyl chain may influence the rate of hydrolysis compared to unsaturated counterparts like arachidonoyl serotonin.[6] Other amidases may also contribute to the catabolism of this compound.

Quantitative Data

Quantitative data on the metabolism and bioactivity of this compound are limited. The following tables summarize the available information.

Table 1: Endogenous Levels of this compound

Tissue Species Concentration Reference
Jejunum Pig Detected [1]
Ileum Pig Detected [1]
Jejunum Mouse Detected [1]
Ileum Mouse Detected [1]

| Colon | Human | Detected |[2] |

Table 2: Bioactivity of N-Acyl Serotonin Analogs

Compound Target Activity Value Cell Line/System Reference
Arachidonoyl Serotonin FAAH IC₅₀ ~5.6 µM Rat Basophilic Leukemia Cells [6]
Arachidonoyl Serotonin TRPV1 IC₅₀ 37-40 nM HEK-293 cells (rat and human) [7]

| C11 & C12 N-acyl serotonins | TRPV1 | IC₅₀ | 0.76 µM | Not specified |[3] |

Note: Specific quantitative data for this compound's inhibition of FAAH and TRPV1 are not currently available in the public domain.

Signaling Pathways

This compound is believed to exert its biological effects primarily through the modulation of established signaling pathways.

FAAH Inhibition and Endocannabinoid Signaling

By inhibiting FAAH, this compound can increase the concentration and prolong the action of endogenous FAAH substrates, most notably the endocannabinoid anandamide.

Diagram of FAAH Inhibition Signaling Pathway

faah_inhibition Stearoyl_Serotonin This compound FAAH FAAH Stearoyl_Serotonin->FAAH Inhibition Anandamide Anandamide FAAH->Anandamide Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_Receptor->Downstream

Caption: this compound inhibits FAAH, leading to increased anandamide levels.

Putative TRPV1 and GLP-1 Signaling

N-acyl serotonins have been shown to interact with TRPV1 channels and influence GLP-1 secretion. The precise mechanisms and the direct role of this compound in these pathways require further elucidation.

Diagram of Potential TRPV1 and GLP-1 Signaling Involvement

trpv1_glp1 cluster_0 TRPV1 Modulation cluster_1 GLP-1 Secretion Stearoyl_Serotonin_TRPV1 This compound TRPV1 TRPV1 Channel Stearoyl_Serotonin_TRPV1->TRPV1 Modulation (putative) Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Stearoyl_Serotonin_GLP1 This compound Enteroendocrine_Cell Enteroendocrine L-cell Stearoyl_Serotonin_GLP1->Enteroendocrine_Cell Stimulation (putative) GLP1_Secretion GLP-1 Secretion Enteroendocrine_Cell->GLP1_Secretion

Caption: Potential interaction of this compound with TRPV1 and GLP-1 signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound metabolism and function. The following sections outline general methodologies that can be adapted for specific research questions.

Quantification of this compound by LC-MS/MS

Objective: To quantify the levels of this compound in biological matrices.

Workflow Diagram for LC-MS/MS Quantification

lc_ms_workflow Sample Tissue/Plasma Sample Homogenization Homogenization in Acetonitrile with Internal Standard Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction LC_Separation Liquid Chromatography (C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification

References

Interaction of N-Acyl Serotonins with Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth analysis of the interaction between N-acyl serotonins and Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. A key finding highlighted is the critical role of the fatty acid chain's saturation in determining inhibitory activity. Contrary to the potential hypothesis that all N-acyl serotonins might interact with FAAH, N-stearoyl serotonin (B10506) (SA-5-HT), which contains a saturated 18-carbon acyl chain, lacks FAAH inhibitory activity. In stark contrast, unsaturated analogs such as N-arachidonoyl serotonin (AA-5-HT) are effective inhibitors. This document details the mechanism of inhibition by AA-5-HT, presents comparative quantitative data for various N-acyl serotonins, provides a detailed experimental protocol for assessing FAAH inhibition, and illustrates key concepts through logical and pathway diagrams. This guide is intended for researchers, scientists, and professionals in drug development working on the endocannabinoid system and enzyme inhibition.

Introduction: The Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS are endocannabinoids, most notably N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The biological actions of these lipid mediators are terminated by enzymatic hydrolysis.

Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme responsible for the degradation of anandamide (B1667382), hydrolyzing it into arachidonic acid and ethanolamine, thereby terminating its signaling.[1] Given its critical role, FAAH has emerged as a significant therapeutic target. Inhibition of FAAH elevates endogenous anandamide levels, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets like the TRPV1 channel. This strategy offers a more nuanced modulation of the ECS compared to direct receptor agonists and is being explored for analgesic, anxiolytic, and anti-inflammatory applications.

N-Acyl Serotonins: Structure-Activity Relationship with FAAH

N-acyl serotonins are a class of endogenous lipid mediators formed by the conjugation of a fatty acid to the neurotransmitter serotonin. While several of these compounds exist, their ability to inhibit FAAH is not uniform and is critically dependent on the structure of the acyl chain.

The most decisive factor is the degree of unsaturation. Polyunsaturated fatty acid chains confer inhibitory activity, whereas saturated chains do not.

  • N-Stearoyl Serotonin (SA-5-HT): This compound, featuring a saturated 18-carbon stearic acid chain, is not an effective inhibitor of FAAH .

  • N-Arachidonoyl Serotonin (AA-5-HT): In contrast, AA-5-HT, which contains the polyunsaturated arachidonic acid chain (20 carbons, 4 double bonds), is a well-characterized FAAH inhibitor.[2] It behaves as a tight-binding, non-covalent, mixed-type inhibitor.[2]

This structure-activity relationship underscores the importance of the acyl chain's conformation for binding to the FAAH active site. The rigid, straight conformation of the stearoyl chain likely prevents optimal fitting within the enzyme's binding pocket, whereas the flexible, kinked structure of the arachidonoyl chain allows for the necessary molecular interactions to inhibit enzyme activity.

cluster_SA N-Stearoyl Serotonin (Saturated) cluster_AA N-Arachidonoyl Serotonin (Unsaturated) SA_Struct Serotonin + Saturated Acyl Chain (Stearic Acid) FAAH FAAH Enzyme SA_Struct->FAAH Interaction AA_Struct Serotonin + Unsaturated Acyl Chain (Arachidonic Acid) AA_Struct->FAAH Interaction Result_No No Significant Inhibition FAAH->Result_No Result_Yes Mixed-Type Inhibition FAAH->Result_Yes

Caption: Structure-activity relationship of N-acyl serotonins with FAAH.

Quantitative Analysis of FAAH Inhibition

The inhibitory potency of various N-acyl serotonins against FAAH has been determined in vitro. The data clearly illustrate the lack of activity for saturated variants and the moderate potency of unsaturated compounds like AA-5-HT.

CompoundAcyl ChainSaturationFAAH Inhibition IC₅₀ (µM)Inhibition Type
N-Stearoyl Serotonin Stearic Acid (C18:0)SaturatedNo significant activity reported N/A
N-Palmitoyl SerotoninPalmitic Acid (C16:0)SaturatedNo significant activity reportedN/A
N-Oleoyl SerotoninOleic Acid (C18:1)MonounsaturatedActive (potency varies by study)Not fully characterized
N-Arachidonoyl Serotonin Arachidonic Acid (C20:4)Polyunsaturated5.6 - 26 [2]Mixed, non-covalent [2]
N-Linolenoyl SerotoninLinolenic Acid (C18:3)PolyunsaturatedPotency similar to Arachidonoyl analog[3]Mixed[3]

Table 1: Comparative FAAH inhibitory activity of selected N-acyl serotonins. Data compiled from multiple sources. IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, substrate concentration).

Signaling Pathway Modulation by AA-5-HT

The inhibition of FAAH by N-arachidonoyl serotonin (AA-5-HT) initiates a cascade of downstream signaling events. By preventing the breakdown of anandamide (AEA), AA-5-HT indirectly amplifies endocannabinoid signaling.

  • FAAH Inhibition: AA-5-HT binds to FAAH, reducing its capacity to hydrolyze AEA.

  • Increased AEA Levels: The intracellular concentration of AEA rises.

  • Receptor Activation: Elevated AEA levels lead to increased activation of cannabinoid receptor 1 (CB1), which is widely expressed in the central nervous system, mediating the psychoactive and analgesic effects of cannabinoids.

  • TRPV1 Modulation: AA-5-HT also exhibits direct antagonistic activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain signaling.[4][5]

This dual mechanism—indirectly activating CB1 receptors via FAAH inhibition and directly blocking TRPV1 channels—makes AA-5-HT a compound of significant interest for pain research.[5]

cluster_TRPV1 Direct Antagonism AA5HT N-Arachidonoyl Serotonin (AA-5-HT) FAAH FAAH AA5HT->FAAH inhibits TRPV1 TRPV1 Receptor AA5HT->TRPV1 blocks AEA_hydrolysis AEA Hydrolysis FAAH->AEA_hydrolysis catalyzes AEA Anandamide (AEA) Levels AEA_hydrolysis->AEA reduces CB1 CB1 Receptor AEA->CB1 activates Analgesia Analgesic & Other Downstream Effects CB1->Analgesia contributes to TRPV1->Analgesia contributes to

Caption: Signaling pathway of FAAH inhibition by N-arachidonoyl serotonin.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the inhibitory potential of a compound against FAAH by measuring the hydrolysis of radiolabeled anandamide.

Objective: To determine the IC₅₀ value of a test compound (e.g., N-acyl serotonin) for FAAH.

Materials:

  • Enzyme Source: Rat brain homogenate or microsomes, or recombinant FAAH.

  • Substrate: [¹⁴C-Ethanolamine]-Anandamide ([¹⁴C]-AEA).

  • Buffer: 50 mM Tris-HCl, pH 9.0.

  • Test Compounds: N-stearoyl serotonin, N-arachidonoyl serotonin, etc., dissolved in DMSO.

  • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • Quenching Solution: Chloroform/Methanol (1:1 or 2:1 v/v).

  • Scintillation Cocktail and Scintillation Counter.

  • Microcentrifuge tubes, 96-well plates.

Procedure:

  • Enzyme Preparation:

    • Prepare rat brain homogenates or microsomes in ice-cold assay buffer.

    • Determine the total protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the enzyme preparation to a working concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • In microcentrifuge tubes, add 1-2 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). For the vehicle control, add DMSO.

    • Add the diluted enzyme preparation to each tube.

    • Pre-incubate the enzyme with the test compound for 15 minutes at 37°C to allow for binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [¹⁴C]-AEA substrate. A final substrate concentration near the Km value is often used (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an excess of ice-cold chloroform/methanol.

    • Vortex vigorously to mix.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to separate the organic and aqueous phases. The hydrophobic substrate ([¹⁴C]-AEA) will partition into the lower organic phase, while the hydrophilic product ([¹⁴C]-ethanolamine) will remain in the upper aqueous phase.

  • Quantification:

    • Carefully collect a defined volume of the upper aqueous phase.

    • Add it to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

start Start prep Prepare Reagents: - FAAH Enzyme Source - [14C]-AEA Substrate - Test Compounds (e.g., AA-5-HT) - Buffers start->prep setup Assay Setup: Add enzyme & test compound to tubes prep->setup preinc Pre-incubate (15 min @ 37°C) setup->preinc init Initiate Reaction: Add [14C]-AEA Substrate preinc->init react Incubate (30 min @ 37°C) init->react stop Terminate Reaction: Add Chloroform/Methanol react->stop sep Phase Separation: Centrifuge tubes stop->sep quant Quantify Product: Measure radioactivity of aqueous phase sep->quant analyze Data Analysis: Calculate % Inhibition Determine IC50 quant->analyze end End analyze->end

Caption: Experimental workflow for a radiometric FAAH inhibition assay.

Conclusion

The interaction of N-acyl serotonins with FAAH is highly dependent on the structure of the fatty acid moiety. N-stearoyl serotonin, a saturated analog, does not inhibit FAAH, highlighting a critical structure-activity relationship. Conversely, polyunsaturated analogs like N-arachidonoyl serotonin are effective, non-covalent, mixed-type inhibitors that can elevate endogenous anandamide levels. The dual action of AA-5-HT as both a FAAH inhibitor and a TRPV1 antagonist presents a compelling profile for further investigation in the context of pain and inflammation. Understanding these molecular distinctions is paramount for researchers and drug developers aiming to design novel therapeutics targeting the endocannabinoid system.

References

In Vitro and In Vivo Stability of Stearoyl Serotonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-stearoyl-L-serotonin (Stearoyl Serotonin) is an endogenous N-acyl amide, a class of lipid signaling molecules. It is formed by the conjugation of stearic acid, a saturated fatty acid, with the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[1][2] Found endogenously in the gastrointestinal tract, particularly the jejunum and ileum, its formation is influenced by the dietary intake of fatty acids.[1][2] this compound belongs to a broader family of N-acyl serotonins, which are recognized for their diverse biological activities, including the modulation of enzymes such as fatty acid amide hydrolase (FAAH) and interaction with transient receptor potential vanilloid 1 (TRPV1) channels.[3][4] Understanding the stability of this compound in biological systems is crucial for elucidating its physiological roles and evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the available knowledge on the in vitro and in vivo stability of this compound, detailed experimental protocols for its assessment, and insights into its potential signaling pathways.

In Vitro Stability

Direct quantitative data on the in vitro stability of this compound, such as its half-life in various biological matrices, is limited in the current scientific literature. However, studies on related lipid derivatives of serotonin provide some qualitative insights. One study reported that lipidized serotonin compounds are "fairly stable in brain extracts in vitro for up to 3 h of the test."[5]

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[6][7] While unsaturated N-acyl serotonins like N-arachidonoyl-serotonin are known inhibitors of FAAH, one report suggests that saturated counterparts, including this compound, may lack this inhibitory activity, which could imply they are more susceptible to FAAH-mediated hydrolysis.[3][8]

General Experimental Protocol for In Vitro Stability Assessment in Plasma and Liver Microsomes

The following protocol describes a general procedure for determining the in vitro stability of this compound in plasma and liver microsomes.

1. Materials and Reagents:

  • This compound

  • Control plasma (e.g., human, rat, mouse)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (for microsomal assays)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a deuterated analog of this compound)

2. Plasma Stability Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm plasma and phosphate buffer at 37°C.

  • Spike this compound into the plasma to a final concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma sample.

  • Immediately quench the reaction by adding a cold organic solvent (e.g., ACN) containing the internal standard to precipitate proteins.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Liver Microsomal Stability Assay:

  • Prepare a stock solution of this compound.

  • Pre-warm liver microsomes and phosphate buffer at 37°C.

  • Add this compound to the microsomal suspension to a final concentration (e.g., 1 µM).

  • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.

  • Quench the reaction with a cold organic solvent containing the internal standard.

  • Process the samples as described in the plasma stability assay (steps 6-8).

4. Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

In Vivo Stability and Pharmacokinetics

As with in vitro stability, there is a lack of specific in vivo pharmacokinetic data for this compound in the published literature. The lipophilic nature of the stearoyl chain suggests that it may influence the absorption, distribution, metabolism, and excretion (ADME) properties of the parent serotonin molecule. However, one study investigating lipid derivatives of serotonin found no evidence of brain penetration after intraperitoneal administration in rats, suggesting that lipidation alone may not be sufficient to overcome the blood-brain barrier for this class of compounds.[5]

General Experimental Protocol for In Vivo Pharmacokinetic Study in Rodents

The following is a generalized protocol for assessing the pharmacokinetic profile of this compound in a rodent model.

1. Animal Model and Dosing:

  • Select an appropriate rodent model (e.g., Wistar rats or C57BL/6 mice).

  • Administer this compound via the desired route (e.g., intravenous, oral).

  • The formulation of this compound will be critical for its bioavailability.

2. Sample Collection:

  • Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Process the blood to obtain plasma.

3. Sample Preparation and Analysis:

  • Extract this compound and its potential metabolites from the plasma samples using a suitable method such as liquid-liquid extraction or solid-phase extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Analytical Methodology: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of this compound in biological matrices.

General LC-MS/MS Parameters:
  • Chromatography: Reversed-phase chromatography using a C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Potential Signaling Pathways

This compound, as an N-acyl serotonin, is predicted to interact with signaling pathways modulated by this class of molecules. The two primary targets are FAAH and TRPV1 channels.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades a variety of fatty acid amides.[6][7] While some N-acyl serotonins are FAAH inhibitors, the saturation of the acyl chain in this compound may preclude this activity.[3] If this compound is a substrate for FAAH, its hydrolysis would yield stearic acid and serotonin, thereby terminating its specific signaling and releasing the parent molecules.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel involved in pain perception and inflammation.[4] N-arachidonoyl-serotonin is a known dual antagonist of FAAH and TRPV1.[9] The interaction of this compound with TRPV1 has not been extensively studied. If it does interact with TRPV1, it could potentially modulate downstream signaling cascades involving calcium influx and the activation of protein kinases.

Visualizations

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics plasma Plasma Incubation quenching1 Quench & Protein Precipitation plasma->quenching1 microsomes Liver Microsome Incubation quenching2 Quench & Protein Precipitation microsomes->quenching2 extraction1 Extraction & Reconstitution quenching1->extraction1 extraction2 Extraction & Reconstitution quenching2->extraction2 analysis LC-MS/MS Analysis extraction1->analysis extraction2->analysis dosing Animal Dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep extraction3 Extraction plasma_prep->extraction3 extraction3->analysis data_analysis Data Analysis (t½, PK parameters) analysis->data_analysis

Caption: Experimental workflow for stability assessment.

signaling_pathway cluster_faah FAAH Pathway cluster_trpv1 TRPV1 Pathway stearoyl_serotonin This compound FAAH FAAH stearoyl_serotonin->FAAH Substrate? TRPV1 TRPV1 Channel stearoyl_serotonin->TRPV1 Modulator? hydrolysis Hydrolysis FAAH->hydrolysis stearic_acid Stearic Acid hydrolysis->stearic_acid serotonin1 Serotonin hydrolysis->serotonin1 ca_influx Ca²⁺ Influx TRPV1->ca_influx downstream Downstream Signaling ca_influx->downstream

Caption: Potential signaling pathways of this compound.

Conclusion

The stability of this compound is a critical factor in understanding its physiological functions and potential as a therapeutic agent. While direct quantitative data on its stability are currently lacking, this guide provides a framework for its investigation through detailed, albeit generalized, experimental protocols. The primary metabolic pathways are likely to involve hydrolysis by enzymes such as FAAH, and its biological activity may be mediated through interactions with targets like TRPV1 channels. Further research is warranted to elucidate the precise degradation kinetics, metabolic fate, and the specific signaling cascades modulated by this compound. Such studies will be instrumental in advancing our knowledge of this endogenous lipid mediator and its role in health and disease.

References

The Pharmacological Profile of Stearoyl Serotonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-stearoyl-serotonin (C18-5HT) is a naturally occurring N-acyl amide of serotonin (B10506), belonging to the class of N-acyl serotonins which have emerged as a novel group of lipid mediators. Structurally, it is a hybrid molecule combining serotonin with the saturated 18-carbon stearic acid. This document provides a comprehensive overview of the pharmacological profile of stearoyl serotonin, including its synthesis, primary mechanism of action, and physiological effects. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.

Introduction

N-acyl serotonins are endogenous lipid molecules found in various tissues, including the gastrointestinal tract and the brain.[1][2] Their physiological roles are an active area of research, with evidence suggesting their involvement in pain, inflammation, and other biological processes. This compound is of particular interest due to its distinct pharmacological profile compared to its more extensively studied analogue, N-arachidonoyl-serotonin (AA-5-HT). While AA-5-HT exhibits dual activity as a fatty acid amide hydrolase (FAAH) inhibitor and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, this compound primarily acts as a selective TRPV1 antagonist with weak FAAH inhibitory activity.[3] This selectivity makes it a valuable tool for investigating the specific roles of TRPV1 in various physiological and pathological conditions.

Chemical Synthesis

This compound can be synthesized through a condensation reaction between stearic acid and serotonin hydrochloride. A common method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-Dimethylaminopyridine (DMAP).[4]

Synthesis Protocol

A detailed protocol for the synthesis of N-octadecanoyl-5-hydroxytryptamide (C18-5HT) is as follows:

  • Dissolve stearic acid (1.1 equivalents), DMAP (1.0 equivalent), serotonin hydrochloride (1.0 equivalent), and EDC hydrochloride (1.0 equivalent) in dimethylformamide (DMF).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product using silica (B1680970) gel column chromatography with a gradient of ethyl acetate (B1210297) in dichloromethane.

  • Characterize the final product by 1H- and 13C-NMR spectroscopy, melting point determination, and high-resolution mass spectrometry to confirm its identity and purity.[4]

Alternatively, synthesis can be achieved by reacting stearoyl chloride with serotonin.[5]

Synthesis Workflow```dot

Synthesis_Workflow Stearic_Acid Stearic Acid Reaction Condensation Reaction (24h, RT) Stearic_Acid->Reaction Serotonin_HCl Serotonin HCl Serotonin_HCl->Reaction Coupling_Agents EDC, DMAP in DMF Coupling_Agents->Reaction Purification Silica Gel Chromatography Reaction->Purification Stearoyl_Serotonin This compound Purification->Stearoyl_Serotonin

Figure 2: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Experimental Protocols

TRPV1 Functional Assay (Calcium Influx Assay)

This protocol is a general method for assessing TRPV1 antagonism using a calcium-sensitive fluorescent dye in cells overexpressing the receptor.

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human TRPV1 in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for approximately 1 hour. [6]4. Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known TRPV1 agonist, such as capsaicin, to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader. For Fluo-4, excitation is typically around 485 nm and emission at 520 nm.

  • Data Analysis: Calculate the inhibition of the capsaicin-induced calcium response at each concentration of this compound to determine the IC50 value.

TRPV1_Assay_Workflow Start Start Plate_Cells Plate hTRPV1-HEK293 Cells Start->Plate_Cells Dye_Loading Load with Calcium Dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Pre_Incubation Pre-incubate with This compound Dye_Loading->Pre_Incubation Stimulation Stimulate with Capsaicin Pre_Incubation->Stimulation Measurement Measure Fluorescence (Calcium Influx) Stimulation->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 3: Workflow for a TRPV1 calcium influx assay.
FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening FAAH inhibitors using a fluorogenic substrate. [7]

  • Reagent Preparation: Prepare a FAAH enzyme solution (from recombinant sources or tissue homogenates), a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), and a positive control inhibitor (e.g., JZL 195). [8][9]2. Compound Dilution: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, FAAH enzyme, and the different concentrations of this compound or controls (vehicle and positive control).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme. [8]5. Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) kinetically over a set time period (e.g., 30 minutes) at 37°C. [1][8]7. Data Analysis: Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Bioanalytical Methods

The quantification of N-acyl serotonins, including this compound, in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity.

General LC-MS/MS Protocol Outline:

  • Sample Preparation: Extract the lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable organic solvent system, such as a biphasic extraction with methanol, methyl tert-butyl ether (MTBE), and water. [10]An internal standard (e.g., a deuterated analogue) should be added before extraction for accurate quantification.

  • Chromatographic Separation: Separate the extracted lipids using reversed-phase liquid chromatography on a C18 column.

  • Mass Spectrometric Detection: Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined.

Conclusion and Future Directions

This compound is a selective TRPV1 antagonist with demonstrated anti-inflammatory properties. Its weak activity at FAAH makes it a more specific pharmacological tool for studying TRPV1 function compared to its unsaturated counterpart, AA-5-HT. Further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Receptor Screening: A broad receptor binding screen is needed to confirm its selectivity and identify any potential off-target effects.

  • Pharmacokinetic Studies: A detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential to understand its in vivo disposition and potential for systemic use.

  • In Vivo Efficacy Models: Further evaluation in a wider range of preclinical models of pain and inflammation will help to define its therapeutic utility.

  • Central Nervous System Effects: Given that serotonin does not readily cross the blood-brain barrier, studies are needed to determine if this compound can access the CNS and exert any central effects. [11] In summary, this compound represents a promising lead compound and a valuable research tool for the exploration of TRPV1-mediated signaling pathways and their role in health and disease.

References

Endogenous Synthesis of Stearoyl Serotonin in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl serotonins are an emerging class of lipid mediators with diverse biological activities. Among them, stearoyl serotonin (B10506), an N-acyl amide of serotonin and the saturated fatty acid stearic acid, has been identified as an endogenous component in mammalian tissues. This technical guide provides a comprehensive overview of the current understanding of the endogenous synthesis of stearoyl serotonin, including the putative enzymatic pathways, tissue distribution, and key experimental protocols for its study. Furthermore, it delves into the potential signaling pathways and physiological relevance of this molecule, offering insights for future research and drug development endeavors.

Introduction

The discovery of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid, spurred interest in a broader class of lipid signaling molecules known as N-acyl amides. This family includes conjugates of various fatty acids with neurotransmitters and amino acids. N-acyl serotonins, formed by the acylation of serotonin, have been identified in mammalian tissues, with their formation being dependent on the availability of both serotonin and fatty acid precursors[1]. This compound is one such endogenously produced N-acyl serotonin, found particularly in the gastrointestinal tract[1][2]. Understanding the biosynthesis and function of this compound is crucial for elucidating its physiological roles and its potential as a therapeutic target.

Biosynthesis of this compound

The synthesis of this compound involves the enzymatic conjugation of stearic acid to the amine group of serotonin. While the precise enzyme responsible for this reaction in mammals is yet to be definitively identified, evidence points towards the involvement of an N-acyltransferase.

Putative Enzymatic Pathway

The proposed biosynthetic pathway for this compound is a single-step enzymatic reaction:

Stearoyl_CoA Stearoyl-CoA Enzyme N-acyltransferase (putative) Stearoyl_CoA->Enzyme Serotonin Serotonin Serotonin->Enzyme Stearoyl_Serotonin This compound CoA Coenzyme A Enzyme->Stearoyl_Serotonin Enzyme->CoA

Caption: Proposed enzymatic synthesis of this compound.

This reaction is catalyzed by a putative N-acyltransferase that utilizes stearoyl-CoA as the acyl donor and serotonin as the acyl acceptor.

Candidate N-Acyltransferases

While a specific mammalian enzyme for the N-stearoylation of serotonin has not been definitively identified, several lines of evidence suggest potential candidates:

  • Arylalkylamine N-acyltransferase-like 2 (AANATL2): An enzyme identified in Drosophila melanogaster, AANATL2, has been shown to catalyze the formation of long-chain N-acylserotonins[3]. While a direct mammalian ortholog with the same demonstrated function is yet to be fully characterized, this finding provides a strong lead for a potential mammalian counterpart.

  • N-acetyltransferase 2 (NAT2): This human enzyme is known to be involved in the metabolism of arylamine and hydrazine (B178648) drugs. Its gene has aliases that include N-acetyltransferase 2 (arylamine N-acetyltransferase) and it is known to have acyltransferase activity[4]. While primarily studied for its role in acetylation, the broader substrate specificity of some acyltransferases suggests it could potentially catalyze the transfer of longer acyl chains.

  • Glycine N-acyltransferase-like 2 (GLYATL2): This human gene encodes a protein with acyltransferase activity[5][6]. Although its primary characterized function is in the synthesis of N-acylglycines, the possibility of broader substrate acceptance cannot be ruled out without further investigation.

Tissue Distribution and Quantification

This compound has been identified as an endogenous lipid in the mammalian gastrointestinal tract.

Tissue Localization

Studies in pigs and mice have demonstrated the presence of this compound, along with other N-acyl serotonins like oleoyl-serotonin and palmitoyl-serotonin, particularly in the jejunum and ileum [1][2]. The formation of these compounds in vitro was stimulated by the addition of serotonin to intestinal tissue incubations, highlighting the importance of local serotonin availability[1][2].

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on the absolute concentrations of this compound in various mammalian tissues. However, the presence of other N-acyl serotonins has been reported in bovine and human brain samples[7]. The development of sensitive analytical methods is crucial for determining the precise tissue levels of this compound and understanding its physiological significance.

Table 1: Summary of N-acyl Serotonin Presence in Mammalian Tissues

N-acyl SerotoninTissueSpeciesReference
This compoundJejunum, IleumPig, Mouse[1][2]
Oleoyl SerotoninJejunum, IleumPig, Mouse[1][2]
Palmitoyl SerotoninJejunum, IleumPig, Mouse[1][2]
Arachidonoyl SerotoninJejunum, IleumPig, Mouse[1][2]
Arachidonoyl SerotoninBrainBovine, Human[7]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples. Optimization will be required for specific tissue types and instrumentation.

Objective: To quantify the concentration of this compound in a given tissue sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue sample (e.g., mouse jejunum)

  • This compound analytical standard

  • Internal standard (e.g., d4-stearoyl serotonin)

  • Homogenizer

  • Solvents: Methanol (B129727), Acetonitrile, Water, Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh the tissue sample.

    • Add a known amount of the internal standard.

    • Homogenize the tissue in an appropriate volume of ice-cold methanol.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: Develop a suitable gradient to achieve separation of this compound from other matrix components.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

        • This compound (Precursor Ion): [M+H]+

        • This compound (Product Ion): Fragment ion corresponding to the loss of the stearoyl group or other characteristic fragments.

        • Internal Standard: Monitor the corresponding transitions for the deuterated analog.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound analytical standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_0 Sample Preparation cluster_1 Solid Phase Extraction (SPE) cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Tissue Tissue Sample Homogenize Homogenization (Methanol + IS) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Cartridge Load Load Supernatant Condition->Load Wash Wash Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject Sample LC LC Separation (C18) Inject->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification (Calibration Curve)

Caption: Workflow for LC-MS/MS quantification of this compound.

N-acyl Serotonin Synthase Activity Assay

This protocol outlines a method to measure the enzymatic activity of the putative N-acyltransferase responsible for this compound synthesis in tissue homogenates.

Objective: To measure the rate of formation of this compound from stearoyl-CoA and serotonin in a tissue homogenate.

Materials:

  • Tissue homogenate (e.g., from mouse jejunum)

  • Stearoyl-CoA

  • Serotonin

  • Radiolabeled serotonin (e.g., [³H]-serotonin) or radiolabeled stearoyl-CoA

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Stop solution (e.g., ice-cold methanol with a known amount of non-radiolabeled this compound as a carrier)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, tissue homogenate, and one of the substrates (e.g., stearoyl-CoA).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the second substrate (e.g., a mixture of radiolabeled and non-radiolabeled serotonin).

  • Incubation:

    • Incubate the reaction mixture for a specific time period during which the reaction is linear.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution. The organic solvent will precipitate the proteins.

  • Extraction and Separation:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Separate the product (radiolabeled this compound) from the unreacted radiolabeled substrate. This can be achieved by:

      • Liquid-Liquid Extraction: Extract the lipid-soluble this compound into an organic solvent (e.g., ethyl acetate).

      • Thin-Layer Chromatography (TLC): Spot the supernatant onto a TLC plate and develop it with an appropriate solvent system to separate this compound from serotonin.

  • Quantification:

    • Quantify the amount of radiolabeled product formed using liquid scintillation counting.

    • Calculate the enzyme activity as the rate of product formation per unit of time per amount of protein in the homogenate (e.g., pmol/min/mg protein).

cluster_0 Reaction cluster_1 Separation cluster_2 Quantification Mix Prepare Reaction Mix (Buffer, Homogenate, Stearoyl-CoA) Incubate1 Pre-incubate (37°C) Mix->Incubate1 Start Start Reaction (Add [³H]-Serotonin) Incubate1->Start Incubate2 Incubate Start->Incubate2 Stop Stop Reaction (Ice-cold Methanol) Incubate2->Stop Centrifuge Centrifuge Extract Extract/Separate Product (LLE or TLC) Centrifuge->Extract Count Scintillation Counting Calculate Calculate Activity Count->Calculate

Caption: Workflow for N-acyl serotonin synthase activity assay.

Signaling Pathways and Physiological Relevance

The biological functions of this compound are still under investigation, but related N-acyl serotonins provide clues to its potential signaling mechanisms.

Interaction with FAAH

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (B1667382) and other fatty acid amides. While some N-acyl serotonins, such as arachidonoyl serotonin, are potent inhibitors of FAAH, this compound has been reported to be a poor inhibitor of this enzyme[3]. This suggests that this compound may have a longer biological half-life compared to FAAH substrates and may act through distinct signaling pathways.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that acts as a molecular integrator of noxious stimuli. Arachidonoyl serotonin is a known antagonist of TRPV1[1][8][9]. While the direct interaction of this compound with TRPV1 has not been extensively studied, its structural similarity to other N-acyl serotonins suggests it may also modulate TRPV1 activity.

G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled receptor expressed in the pancreas and gastrointestinal tract that is activated by lipid amides, including oleoylethanolamide (OEA). Activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and insulin. Given that a mixture of N-acyl serotonins has been shown to inhibit GLP-1 secretion, it is plausible that this compound could interact with GPR119, either as an agonist or antagonist, to modulate metabolic processes[1][10][11][12].

cluster_0 Potential Targets cluster_1 Downstream Effects Stearoyl_Serotonin This compound FAAH FAAH (Poor Inhibitor) Stearoyl_Serotonin->FAAH TRPV1 TRPV1 (Modulator?) Stearoyl_Serotonin->TRPV1 GPR119 GPR119 (Agonist/Antagonist?) Stearoyl_Serotonin->GPR119 Pain Pain Modulation TRPV1->Pain Inflammation Inflammation TRPV1->Inflammation Metabolism Metabolic Regulation (GLP-1, Insulin) GPR119->Metabolism

Caption: Potential signaling pathways of this compound.

Conclusion and Future Directions

The endogenous synthesis of this compound in mammalian tissues, particularly the intestine, points to its role as a local signaling molecule. While the precise enzymatic machinery and its regulation are still being unraveled, the identification of AANATL2 in Drosophila provides a valuable starting point for identifying the mammalian counterpart. Future research should focus on:

  • Identifying and characterizing the specific mammalian N-acyltransferase(s) responsible for this compound synthesis.

  • Developing and applying robust quantitative methods to determine the tissue-specific and circulating levels of this compound in various physiological and pathological states.

  • Elucidating the specific signaling pathways through which this compound exerts its biological effects, including its interactions with TRPV1, GPR119, and other potential targets.

  • Investigating the physiological and pathophysiological roles of this compound, particularly in the context of gut function, metabolism, and inflammation.

A deeper understanding of the endogenous synthesis and function of this compound will undoubtedly open new avenues for therapeutic intervention in a range of disorders.

References

Stearoyl Serotonin: A Bioactive Lipid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl serotonin (B10506) (C18-5HT), an endogenous N-acyl amide of stearic acid and serotonin, is emerging as a bioactive lipid with significant therapeutic promise.[1][2] Found naturally in the gastrointestinal tract, its formation is influenced by dietary lipid intake.[3][4] Structurally analogous to the well-characterized arachidonoyl serotonin (AA-5-HT), stearoyl serotonin exhibits a distinct pharmacological profile.[5] While AA-5-HT is a dual inhibitor of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid 1 (TRPV1) channel, this compound demonstrates selective activity. This guide provides a comprehensive overview of the current scientific understanding of this compound, including its biochemical properties, mechanism of action, and potential as a therapeutic agent. We present quantitative data, detailed experimental protocols, and visualizations of its known and proposed signaling pathways.

Biochemical Profile

This compound, also known as N-octadecanoyl-5-hydroxytryptamide, is a lipophilic molecule formed through the condensation of stearic acid, a saturated 18-carbon fatty acid, with the neurotransmitter serotonin.[2] This modification significantly alters the physicochemical properties of serotonin, allowing it to interact with lipid-based signaling pathways.

Synthesis

The synthesis of this compound can be achieved through a condensation reaction between stearic acid and serotonin hydrochloride.[2] The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[2] The crude product can be purified using silica (B1680970) gel chromatography.[2]

Pharmacological Activity and Mechanism of Action

This compound's bioactivity is primarily characterized by its anti-inflammatory and potential analgesic properties. Unlike its unsaturated counterpart, arachidonoyl serotonin, this compound shows selectivity in its molecular targets.

Interaction with FAAH and TRPV1

This compound has been demonstrated to be a potent antagonist of the TRPV1 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.76 µM for the human TRPV1 receptor.[6] In contrast, it exhibits negligible inhibitory activity against FAAH, with an IC50 value greater than 50 µM.[6] This selective TRPV1 antagonism, without concurrent FAAH inhibition, distinguishes it from other N-acyl serotonins and suggests a more targeted mechanism of action.

Anti-inflammatory Effects

In vitro and in vivo studies have substantiated the anti-inflammatory properties of this compound.

In Vitro Evidence: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to dose-dependently inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[2] Furthermore, it significantly reduces the secretion of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), while concurrently increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[2]

In Vivo Evidence: The anti-inflammatory effects of this compound have been confirmed in a murine subcutaneous air pouch model of inflammation.[2] Oral administration of this compound significantly reduced leukocyte migration into the inflammatory site and decreased the levels of TNF-α and IL-1β in the exudate, while elevating IL-10 levels.[2]

Proposed Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory effects are still under investigation. However, based on its observed effects on cytokine production, it is highly probable that it modulates key inflammatory signaling cascades. The inhibition of TNF-α and IL-1β, coupled with the upregulation of IL-10, strongly suggests an interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. While direct evidence for this compound's effect on NF-κB is pending, studies on other serotonin derivatives have shown inhibition of this pathway.

Putative Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation StearoylSerotonin This compound StearoylSerotonin->IKK Inhibition (Proposed) DNA DNA NFkB_n->DNA ProInflammatoryGenes Pro-inflammatory Gene Transcription DNA->ProInflammatoryGenes Cytokines TNF-α, IL-1β, iNOS ProInflammatoryGenes->Cytokines

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's bioactivity.

Table 1: In Vitro Bioactivity of this compound

Target/AssayCell LineParameterValueReference
Human TRPV1HEK293IC500.76 µM[6]
FAAH-IC50> 50 µM[6]
Nitric Oxide ProductionRAW 264.7% Inhibition (at 1 µM)38%[2]
TNF-α ProductionRAW 264.7-Significant reduction[2]
IL-1β ProductionRAW 264.7-Significant reduction[2]
IL-10 ProductionRAW 264.7-Significant increase[2]

Table 2: In Vivo Anti-inflammatory Activity of this compound (Subcutaneous Air Pouch Model)

ParameterDosage (mg/kg, p.o.)% Inhibition/ChangeReference
Leukocyte Migration0.1, 1, 10Significant reduction[2]
TNF-α Levels0.1, 1, 10Significant reduction[2]
IL-1β Levels1, 10Significant reduction[2]
IL-10 Levels0.1, 1, 10Significant increase[2]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of this compound (N-octadecanoyl-5-hydroxytryptamide)

This protocol is adapted from Reddy and Swamy (2005) as cited in Giorno et al. (2021).[2]

Materials:

  • Stearic acid

  • Serotonin hydrochloride

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Silica gel for column chromatography

Procedure:

  • Dissolve stearic acid (1.1 eq), DMAP (1.0 eq), serotonin hydrochloride (1.0 eq), and EDC.HCl (1.0 eq) in DMF.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in dichloromethane.

  • Characterize the final product by 1H- and 13C-NMR spectroscopy, melting point determination, and high-resolution mass spectrometry.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

Cell Culture and Treatment:

  • Culture RAW 264.7 cells in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a suitable density.

  • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Quantify the concentrations of TNF-α, IL-1β, and IL-10 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vivo Anti-inflammatory Assay (Murine Subcutaneous Air Pouch Model)

Air Pouch Induction:

  • Inject sterile air subcutaneously into the dorsal region of mice to create an air pouch.

  • Re-inflate the pouch with sterile air after 3 days to maintain the space.

Inflammation Induction and Treatment:

  • On day 6, administer this compound orally (p.o.) at the desired doses.

  • After a specified time (e.g., 1 hour), inject an inflammatory agent (e.g., carrageenan) into the air pouch.

Exudate Analysis:

  • After a set period (e.g., 4 or 24 hours), euthanize the mice and carefully collect the exudate from the air pouch.

  • Measure the total volume of the exudate.

  • Determine the total and differential leukocyte counts in the exudate using a hemocytometer and stained cytospins.

  • Centrifuge the exudate and collect the supernatant for cytokine analysis using ELISA kits as described for the in vitro assays.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

G cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis Day0 Day 0: Inject sterile air subcutaneously Day3 Day 3: Re-inflate air pouch Day0->Day3 Day6_Treat Day 6: Oral administration of This compound Day3->Day6_Treat Day6_Induce Inject Carrageenan into air pouch Day6_Treat->Day6_Induce Harvest Harvest exudate from air pouch (e.g., 24h post-injection) Day6_Induce->Harvest Leukocyte Leukocyte count (Total & Differential) Harvest->Leukocyte Cytokine Cytokine analysis (TNF-α, IL-1β, IL-10) via ELISA Harvest->Cytokine

Caption: Workflow for the murine subcutaneous air pouch model to evaluate the in vivo anti-inflammatory effects of this compound.

Pharmacokinetics

To date, there is a lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further research is required to understand its bioavailability, tissue distribution, metabolic fate, and clearance, which are crucial for its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a promising bioactive lipid with demonstrated anti-inflammatory properties, mediated at least in part through the inhibition of pro-inflammatory cytokine production and the potentiation of anti-inflammatory cytokines. Its selective antagonism of the TRPV1 channel without significant FAAH inhibition presents a unique pharmacological profile that warrants further investigation for the development of novel therapeutics for inflammatory conditions and potentially for pain management.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its anti-inflammatory effects, including direct investigation of its impact on the NF-κB and other relevant signaling pathways.

  • Conducting comprehensive pharmacokinetic studies to determine its ADME profile.

  • Evaluating its efficacy and safety in a broader range of preclinical models of inflammatory diseases.

  • Exploring its potential synergistic effects with other anti-inflammatory agents.

The continued exploration of this compound and other N-acyl serotonins holds the potential to uncover novel endogenous signaling pathways and provide new avenues for the treatment of a variety of inflammatory disorders.

References

Methodological & Application

Application Note and Protocol: Quantification of Stearoyl Serotonin in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl serotonins are a class of lipid mediators formed by the conjugation of serotonin (B10506) with a fatty acid. Stearoyl serotonin, an N-acyl serotonin containing stearic acid, has been identified in mammalian tissues, including the jejunum, ileum, and brain.[1][2] These molecules are of growing interest due to their potential biological activities, such as the inhibition of fatty acid amide hydrolase (FAAH) and interaction with transient receptor potential vanilloid type 1 (TRPV1) channels.[1][3] Accurate quantification of this compound in tissues is crucial for understanding its physiological roles and its potential as a therapeutic target. This document provides a detailed protocol for the quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the reliable quantification of this compound in complex biological matrices. The protocol involves homogenization and extraction of this compound from tissue samples, followed by chromatographic separation using liquid chromatography and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Standards: this compound (analytical standard), Internal Standard (e.g., oleoyl (B10858665) serotonin-d17 or a similar deuterated N-acyl serotonin)

  • Equipment:

    • Homogenizer (e.g., bead beater or ultrasonic probe)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

    • LC-MS/MS system (e.g., Waters I-Class UPLC with a Xevo TQ-S triple-quadrupole mass spectrometer or equivalent)[1]

    • Analytical balance

    • Vortex mixer

    • Pipettes and tips

2. Sample Preparation

This protocol is adapted from methods used for the extraction of N-acyl serotonins from tissues.[1]

  • Weighing: Accurately weigh approximately 50-300 mg of frozen tissue.

  • Homogenization: Place the tissue in a 2 mL tube with homogenization beads and 1 mL of ice-cold acetonitrile containing the internal standard (e.g., 50 pg of oleic acid-5-HT-d17).[1] Homogenize using a bead beater or an ultrasonic needle.[1]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an LC vial for analysis.

G cluster_workflow Sample Preparation Workflow weigh Weigh Tissue (50-300 mg) homogenize Homogenize in Acetonitrile with Internal Standard weigh->homogenize centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) homogenize->centrifuge1 collect Collect Supernatant centrifuge1->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) reconstitute->centrifuge2 analyze Transfer to LC Vial for Analysis centrifuge2->analyze G cluster_pathway Putative Signaling Pathways of N-Acyl Serotonins NAS N-Acyl Serotonin (e.g., this compound) FAAH FAAH NAS->FAAH Inhibition TRPV1 TRPV1 Receptor NAS->TRPV1 Antagonism GPR119 GPR119 Receptor NAS->GPR119 Agonism Hydrolysis Hydrolysis FAAH->Hydrolysis Biological_Effects Biological Effects (e.g., Analgesia, GLP-1 Secretion) FAAH->Biological_Effects Modulation TRPV1->Biological_Effects GPR119->Biological_Effects Anandamide Anandamide Anandamide->Hydrolysis

References

Application Notes and Protocols: Extraction of Stearoyl Serotonin from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-stearoyl-serotonin is an endogenous N-acyl amide of serotonin (B10506), belonging to a class of lipid mediators that have garnered significant interest for their potential biological activities.[1][2][3] These molecules are structurally similar to endocannabinoids and have been identified in various mammalian tissues, including the gastrointestinal tract and the brain.[1][2] Research suggests that N-acyl serotonins, including stearoyl serotonin, may play roles in pain perception, inflammation, and the regulation of glucagon-like peptide-1 (GLP-1) secretion through interactions with targets such as fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid-type 1 (TRPV1) channels.[1][4][5]

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction of this compound from biological samples, primarily tissue, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles of lipid and small molecule extraction, combining a liquid-liquid extraction with a solid-phase extraction (SPE) cleanup step to ensure high recovery and removal of interfering matrix components.

Experimental Protocols

1. Materials and Reagents

  • Solvents (LC-MS grade or equivalent):

  • Reagents:

    • This compound analytical standard

    • Internal Standard (IS): A suitable deuterated analog (e.g., oleic acid-5-HT-d17 as used for other N-acyl serotonins) is recommended.[1]

  • Solid-Phase Extraction (SPE) Cartridges:

    • Mixed-mode or weak-cation exchange (WCX) SPE cartridges are recommended for selective isolation.[6][7]

  • Equipment:

    • Homogenizer (e.g., ultrasonic needle, bead beater)

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • LC-MS/MS system

2. Sample Preparation and Homogenization

This protocol is optimized for tissue samples such as the jejunum or ileum, where N-acyl serotonins are relatively abundant.[1][2]

  • Weigh approximately 50-300 mg of frozen biological tissue.

  • Add the tissue to a 2 mL polypropylene (B1209903) tube containing ceramic beads.

  • Add 1 mL of ice-cold acetonitrile containing the internal standard (e.g., 50 pg of oleic acid-5-HT-d17).[1]

  • Homogenize the tissue using an ultrasonic needle or a bead beater until a uniform suspension is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the extracted lipids and small molecules, including this compound.

3. Lipid Extraction (Folch Method Adaptation)

For a more comprehensive lipid extraction, particularly if co-analyzing other lipid species, a modified Folch extraction can be employed following homogenization.

  • To the supernatant from the previous step, add chloroform and water to achieve a final chloroform:methanol:water ratio of 8:4:3. This will induce phase separation.

  • Vortex the mixture thoroughly for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, including this compound.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for SPE loading (e.g., 1 mL of 0.5 M ammonium acetate).

4. Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing interfering substances from the sample matrix. A mixed-mode or weak-cation exchange (WCX) SPE is recommended to selectively retain and elute serotonin and its derivatives.[6]

  • Condition the SPE Cartridge: Condition a WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load the reconstituted sample from the lipid extraction step onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 20 mM ammonium acetate to remove polar impurities.

    • Wash with 1 mL of methanol to remove non-polar impurities.

  • Elute the Analyte: Elute the this compound and internal standard from the cartridge with an appropriate elution solvent. For a weak-cation exchange mechanism, this would typically be a basic solution (e.g., 1 mL of 5% ammonium hydroxide (B78521) in methanol).

  • Dry and Reconstitute: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

5. LC-MS/MS Analysis

The final analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 column is typically used for the separation of lipid-like molecules.

  • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. The specific precursor and product ion transitions for this compound and the internal standard will need to be optimized.

Data Presentation

The following table summarizes expected performance characteristics for the extraction of serotonin and related compounds from biological matrices. While specific quantitative data for this compound extraction is not widely published, these values from similar analyses provide a benchmark for method validation.

AnalyteMatrixExtraction MethodRecovery RateLinearity RangeReference
SerotoninFecesSPE55.9 - 81.0%-[8][9]
SerotoninUrineMixed-mode SPEConsistent5 - 500 ng/mL[6]
SerotoninPlateletsPerchloric acid precipitation97% (of standard)-[10]
N-acyl serotoninsIntestinal TissueAcetonitrile precipitation--[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Biological Tissue (50-300 mg) homogenization Homogenization in ACN with Internal Standard tissue->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe_conditioning Condition SPE Cartridge sample_loading Load Sample supernatant->sample_loading spe_conditioning->sample_loading spe_wash Wash (Aqueous & Organic) sample_loading->spe_wash spe_elution Elute this compound spe_wash->spe_elution drying Dry Eluate spe_elution->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPV1 TRPV1 Channel Biological_Response Biological Response (e.g., Pain Modulation) TRPV1->Biological_Response Modulation Stearoyl_Serotonin This compound Stearoyl_Serotonin->TRPV1 Antagonism FAAH FAAH Stearoyl_Serotonin->FAAH Inhibition Hydrolysis_Products Stearic Acid + Serotonin FAAH->Hydrolysis_Products Hydrolysis

Caption: Putative signaling interactions of this compound.

References

Application Notes and Protocols: Solubility and Handling of Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stearoyl serotonin (B10506), also known as N-octadecanoyl-5-hydroxytryptamide (C18-5HT), is a synthetic derivative of serotonin formed by the coupling of stearic acid and serotonin[1]. It belongs to the class of N-acyl serotonins, which are considered a novel class of lipid mediators with promising biological properties[2][3][4]. Stearoyl serotonin is structurally analogous to arachidonoyl serotonin, a known dual antagonist of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel, which has demonstrated analgesic effects[5][6][7][8]. While the specific effects of replacing the arachidonoyl component with the saturated 18-carbon stearoyl moiety have not been extensively studied, related N-acyl serotonins have been shown to inhibit FAAH activity and glucagon-like peptide-1 secretion in vitro[2][4][5].

These application notes provide essential information on the solubility of this compound in common laboratory solvents, DMSO and ethanol (B145695), and offer detailed protocols for its preparation and use in experimental settings.

Data Presentation: Physicochemical Properties and Solubility

Proper dissolution is critical for accurate and reproducible experimental results. This compound is a crystalline solid that is soluble in organic solvents.[5] The quantitative solubility data in DMSO and ethanol are summarized below.

Property Value Source
Synonyms N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-octadecanamide, C18-5HT[1][8]
Molecular Formula C₂₈H₄₆N₂O₂[1]
Molecular Weight 442.7 g/mol (Calculated)
Appearance Crystalline solid[5]
Solubility in DMSO ~20 mg/mL[5]
Solubility in Ethanol ~2.5 mg/mL[5]
Storage (Solid) -20°C (stable for at least two years)[5]

Application Notes

  • Solvent Selection:

    • DMSO offers significantly higher solubility (~20 mg/mL) compared to ethanol, making it the solvent of choice for preparing highly concentrated stock solutions.[5] This is advantageous for experiments requiring a low final solvent concentration.

    • Ethanol can be used as an alternative solvent, but its lower solubility for this compound (~2.5 mg/mL) will result in more dilute stock solutions.[5]

  • Storage and Stability:

    • The solid form of this compound should be stored at -20°C for long-term stability.[5]

    • Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C. It is recommended to purge the solvent with an inert gas to prevent oxidation.[5]

    • Aqueous solutions of this compound are not recommended for storage longer than one day.[5] Prepare fresh aqueous working solutions from the organic stock solution for each experiment.

  • Considerations for Biological Experiments:

    • When preparing aqueous working solutions for in vitro or in vivo experiments, the organic stock solution should be diluted into aqueous buffers or isotonic saline.[5]

    • It is crucial to ensure the final concentration of the organic solvent (DMSO or ethanol) is minimal, as these solvents can have physiological effects at low concentrations.[5] Always include a vehicle control (buffer with the same final concentration of the solvent) in your experimental design.

    • For in vivo administration, such as oral gavage, a stock solution in DMSO may be further diluted in a vehicle like Tween 80 to create a stable emulsion or suspension.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a stock solution in the solvent of choice.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated balance

  • Vortex mixer or sonicator

  • Inert gas (e.g., argon or nitrogen), optional

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile tube or vial.

  • Dissolution: Add the appropriate volume of the chosen solvent (DMSO for up to 20 mg/mL; ethanol for up to 2.5 mg/mL).

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.

  • (Optional) Purging: To enhance stability, gently bubble an inert gas through the solvent before or after dissolution to remove dissolved oxygen.[5]

  • Storage: Tightly cap the vial and store it at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture

This protocol details the dilution of the organic stock solution for use in biological assays.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

Procedure:

  • Thaw Stock: Thaw the concentrated stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium to achieve the final desired concentration.

    • Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing or mixing. Do not add the aqueous solution to the concentrated stock.

  • Final Solvent Concentration: Calculate the final percentage of the organic solvent in the working solution. Ensure this concentration is consistent across all experimental conditions, including the vehicle control.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]

Mandatory Visualizations

Putative Signaling Pathway

This compound is an analog of arachidonoyl serotonin, a known inhibitor of FAAH and TRPV1 channels. The diagram below illustrates this hypothesized mechanism of action.

G cluster_0 This compound Action ss This compound faah FAAH (Fatty Acid Amide Hydrolase) ss->faah trpv1 TRPV1 Channel ss->trpv1 degradation Degradation Products faah->degradation pain_signal Pain Signaling trpv1->pain_signal anandamide Anandamide (Substrate) anandamide->faah capsaicin Capsaicin (Agonist) capsaicin->trpv1

Putative signaling pathway for this compound.
Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for experimental use.

G start Start weigh 1. Weigh Stearoyl Serotonin Solid start->weigh add_solvent 2. Add Organic Solvent (DMSO or Ethanol) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve stock Concentrated Stock Solution (-20°C) dissolve->stock dilute 4. Dilute in Aqueous Buffer/Medium stock->dilute apply 5. Apply to Experiment (In Vitro / In Vivo) dilute->apply end End apply->end

Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Studying Transient Receptor Potential (TRP) Channels Using Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that function as cellular sensors for a wide array of physical and chemical stimuli. Their involvement in numerous physiological and pathophysiological processes, including pain, inflammation, and temperature sensation, makes them attractive targets for drug discovery. Stearoyl serotonin (B10506), a naturally occurring N-acyl serotonin found in the intestinal tract, has emerged as a valuable pharmacological tool for investigating the function of specific TRP channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1).

These application notes provide a comprehensive overview of the use of stearoyl serotonin in TRP channel research, including its mechanism of action, protocols for key experiments, and relevant quantitative data.

Application of this compound in TRPV1 Research

This compound is a potent antagonist of the human TRPV1 channel. It is a structural analog of arachidonoyl serotonin, which is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and a TRPV1 antagonist. A key advantage of this compound is its selectivity; it effectively blocks TRPV1 channels without significantly inhibiting FAAH, allowing for the specific investigation of TRPV1-mediated pathways.

The primary application of this compound is in the inhibition of TRPV1 activation by various stimuli, such as capsaicin (B1668287), heat, and protons. This makes it a useful tool for:

  • Elucidating the role of TRPV1 in cellular signaling pathways.

  • Screening for novel TRPV1 modulators.

  • Investigating the therapeutic potential of TRPV1 antagonism in conditions like chronic pain and inflammation.

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity on TRPV1 and FAAH.

TargetSpeciesAssayAgonist/SubstrateIC50Reference
TRPV1 HumanIntracellular Ca2+ elevation in HEK293 cellsCapsaicin0.76 µM[1]
FAAH Not SpecifiedAnandamide hydrolysisAnandamide> 50 µM[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring TRPV1 Inhibition

This protocol describes the methodology to measure the inhibitory effect of this compound on capsaicin-activated currents in cells expressing TRPV1 using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably or transiently expressing human TRPV1.

  • Standard external solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Standard internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

  • Capsaicin stock solution (e.g., 10 mM in ethanol).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Protocol:

  • Cell Preparation: Plate TRPV1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Apply a solution containing a known concentration of capsaicin (e.g., 1 µM) to activate TRPV1 channels and record the inward current.

    • Wash out the capsaicin with the external solution until the current returns to baseline.

    • Pre-incubate the cell with the desired concentration of this compound for 2-5 minutes.

    • Co-apply the same concentration of capsaicin with this compound and record the current.

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot a dose-response curve and calculate the IC50 value.

Diagram of the Patch-Clamp Workflow:

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Plate TRPV1-expressing HEK293 cells establish_wc Establish whole-cell configuration cell_prep->establish_wc sol_prep Prepare external and internal solutions sol_prep->establish_wc pipette_prep Pull glass pipettes pipette_prep->establish_wc record_baseline Record baseline current establish_wc->record_baseline apply_capsaicin Apply capsaicin to activate TRPV1 record_baseline->apply_capsaicin washout Washout capsaicin apply_capsaicin->washout apply_ss Pre-incubate with This compound washout->apply_ss co_apply Co-apply capsaicin and this compound apply_ss->co_apply measure_current Measure peak inward current co_apply->measure_current calc_inhibition Calculate % inhibition measure_current->calc_inhibition plot_curve Plot dose-response curve and find IC50 calc_inhibition->plot_curve

Caption: Workflow for patch-clamp electrophysiology.

Calcium Imaging for Measuring TRPV1 Inhibition

This protocol describes how to use a fluorescent calcium indicator to measure the inhibition of capsaicin-induced calcium influx by this compound in a population of cells.

Materials:

  • HEK293 cells stably or transiently expressing human TRPV1.

  • Fluo-4 AM or another suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Capsaicin stock solution.

  • This compound stock solution.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Protocol:

  • Cell Plating: Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Add HBSS containing the desired concentrations of this compound to the appropriate wells.

    • Incubate for 10-20 minutes at room temperature.

  • Calcium Imaging:

    • Place the plate in the fluorescence microscope or plate reader.

    • Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 488 nm excitation, 520 nm emission).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Add a solution of capsaicin (e.g., to a final concentration of 1 µM) to the wells.

    • Continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • Measure the peak fluorescence intensity after capsaicin addition for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

    • Normalize the data by expressing the change in fluorescence as a percentage of the response to capsaicin alone.

    • Plot a dose-response curve and calculate the IC50 value for this compound.

Diagram of the Calcium Imaging Workflow:

calcium_imaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate TRPV1-expressing cells in 96-well plate load_dye Load cells with Fluo-4 AM plate_cells->load_dye add_ss Add this compound load_dye->add_ss record_baseline Record baseline fluorescence add_ss->record_baseline add_capsaicin Add capsaicin record_baseline->add_capsaicin record_response Record fluorescence response add_capsaicin->record_response measure_peak Measure peak fluorescence record_response->measure_peak normalize_data Normalize data measure_peak->normalize_data plot_curve Plot dose-response curve and find IC50 normalize_data->plot_curve

Caption: Workflow for calcium imaging experiments.

Signaling Pathways and Logical Relationships

TRPV1 Signaling and Inhibition by this compound

TRPV1 is a non-selective cation channel that, upon activation by stimuli like capsaicin, allows the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the initiation of downstream signaling cascades, which are often associated with the sensation of pain and the promotion of inflammation. This compound acts as an antagonist, binding to the TRPV1 channel and preventing its opening, thereby blocking the influx of cations and the subsequent cellular responses.

Diagram of TRPV1 Signaling and Inhibition:

trpv1_signaling cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_inhibitor Inhibitor cluster_response Cellular Response capsaicin Capsaicin trpv1 TRPV1 capsaicin->trpv1 Activates heat Heat (>43°C) heat->trpv1 Activates protons Protons (low pH) protons->trpv1 Activates cation_influx Ca²⁺/Na⁺ Influx trpv1->cation_influx stearoyl_serotonin This compound stearoyl_serotonin->trpv1 Inhibits depolarization Membrane Depolarization cation_influx->depolarization pain_signal Pain Sensation/ Inflammation depolarization->pain_signal

Caption: TRPV1 activation and inhibition pathway.

Conclusion

This compound is a selective and potent antagonist of the TRPV1 channel, making it a valuable research tool for scientists and drug development professionals. The protocols and data presented in these application notes provide a framework for utilizing this compound to investigate the role of TRPV1 in various physiological and pathological contexts. Further research may explore the potential effects of this compound on other TRP channels and its therapeutic applications in TRPV1-mediated disorders.

References

Application Notes and Protocols: Investigating the Cellular Effects of Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stearoyl serotonin (B10506), also known as N-octadecanoyl-5-hydroxytryptamide (C18-5HT), is a lipid mediator belonging to the N-acyl serotonin family. These molecules are endogenous compounds with emerging biological significance. Unlike its well-studied analogue, arachidonoyl serotonin, which acts as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, stearoyl serotonin exhibits a more selective pharmacological profile. It is a potent antagonist of the TRPV1 channel, with an IC50 of 0.76 μM, but shows weak inhibitory activity towards FAAH (IC50 > 50 μM).[1][2][3] This selectivity makes this compound a valuable tool for investigating the specific roles of TRPV1 in various cellular processes, particularly inflammation and nociception.

These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound in cell culture models. The protocols detailed below cover initial cytotoxicity assessments, evaluation of anti-inflammatory properties, and investigation of the underlying signaling pathways.

I. Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from existing literature on this compound and its analogues, providing a basis for experimental design and data comparison.

Table 1: Inhibitory Activity of N-Acyl Serotonins

CompoundTargetAssayIC50Reference
This compound Human TRPV1Inhibition of capsaicin-induced Ca2+ elevation in HEK293 cells0.76 µM[1]
This compound FAAHInhibition of anandamide (B1667382) hydrolysis> 50 µM[1]
Arachidonoyl SerotoninHuman/Rat TRPV1Inhibition of capsaicin-induced currents in HEK293 cells37-40 nM[4]
Arachidonoyl SerotoninFAAHInhibition of anandamide hydrolysis8 µM[1]

Table 2: In Vitro Anti-inflammatory Effects of this compound (C18-5HT) in LPS-stimulated RAW 264.7 Macrophages

ParameterTreatmentConcentrationResultReference
Cell ViabilityC18-5HT0.01 - 1 µMNo significant effect[5]
Cell ViabilityC18-5HT3 µM~25% reduction[5]
Nitric Oxide (NO) ProductionC18-5HT + LPS0.1 - 1 µMSignificant inhibition[5]
TNF-α ProductionC18-5HT + LPSNot specifiedSignificant inhibition[5]
IL-1β ProductionC18-5HT + LPSNot specifiedSignificant inhibition[5]
IL-10 ProductionC18-5HT + LPSNot specifiedSignificant increase[5]

II. Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on a selected cell line (e.g., RAW 264.7 macrophages, HEK293 cells, or a neuronal cell line).

Materials:

  • This compound (C18-5HT)

  • Cell line of interest (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of this compound in complete culture medium (e.g., 0.01, 0.1, 1, 3, 10, 30 µM).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.[5]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • 96-well cell culture plates

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite (B80452) (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1, e.g., 0.1, 0.5, 1 µM) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.[5]

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution (from the Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 3: Quantification of Cytokine Production (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines.

Materials:

  • RAW 264.7 cells or Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • LPS (for macrophages) or Concanavalin A (ConA) (for PBMCs)

  • ELISA kits for TNF-α, IL-1β, and IL-10

  • Microplate reader

Procedure:

  • Culture and treat the cells as described in Protocol 2 (for RAW 264.7 cells). For PBMCs, stimulate with an appropriate mitogen like ConA.[6]

  • After the 24-hour incubation period, collect the cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kits.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curves provided with the kits.

Protocol 4: Assessment of TRPV1 Antagonism (Calcium Influx Assay)

Objective: To confirm the antagonistic activity of this compound on the TRPV1 channel.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • This compound

  • Capsaicin (B1668287)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed HEK293-hTRPV1 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Wash the cells with HBSS and then incubate with the loading buffer for 30-60 minutes at 37°C.

  • Wash the cells again with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of this compound or vehicle control and incubate for 10-20 minutes.

  • Measure the baseline fluorescence.

  • Add a solution of capsaicin (a TRPV1 agonist, e.g., 100 nM) to all wells to stimulate the channel.

  • Immediately measure the change in fluorescence over time.

  • The inhibitory effect of this compound is determined by the reduction in the capsaicin-induced fluorescence signal compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

III. Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-inflammatory effects, primarily via TRPV1 antagonism.

G ss This compound trpm1 TRPV1 Channel ss->trpm1 Antagonizes pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-1β) ss->pro_inflammatory Inhibits anti_inflammatory Anti-inflammatory Cytokines (IL-10) ss->anti_inflammatory Promotes ca_influx Ca2+ Influx trpm1->ca_influx Mediates capsaicin Capsaicin (Pro-inflammatory stimulus) capsaicin->trpm1 Activates downstream Downstream Signaling (e.g., MAPKs, NF-κB) ca_influx->downstream lps LPS tlr4 TLR4 lps->tlr4 Activates tlr4->downstream downstream->pro_inflammatory Increases downstream->anti_inflammatory Decreases

Caption: Proposed anti-inflammatory signaling of this compound.

Experimental Workflow

The diagram below outlines the logical progression of experiments for studying the effects of this compound in cell culture.

G start Start: Select Cell Line (e.g., RAW 264.7) protocol1 Protocol 1: Cell Viability Assay (MTT) Determine non-toxic dose range start->protocol1 protocol2 Protocol 2: Anti-inflammatory Screening (Griess Assay) Measure NO production protocol1->protocol2 protocol3 Protocol 3: Cytokine Profiling (ELISA) Measure TNF-α, IL-1β, IL-10 protocol2->protocol3 protocol4 Protocol 4: Mechanism of Action (Calcium Influx) Confirm TRPV1 antagonism protocol3->protocol4 pathway_analysis Further Mechanistic Studies: Western Blot for NF-κB, MAPKs, etc. protocol4->pathway_analysis end Conclusion: Characterize Cellular Effects pathway_analysis->end

Caption: Experimental workflow for this compound cell studies.

References

Application Notes and Protocols for Administering Stearoyl Serotonin in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl Serotonin (B10506) (N-stearoyl-5-hydroxytryptamine, C18-5HT) is an endogenous N-acyl amide, a class of lipid signaling molecules. It is formed by the conjugation of stearic acid, a saturated fatty acid, with the neurotransmitter serotonin. N-acyl serotonins have garnered interest for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and analgesic effects. This document provides detailed application notes and protocols for the administration of stearoyl serotonin in animal models of disease, based on currently available scientific literature. While research into this compound is ongoing, this guide consolidates existing data to aid in experimental design and execution.

Data Presentation: Quantitative Effects of this compound

The primary in vivo data for this compound comes from a mouse model of acute inflammation. The following tables summarize the quantitative outcomes observed in this model.

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Carrageenan-Induced Subcutaneous Air Pouch (SAP) Model in Mice
Parameter MeasuredVehicle Control (Carrageenan only)This compound (0.1 mg/kg, p.o.)This compound (1 mg/kg, p.o.)This compound (10 mg/kg, p.o.)Dexamethasone (2.5 mg/kg, i.p.)
Total Leukocyte Migration (x 10⁶ cells/mL) 73 ± 1048.98 ± 7.9 (↓32.9%)38.03 ± 5.2 (↓47.9%)37.01 ± 4.5 (↓49.3%)26.06 ± 3.1 (↓64.3%)
Protein Extravasation (% of Vehicle) 100%84.4% (↓15.6%)72.3% (↓27.7%)64.8% (↓35.2%)54.1% (↓45.9%)
Nitric Oxide (NO) Production (% of Vehicle) 100%Not specifiedNot specifiedSignificant reduction32% (↓68%)
TNF-α (pg/mL) 599.7 ± 83.15396.1 ± 40.7 (↓33.9%)317.1 ± 58 (↓47.1%)271.5 ± 36.15 (↓54.7%)257.8 ± 21.8 (↓57%)
IL-1β (pg/mL) 1584 ± 350.71323 ± 192.3 (NS)733.8 ± 69.1 (↓53.7%)622.9 ± 53.18 (↓60.7%)282.9 ± 62.6 (↓82.1%)
IFN-γ (pg/mL) 1302 ± 132.61212 ± 185.6 (NS)1273 ± 151.2 (NS)808 ± 128.2 (↓37.9%)325.4 ± 33.1 (↓75%)
IL-10 (pg/mL) 2525 ± 215.7Not specifiedNot specified4214 ± 453.8 (↑66.9%)5051 ± 431.4 (↑100%)

Data is presented as mean ± SEM. Percentage change relative to the vehicle control is indicated in parentheses. NS = Not Significant. Data extracted from Dos Santos et al., 2021.[1]

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of Acute Inflammation (Subcutaneous Air Pouch)

This protocol is adapted from the methodology described by Dos Santos et al. (2021).[1]

1. Animal Model:

  • Species: Male Swiss Webster mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • This compound (C18-5HT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Carrageenan

  • Dexamethasone (positive control)

  • Oral gavage needles

  • Syringes and needles for injection

3. Preparation of this compound Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • On the day of the experiment, dilute the stock solution in Tween 80 to achieve the desired final concentrations (0.1, 1, and 10 mg/kg).

  • The final administration volume should be standardized (e.g., 0.1 mL per animal for oral gavage).

  • The vehicle control group should receive a solution of DMSO and Tween 80 in saline, matching the concentration of the treatment groups.

4. Experimental Procedure:

  • Induction of the Subcutaneous Air Pouch (SAP):

    • Inject 10 mL of sterile air subcutaneously into the dorsal region of the mice to create a pouch.

    • Three days later, inject an additional 5 mL of sterile air into the pouch to maintain its structure.

  • Administration of this compound:

    • Six days after the initial air injection, administer the prepared this compound formulations (0.1, 1, or 10 mg/kg) or vehicle control via oral gavage.

  • Induction of Inflammation:

    • One hour after the administration of this compound or vehicle, inject 1 mL of carrageenan solution (1% in sterile saline) directly into the air pouch.

  • Sample Collection and Analysis:

    • Six hours after the carrageenan injection, euthanize the mice.

    • Wash the air pouch with 2 mL of sterile saline.

    • Collect the exudate and centrifuge to separate the cells from the supernatant.

    • Determine the total number of leukocytes in the cell pellet.

    • Use the supernatant to measure protein concentration (as an index of extravasation) and the levels of inflammatory mediators (NO, TNF-α, IL-1β, IFN-γ, and IL-10) using appropriate assay kits (e.g., ELISA).

Note on Administration in Other Disease Models:

Currently, there is a lack of published studies detailing the administration of this compound in animal models of neurodegenerative and metabolic diseases . Researchers interested in exploring the effects of this compound in these areas may need to perform initial dose-response and pharmacokinetic studies to determine optimal administration protocols. The formulation described in Protocol 1 (DMSO and Tween 80 for oral administration) could serve as a starting point. For central nervous system targets, alternative routes of administration, such as intraperitoneal or intravenous injection, may need to be considered, and appropriate vehicle systems (e.g., saline with a co-solvent) would need to be developed and validated.

Visualizations: Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway ss This compound (C18-5HT) macrophage Macrophage / Immune Cell ss->macrophage Acts on pro_inflammatory_pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) ss->pro_inflammatory_pathways Inhibits macrophage->pro_inflammatory_pathways Initiates il10 IL-10 macrophage->il10 Increases Production inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) inflammatory_stimulus->macrophage Activates no Nitric Oxide (NO) pro_inflammatory_pathways->no Upregulates Production tnf TNF-α pro_inflammatory_pathways->tnf Upregulates Production il1b IL-1β pro_inflammatory_pathways->il1b Upregulates Production ifny IFN-γ pro_inflammatory_pathways->ifny Upregulates Production

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Diagram 2: Experimental Workflow for In Vivo Administration

experimental_workflow start Start: Animal Acclimatization sap_induction Subcutaneous Air Pouch (SAP) Induction (Day 0 and Day 3) start->sap_induction drug_prep Preparation of this compound and Vehicle Control Formulations sap_induction->drug_prep administration Oral Administration of this compound or Vehicle (Day 6) drug_prep->administration inflammation_induction Carrageenan Injection into SAP (1 hour post-administration) administration->inflammation_induction sample_collection Euthanasia and Exudate Collection (6 hours post-carrageenan) inflammation_induction->sample_collection analysis Analysis of Inflammatory Markers: - Leukocyte Count - Protein Extravasation - Cytokine and NO Levels sample_collection->analysis end End: Data Interpretation analysis->end

Caption: Workflow for subcutaneous air pouch inflammation model.

Conclusion

This compound demonstrates significant anti-inflammatory properties in a mouse model of acute inflammation. The provided protocols and data offer a foundation for further investigation into its therapeutic potential. While its efficacy in other disease models remains to be elucidated, the methodologies presented here can be adapted for exploratory studies in neurodegenerative and metabolic research. As with any experimental compound, careful consideration of its physicochemical properties, appropriate vehicle selection, and determination of optimal dosing regimens are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Quantification of Stearoyl Serotonin in Fecal Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-stearoyl serotonin (B10506), a member of the N-acyl serotonin (NAS) family, is an endogenous lipid mediator found in the gastrointestinal tract.[1] These molecules are conjugates of fatty acids and neurotransmitters, and their formation is dependent on the availability of their precursors, such as stearic acid and serotonin. Emerging research suggests that N-acyl serotonins, including stearoyl serotonin, possess significant biological activities, including the modulation of key signaling pathways involved in pain and inflammation.[2][3]

Fecal metabolomics offers a non-invasive window into the complex interplay between the host, gut microbiota, and various bioactive molecules within the intestinal lumen. The quantification of this compound in fecal samples can provide valuable insights into its physiological and pathophysiological roles, particularly in the context of gut health, inflammatory bowel disease, and the gut-brain axis.

This document provides a detailed, proposed protocol for the quantification of this compound in fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As of the last literature review, a specific, validated method for this compound in feces has not been published. Therefore, the following protocol is an adaptation of established methods for similar analytes, such as serotonin and other N-acyl amides, in complex biological matrices.[4][5]

Proposed Experimental Protocol: Quantification of this compound in Fecal Samples

This protocol outlines a robust method for the extraction and quantification of this compound from fecal samples using LC-MS/MS.

Sample Collection and Storage

Proper sample handling is crucial for the integrity of metabolomic data.

  • Collection: Fecal samples should be collected in sterile containers.

  • Storage: Immediately after collection, samples should be frozen and stored at -80°C to minimize metabolite degradation.[6] Repeated freeze-thaw cycles should be avoided.

Sample Preparation and Extraction

This procedure is designed to efficiently extract this compound from the complex fecal matrix.

  • Lyophilization: Freeze-dry the fecal samples to remove water, which allows for accurate weighing and improves extraction efficiency.

  • Homogenization: Homogenize the lyophilized fecal sample to a fine powder.

  • Weighing: Accurately weigh 20-50 mg of the homogenized fecal powder into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (IS) to each sample. A deuterated analog of this compound would be ideal. If unavailable, a structurally similar N-acyl serotonin or a lipid with similar chromatographic behavior can be used.

  • Extraction Solvent Addition: Add 1 mL of a cold extraction solvent. A mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v) is a good starting point for extracting N-acyl amides.

  • Homogenization/Disruption: Thoroughly homogenize the sample using a bead beater or a probe sonicator to ensure complete cell disruption and extraction.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring the supernatant to an LC-MS vial.

LC-MS/MS Analysis

The following are proposed starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating lipophilic molecules like this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution should be optimized to ensure good separation of this compound from other matrix components. A suggested starting gradient is:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quality Control
  • Calibration Curve: Prepare a calibration curve using a certified standard of this compound in a surrogate matrix (e.g., charcoal-stripped fecal extract).

  • Quality Control Samples (QCs): Prepare QC samples at low, medium, and high concentrations to be run alongside the study samples to assess the accuracy and precision of the method.

  • Blanks: Include procedural blanks to monitor for contamination.

Data Presentation

Proposed LC-MS/MS Parameters for this compound

The following table outlines the proposed MRM transitions for this compound. These are predicted based on the fragmentation patterns of serotonin and other N-acyl compounds and require experimental verification.[7][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 443.3160.1 (Quantifier)10025
132.1 (Qualifier)10035
Internal Standard (e.g., d4-Stearoyl Serotonin) 447.3164.1 (Quantifier)10025

Disclaimer: These MRM transitions are proposed and require optimization on the specific mass spectrometer being used.

Illustrative Quantitative Data

As there is no published data on the concentration of this compound in human feces, the following table provides a hypothetical representation for illustrative purposes.

Sample GroupMean Concentration (ng/g of dry feces)Standard Deviation
Healthy Controls (n=50)15.24.5
IBD Patients (n=50)8.72.1

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations will need to be determined experimentally.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing fecal_sample Fecal Sample Collection (-80°C Storage) lyophilize Lyophilization fecal_sample->lyophilize homogenize Homogenization lyophilize->homogenize weigh Weighing homogenize->weigh extract Solvent Extraction (with Internal Standard) weigh->extract centrifuge1 Centrifugation extract->centrifuge1 dry Drying centrifuge1->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Analysis (MRM Mode) centrifuge2->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Workflow for the quantification of this compound in fecal samples.

Signaling Pathway: FAAH Inhibition

This compound is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382) (AEA). By inhibiting FAAH, this compound can increase the levels of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2).[9][10][11]

faah_inhibition_pathway stearoyl_serotonin This compound faah FAAH stearoyl_serotonin->faah Inhibition degraded_products Inactive Metabolites faah->degraded_products aea Anandamide (AEA) aea->faah Degradation cb1_receptor CB1 Receptor aea->cb1_receptor Activation downstream Downstream Signaling (e.g., reduced neurotransmission) cb1_receptor->downstream

Caption: this compound inhibits FAAH, increasing anandamide levels.

Signaling Pathway: TRPV1 Modulation

N-acyl serotonins can also modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation.[1][5] While some N-acyl serotonins are antagonists of TRPV1, the exact effect of this compound on this channel requires further investigation. The diagram below illustrates a potential antagonistic interaction.

trpv1_modulation_pathway stearoyl_serotonin This compound trpv1 TRPV1 Channel stearoyl_serotonin->trpv1 Antagonism calcium_influx Ca2+ Influx trpv1->calcium_influx capsaicin Capsaicin / Heat / Protons capsaicin->trpv1 Activation pain_signal Pain Sensation calcium_influx->pain_signal

Caption: this compound may antagonize the TRPV1 channel, reducing pain signals.

Conclusion

The quantification of this compound in fecal metabolomics studies holds significant potential for advancing our understanding of gut health and its connection to systemic biological processes. The proposed LC-MS/MS protocol provides a robust starting point for researchers aiming to measure this novel lipid mediator. Further research is warranted to validate this method and to elucidate the full spectrum of this compound's biological functions and its clinical relevance. The exploration of its signaling pathways, particularly through FAAH inhibition and TRPV1 modulation, opens new avenues for therapeutic interventions in a variety of disorders.

References

Application Notes and Protocols: The Role of Stearoyl Serotonin in Elucidating Gut-Brain Axis Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a complex, bidirectional communication network that integrates gut and brain function. Emerging evidence highlights the critical role of gut-derived metabolites in modulating this axis. Among these, N-acyl serotonins, a class of lipid mediators synthesized in the intestinal tract, are gaining attention for their potential bioactivities. Stearoyl serotonin (B10506), an amide conjugate of stearic acid and serotonin, is an endogenous member of this family. Its presence in the jejunum and ileum, with formation influenced by dietary fatty acid intake, suggests a role in local gut signaling and broader gut-brain communication.[1]

These application notes provide a comprehensive overview of the potential uses of stearoyl serotonin as a research tool to investigate the gut-brain axis. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of its effects on intestinal functions and sensory signaling to the central nervous system.

Mechanism of Action

This compound's biological activity is attributed to its interaction with specific molecular targets involved in sensory perception and inflammation. Unlike its more studied analogue, arachidonoyl serotonin (AA-5-HT), which dually inhibits fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, this compound exhibits a more selective profile.[2][3][4]

Key Molecular Targets:

  • TRPV1 Antagonism: this compound acts as an antagonist of the TRPV1 receptor, a nonselective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin (B1668287).[2] By inhibiting TRPV1, this compound can potentially modulate visceral nociception and reduce hypersensitivity.

  • FAAH Inhibition: Current evidence suggests that this compound is a very weak inhibitor of FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide.[2][5] This distinguishes it from other N-acyl serotonins and makes it a useful tool for studying TRPV1-specific effects in the gut.

Applications in Gut-Brain Axis Research

Based on its mechanism of action, this compound can be utilized in several research applications to dissect the complexities of gut-brain communication:

  • Investigating the Role of TRPV1 in Visceral Hypersensitivity: Visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS), is often linked to the sensitization of gut-innervating sensory neurons. This compound can be used as a selective TRPV1 antagonist to probe the contribution of this receptor to visceral pain and hypersensitivity in preclinical models.

  • Modulating Gut Motility: Serotonin is a key regulator of gastrointestinal motility.[6] By selectively targeting TRPV1 on enteric neurons, this compound may be used to study the influence of this channel on peristalsis and transit time, independent of broad-acting serotonergic or endocannabinoid signaling.

  • Exploring Neuro-Immune Interactions in the Gut: TRPV1 is expressed on various immune cells in the gut. This compound can be employed to investigate the role of TRPV1 in modulating neuro-inflammation and immune responses within the intestinal mucosa.

  • Studying the Impact of Dietary Fats on Gut Signaling: The formation of this compound is dependent on the availability of stearic acid from the diet.[1] This provides a unique opportunity to study how dietary fat composition can influence the production of endogenous signaling lipids that modulate the gut-brain axis.

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary molecular targets.

CompoundTargetAssayIC50Reference
This compoundHuman TRPV1Capsaicin-induced Ca2+ elevation in HEK293 cells0.76 µM[2]
This compoundFAAHAnandamide hydrolysis> 50 µM[2]
Arachidonoyl SerotoninHuman TRPV1Capsaicin-induced Ca2+ elevation in HEK293 cells37-40 nM[3][4]
Arachidonoyl SerotoninFAAHAnandamide hydrolysis5.6 - 8 µM[2][7]

Experimental Protocols

Protocol 1: In Vitro Assessment of TRPV1 Antagonism using a Calcium Influx Assay

This protocol details the methodology to confirm the TRPV1 antagonistic activity of this compound.

1. Cell Culture:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Calcium Influx Assay:

  • Seed the TRPV1-HEK293 cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
  • Measure the baseline fluorescence using a fluorescence plate reader.
  • Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, e.g., 100 nM).
  • Immediately record the change in fluorescence over time.

3. Data Analysis:

  • Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of this compound.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Ex Vivo Assessment of Gut Motility using an Organ Bath System

This protocol describes how to evaluate the effect of this compound on intestinal smooth muscle contractility.

1. Tissue Preparation:

  • Humanely euthanize a rodent (e.g., mouse or rat) according to approved animal welfare protocols.
  • Isolate a segment of the desired intestinal region (e.g., ileum or colon).
  • Place the tissue segment in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
  • Carefully remove the luminal contents and mount the segment in an organ bath containing oxygenated Krebs buffer at 37°C.

2. Contractility Measurement:

  • Connect one end of the tissue segment to a fixed point and the other end to an isometric force transducer.
  • Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh Krebs buffer.
  • Record baseline spontaneous contractions or induce contractions with electrical field stimulation or a pharmacological agent (e.g., acetylcholine).
  • Add this compound cumulatively to the organ bath at increasing concentrations, allowing the response to stabilize at each concentration.
  • Record the changes in contractile force.

3. Data Analysis:

  • Express the contractile responses as a percentage of the baseline or maximum contraction.
  • Construct a concentration-response curve to determine the potency and efficacy of this compound on gut motility.

Protocol 3: In Vivo Assessment of Visceral Hypersensitivity using Colorectal Distension (CRD) in Rodents

This protocol provides a method to assess the in vivo efficacy of this compound in a model of visceral pain.

1. Animal Model:

  • Use adult male rodents (rats or mice).
  • Induce visceral hypersensitivity using an established model, such as neonatal maternal separation or a low-grade colonic inflammation model (e.g., intra-colonic administration of a mild irritant like 2,4,6-trinitrobenzenesulfonic acid - TNBS).

2. Colorectal Distension (CRD) Procedure:

  • Fast the animals overnight with free access to water.
  • Lightly anesthetize the animal and insert a flexible balloon catheter into the distal colon.
  • Allow the animal to recover in a small, confined space.
  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
  • After a predetermined pre-treatment time, perform graded colorectal distension by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

3. Measurement of Visceromotor Response (VMR):

  • Quantify the VMR by either:
  • Visual observation: Score the abdominal withdrawal reflex (AWR) on a scale of 0-4 (0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of the pelvis).[8]
  • Electromyography (EMG): Surgically implant electrodes into the external oblique abdominal muscle prior to the study. Record and quantify the EMG signal during CRD.[9]

4. Data Analysis:

  • Compare the AWR scores or EMG activity between the this compound-treated and vehicle-treated groups at each distension pressure.
  • Analyze the data using appropriate statistical tests (e.g., two-way ANOVA) to determine if this compound significantly reduces the visceromotor response to CRD.

Visualizations

Signaling_Pathway cluster_gut Intestinal Lumen / Mucosa cluster_neuron Enteric Sensory Neuron Dietary Stearic Acid Dietary Stearic Acid This compound This compound Dietary Stearic Acid->this compound Synthesis Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT)->this compound TRPV1 Receptor TRPV1 Receptor This compound->TRPV1 Receptor Antagonizes Reduced Neuronal Excitability Reduced Neuronal Excitability This compound->Reduced Neuronal Excitability Enteroendocrine Cell Enteroendocrine Cell Enteroendocrine Cell->Serotonin (5-HT) Release Nociceptive Signaling Nociceptive Signaling TRPV1 Receptor->Nociceptive Signaling Activates

Caption: Proposed signaling pathway of this compound in the gut.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_analysis Data Analysis A TRPV1-expressing Cell Line B Calcium Influx Assay A->B I Determine IC50 for TRPV1 Antagonism B->I C Isolated Intestinal Tissue D Organ Bath Motility Assay C->D J Assess Changes in Gut Motility D->J E Rodent Model of Visceral Hypersensitivity F Administer this compound E->F G Colorectal Distension (CRD) F->G H Measure Visceromotor Response (VMR) G->H K Evaluate Reduction in Visceral Pain H->K

Caption: Experimental workflow for studying this compound.

Gut_Brain_Axis cluster_gut Gut cluster_cns Central Nervous System (CNS) Gut Lumen Gut Lumen Enteroendocrine Cells Enteroendocrine Cells Gut Lumen->Enteroendocrine Cells Stimuli This compound This compound Enteroendocrine Cells->this compound Synthesis Enteric Nervous System (ENS) Enteric Nervous System (ENS) Spinal Cord Spinal Cord Enteric Nervous System (ENS)->Spinal Cord Afferent Signals (Vagus Nerve) This compound->Enteric Nervous System (ENS) Modulates Brain Brain Brain->Enteric Nervous System (ENS) Efferent Signals Spinal Cord->Brain Sensory Perception

Caption: Logical relationship within the gut-brain axis.

References

Assessing the Anti-Inflammatory Effects of Stearoyl Serotonin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl serotonin (B10506), also known as N-octadecanoyl-5-hydroxytryptamide (C18-5HT), is a naturally occurring amide formed from the conjugation of stearic acid and the neurotransmitter serotonin.[1] Emerging research has highlighted its potential as an anti-inflammatory agent, demonstrating significant effects in various in vitro and in vivo models of inflammation.[1][2] This document provides detailed application notes and protocols for assessing the anti-inflammatory properties of stearoyl serotonin, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this compound for potential therapeutic applications.

In Vivo Assessment of Anti-Inflammatory Activity

A widely used and effective model for evaluating in vivo anti-inflammatory effects is the subcutaneous air pouch model in mice. This model allows for the formation of a contained, synovium-like cavity into which an inflammatory agent and test compounds can be administered, and the resulting inflammatory exudate can be easily collected and analyzed.[3][4][5][6]

Protocol 1: Murine Subcutaneous Air Pouch Model

This protocol is adapted from established methods for inducing localized inflammation to assess the efficacy of anti-inflammatory compounds.[3][4][6]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (C18-5HT)

  • Carrageenan

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Sterile syringes and needles (26G)

  • Evans Blue dye

  • Formamide

  • Spectrophotometer

Procedure:

  • Air Pouch Induction:

    • On day 0, anesthetize the mice and inject 10 mL of sterile air subcutaneously into the dorsal region to create an air pouch.[7]

    • On day 3, inject an additional 5 mL of sterile air into the pouch to maintain its structure.[7]

  • Treatment and Induction of Inflammation:

    • On day 6, administer this compound (0.1, 1, or 10 mg/kg) or vehicle (control) orally to the mice.

    • One hour after treatment, inject 1 mL of carrageenan solution (1% in sterile saline) into the air pouch to induce an inflammatory response.

  • Assessment of Leukocyte Migration:

    • Four hours after the carrageenan injection, euthanize the mice.

    • Carefully open the air pouch and wash the cavity with 3 mL of sterile PBS.

    • Collect the exudate and centrifuge at 1500 rpm for 5 minutes.

    • Resuspend the cell pellet and count the total number of leukocytes using a hemocytometer or an automated cell counter.

  • Quantification of Inflammatory Mediators:

    • Use the supernatant from the centrifuged exudate to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]

Data Presentation:

The following tables summarize the quantitative effects of this compound in the subcutaneous air pouch model.

Treatment GroupDose (mg/kg)Total Leukocyte Migration (x 10^6 cells/pouch)
Saline Control-1.8 ± 0.3
Carrageenan + Vehicle-10.5 ± 1.2
Carrageenan + C18-5HT0.17.2 ± 0.9
Carrageenan + C18-5HT15.5 ± 0.7
Carrageenan + C18-5HT104.1 ± 0.5
p < 0.05 compared to the Carrageenan + Vehicle group.
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)
Saline Control-56.0 ± 8.9768.5 ± 149.4
Carrageenan + Vehicle-599.7 ± 83.21584.0 ± 350.7
Carrageenan + C18-5HT0.1396.1 ± 40.71323.0 ± 192.3
Carrageenan + C18-5HT1317.1 ± 58.0733.8 ± 69.1
Carrageenan + C18-5HT10271.5 ± 36.2622.9 ± 53.2
p < 0.05 compared to the Carrageenan + Vehicle group.[2]

Experimental Workflow:

G cluster_0 Day 0-3: Air Pouch Formation cluster_1 Day 6: Treatment and Inflammation Induction cluster_2 4 Hours Post-Induction: Analysis day0 Day 0: Inject 10 mL sterile air subcutaneously day3 Day 3: Inject 5 mL sterile air into pouch day0->day3 treatment Administer this compound or Vehicle (p.o.) inflammation 1 hr post-treatment: Inject Carrageenan into pouch treatment->inflammation euthanize Euthanize mice collect Collect exudate from pouch euthanize->collect leukocyte Leukocyte Count collect->leukocyte cytokine Cytokine Measurement (ELISA) collect->cytokine

Caption: Workflow for the in vivo subcutaneous air pouch model.

In Vitro Assessment of Anti-Inflammatory Activity

The murine macrophage cell line, RAW 264.7, is a robust and widely used in vitro model to study inflammatory responses. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[9][10][11]

Protocol 2: LPS-Stimulated RAW 264.7 Macrophage Assay

This protocol details the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (C18-5HT)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α, IL-1β, and IL-10

  • 96-well cell culture plates

  • Spectrophotometer (for Griess assay and ELISA)

Procedure:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (0.1, 0.3, or 1 µM) or vehicle for 30 minutes.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant.[12][13]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[13] The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cytokine Measurement:

    • Use the remaining cell culture supernatant to measure the concentrations of TNF-α, IL-1β, and the anti-inflammatory cytokine IL-10 using specific ELISA kits according to the manufacturer's protocols.[14][15]

Data Presentation:

The following tables summarize the quantitative effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)
Control-< 5%
LPS + Vehicle-100%
LPS + C18-5HT0.185.2 ± 5.1
LPS + C18-5HT0.368.7 ± 4.3
LPS + C18-5HT145.1 ± 3.8
p < 0.05 compared to the LPS + Vehicle group.
Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control-< 20< 15< 25
LPS + Vehicle-1250 ± 110850 ± 75150 ± 20
LPS + C18-5HT0.1980 ± 95710 ± 60220 ± 25
LPS + C18-5HT0.3750 ± 68550 ± 50310 ± 30
LPS + C18-5HT1520 ± 45380 ± 35450 ± 40
p < 0.05 compared to the LPS + Vehicle group.[2]

Experimental Workflow:

G cluster_0 Cell Seeding cluster_1 Treatment and Stimulation cluster_2 Analysis seed Seed RAW 264.7 cells in 96-well plates adhere Incubate overnight to allow adherence seed->adhere pretreat Pre-treat with this compound or Vehicle (30 min) stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate supernatant Collect cell culture supernatant no_measure Nitric Oxide Measurement (Griess Assay) supernatant->no_measure cytokine_measure Cytokine Measurement (ELISA) supernatant->cytokine_measure

Caption: Workflow for the in vitro LPS-stimulated macrophage assay.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound are associated with the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. In the context of LPS-stimulation of macrophages, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[16][17]

NF-κB Signaling Pathway

LPS activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[18][19] this compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) Nucleus->Genes induces C18_5HT This compound C18_5HT->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38 and JNK, also plays a crucial role in the inflammatory response to LPS.[9][18] Activation of these kinases leads to the activation of transcription factors that contribute to the expression of inflammatory genes. Evidence suggests that N-acyl serotonins can suppress the phosphorylation and activation of these MAPK pathways.[16][17]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates p38_JNK p38 / JNK MAPKKK->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes induces C18_5HT This compound C18_5HT->p38_JNK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. Both the in vivo subcutaneous air pouch model and the in vitro LPS-stimulated macrophage assay are robust systems for quantifying the effects of this compound on key inflammatory parameters. The observed inhibition of leukocyte migration, pro-inflammatory cytokine production, and nitric oxide release, likely mediated through the suppression of NF-κB and MAPK signaling pathways, underscores the therapeutic potential of this compound. These methodologies can be readily adapted by researchers in academia and industry to further explore the mechanisms of action and potential applications of this compound and related molecules in inflammatory diseases.

References

Application of Stearoyl Serotonin in Lipidomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl serotonin (B10506), an endogenous N-acyl amide, is a fascinating lipid molecule that has garnered increasing interest in the field of lipidomics and drug discovery. Structurally, it consists of a stearic acid molecule linked to a serotonin molecule via an amide bond. This unique structure confers upon it the ability to interact with key biological targets, positioning it as a potential modulator of various physiological and pathological processes.

These application notes provide a comprehensive overview of the role of stearoyl serotonin in lipidomics research, including its biological significance, methods for its analysis, and its potential as a therapeutic agent. Detailed protocols for sample preparation, quantification, and functional assays are provided to guide researchers in their investigation of this and other related lipid mediators.

Biological Significance and Putative Signaling Pathways

This compound belongs to the broader class of N-acyl amides, which are known to be involved in a variety of signaling pathways. While the specific signaling cascades of this compound are still under active investigation, its biological activities are often inferred from its structural analog, N-arachidonoyl-serotonin (AA-5-HT). AA-5-HT is a well-characterized dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel.[1]

FAAH Inhibition: FAAH is the primary enzyme responsible for the degradation of several endocannabinoids and other bioactive fatty acid amides. By inhibiting FAAH, this compound can potentially increase the endogenous levels of these signaling lipids, leading to the modulation of downstream pathways involved in pain, inflammation, and mood.

TRPV1 Antagonism: The TRPV1 channel is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. Antagonism of TRPV1 by this compound could lead to analgesic and anti-inflammatory effects.

The putative dual-action signaling pathway of this compound is depicted below:

Stearoyl_Serotonin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Signaling_Cascades Downstream Signaling (e.g., Pain, Inflammation) TRPV1->Signaling_Cascades Activation FAAH FAAH Endocannabinoids Endocannabinoids (e.g., Anandamide) FAAH->Endocannabinoids Degradation Stearoyl_Serotonin This compound Stearoyl_Serotonin->TRPV1 Antagonism Stearoyl_Serotonin->FAAH Inhibition Endocannabinoids->Signaling_Cascades Modulation Degradation_Products Inactive Metabolites

Putative dual-action signaling pathway of this compound.

Quantitative Data

The endogenous levels of this compound and related N-acyl serotonins have been detected in various biological tissues, particularly in the gastrointestinal tract.[2] The concentrations of these lipids can vary depending on the tissue type and physiological conditions.

N-Acyl SerotoninTissueSpeciesConcentration (pmol/g)Reference
This compoundJejunumPigDetected, not quantified[2]
Palmitoyl SerotoninJejunumPigDetected, not quantified[2]
Oleoyl SerotoninJejunumPigDetected, not quantified[2]
Arachidonoyl SerotoninJejunumPigDetected, not quantified[2]
This compoundIleumPigDetected, not quantified[2]

Note: Quantitative data for this compound is still emerging. The table will be updated as more research becomes available.

Experimental Protocols

Synthesis of this compound (for use as a standard)

This protocol describes a general method for the synthesis of N-acyl serotonins, which can be adapted for this compound.

Materials:

  • Stearoyl chloride

  • Serotonin hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Eluent system (e.g., gradient of methanol (B129727) in dichloromethane)

Procedure:

  • Dissolve serotonin hydrochloride in DCM and add TEA or DIPEA to neutralize the hydrochloride and deprotonate the amine.

  • In a separate flask, dissolve stearoyl chloride in DCM.

  • Slowly add the stearoyl chloride solution to the serotonin solution with stirring at room temperature.

  • Allow the reaction to proceed overnight, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain pure this compound.

  • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Lipid Extraction from Biological Samples

This protocol outlines a general procedure for the extraction of lipids, including this compound, from biological tissues.

Lipid_Extraction_Workflow Start Tissue Homogenization (in methanol/chloroform) Add_Internal_Standard Add Internal Standard (e.g., d4-stearoyl serotonin) Start->Add_Internal_Standard Extraction Liquid-Liquid Extraction (Folch or Bligh-Dyer method) Add_Internal_Standard->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic_Phase Collect Organic (Lower) Phase Phase_Separation->Collect_Organic_Phase Dry_Down Dry Down under Nitrogen Collect_Organic_Phase->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Stability of Stearoyl Serotonin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearoyl serotonin (B10506). The information provided is based on general principles of lipophilic drug formulation and the known chemistry of N-acyl amides and indole (B1671886) derivatives, as direct stability data for stearoyl serotonin in aqueous solutions is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What can I do?

A1: this compound is a highly lipophilic molecule with poor water solubility. Precipitation is a common issue. Consider the following strategies to improve its solubility:

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Common choices include ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Start with a low percentage and gradually increase it until the desired solubility is achieved, keeping in mind the tolerance of your experimental system.

  • Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can be used to form micelles that encapsulate this compound, increasing its apparent solubility.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with lipophilic molecules like this compound, enhancing their solubility in aqueous solutions.[1]

  • pH Adjustment: While this compound does not have readily ionizable groups for significant pH-dependent solubility changes, the stability of the indole and amide moieties can be pH-dependent. Ensure the pH of your solution is optimized for stability (see Q2).

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

  • Amide Bond Hydrolysis: The amide linkage between stearic acid and serotonin can be susceptible to hydrolysis, especially at non-neutral pH (acidic or alkaline conditions) and elevated temperatures. This would yield stearic acid and serotonin as degradation products.

  • Oxidation of the Indole Ring: The 5-hydroxyindole (B134679) moiety of serotonin is susceptible to oxidation.[2][3] This can be initiated by exposure to light (photodegradation), atmospheric oxygen, or the presence of metal ions.[2][4] This can lead to the formation of colored degradation products and a loss of biological activity.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

  • Method: A reverse-phase HPLC method coupled with a UV or mass spectrometry (MS) detector is recommended.

  • Separation: The method should be capable of separating the intact this compound from its potential degradation products (stearic acid and serotonin) and any oxidative degradants.

  • Quantification: The concentration of this compound can be monitored over time under different storage conditions (e.g., temperature, light exposure, pH) to determine its degradation rate.

Troubleshooting Guides

Issue 1: Rapid loss of potency or discoloration of the this compound solution.

Possible Cause Troubleshooting Step
Oxidative Degradation 1. Protect from Light: Store solutions in amber vials or protect them from light.[4] 2. Deoxygenate Solutions: Purge the buffer with an inert gas like nitrogen or argon before dissolving the compound. 3. Add Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. 4. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[2]
Amide Hydrolysis 1. Control pH: Maintain the pH of the solution as close to neutral (pH 7) as possible, unless experimental conditions require otherwise. Use a stable buffer system. 2. Control Temperature: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down the hydrolysis rate.

Issue 2: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Precipitation in Assay Media 1. Pre-dissolve in Organic Solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) before diluting it into the aqueous assay media. Ensure the final concentration of the organic solvent is compatible with your assay. 2. Use a Carrier Protein: For in vitro assays, incorporating a carrier protein like bovine serum albumin (BSA) in the media can help maintain the solubility of lipophilic compounds.
Degradation During Experiment 1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Analyze Pre- and Post-Assay Samples: Use an analytical method like HPLC to check the concentration of this compound in your solution before and after the experiment to assess for degradation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Dispersion of this compound

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable water-miscible organic solvent (e.g., ethanol or DMSO).

  • Aqueous Phase Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • If required, add a surfactant (e.g., Tween® 80 to a final concentration of 0.1-1%) or a cyclodextrin (B1172386) to the aqueous phase and stir until fully dissolved.

    • To minimize oxidation, purge the aqueous phase with nitrogen gas for 15-30 minutes.

  • Dispersion:

    • While vortexing or sonicating the aqueous phase, slowly add the this compound stock solution dropwise.

    • Continue to mix for an additional 15-30 minutes to ensure a homogenous dispersion.

  • Storage:

    • Store the final preparation in an amber vial at 2-8 °C.

Protocol 2: HPLC Method for Stability Assessment

  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point for separating lipophilic compounds and their more polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor at the absorbance maximum of the indole ring (around 280 nm).

    • MS: Use electrospray ionization (ESI) in positive mode to monitor the mass-to-charge ratio (m/z) of this compound and its expected degradation products.

  • Procedure:

    • Inject a known concentration of a freshly prepared this compound solution to determine its retention time and peak area (this will serve as your time zero standard).

    • Store your test solutions under the desired conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

    • At specified time points, inject an aliquot of the test solution into the HPLC.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

Data Presentation

Table 1: Solubility Enhancement Strategies for this compound

Strategy Excipient Example Mechanism of Action Typical Concentration Range
Co-solvency Ethanol, Propylene GlycolReduces the polarity of the aqueous phase.5-20% (v/v)
Micellar Solubilization Polysorbate 80 (Tween® 80)Forms micelles that encapsulate the lipophilic drug.[1]0.1-2% (w/v)
Inclusion Complexation Hydroxypropyl-β-cyclodextrinForms a host-guest complex with the drug molecule.[1]1-10% (w/v)

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Products Analytical Signature (LC-MS)
Amide Hydrolysis Serotonin, Stearic AcidAppearance of peaks with m/z corresponding to [Serotonin+H]⁺ and [Stearic Acid-H]⁻.
Oxidation Oxidized Indole DerivativesAppearance of peaks with m/z corresponding to [this compound+O+H]⁺, [this compound+2O+H]⁺, etc.

Visualizations

Troubleshooting Workflow for this compound Formulation Issues start Start: Formulation Issue Encountered issue Precipitation or Poor Solubility? start->issue degradation Discoloration or Loss of Potency? issue->degradation No solubility_actions Implement Solubility Enhancement: - Add Co-solvent - Add Surfactant - Use Cyclodextrin issue->solubility_actions Yes oxidation Suspect Oxidation? degradation->oxidation Yes reassess Re-evaluate Formulation Performance degradation->reassess No solubility_actions->reassess hydrolysis Suspect Hydrolysis? oxidation->hydrolysis No oxidation_actions Implement Protective Measures: - Protect from Light - Deoxygenate Solution - Add Antioxidant/Chelator oxidation->oxidation_actions Yes hydrolysis_actions Implement Protective Measures: - Adjust pH to Neutral - Control Temperature hydrolysis->hydrolysis_actions Yes hydrolysis->reassess No oxidation_actions->reassess hydrolysis_actions->reassess

Caption: Troubleshooting workflow for common formulation issues.

Potential Degradation Pathways of this compound ss This compound hydrolysis Amide Hydrolysis (H₂O, H⁺ or OH⁻) ss->hydrolysis oxidation Indole Oxidation (O₂, Light, Metal Ions) ss->oxidation serotonin Serotonin hydrolysis->serotonin stearic_acid Stearic Acid hydrolysis->stearic_acid oxidized_products Oxidized Degradation Products oxidation->oxidized_products

Caption: Key degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Stearoyl Serotonin During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of stearoyl serotonin (B10506).

Troubleshooting Guide: Low Stearoyl Serotonin Recovery

Low recovery of this compound is a frequent issue that can arise from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: I am experiencing significantly low yields of this compound in my final extract. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of this compound, a lipophilic molecule, can be attributed to several stages of the extraction process, from initial sample handling to the final separation. Below is a step-by-step guide to help you identify and address the potential issues.

Inefficient Sample Lysis and Homogenization
  • Problem: this compound may remain trapped within the cellular or tissue matrix if the initial disruption is incomplete.

  • Troubleshooting:

    • Mechanical Disruption: Ensure thorough homogenization of the tissue or cell pellet. For tissues, consider using a bead beater or a rotor-stator homogenizer for efficient disruption.

    • Sonication: For cell suspensions, optimize sonication parameters (power, duration, and pulse) to ensure complete cell lysis without causing excessive heat that could degrade the analyte.

    • Freeze-Thaw Cycles: Incorporating one or two rapid freeze-thaw cycles before mechanical homogenization can help to disrupt cell membranes more effectively.

Suboptimal Solvent Selection and Ratios
  • Problem: The choice of extraction solvent is critical for the efficient solubilization of the lipophilic this compound. An inappropriate solvent system will result in poor extraction efficiency. This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at 20 mg/ml, and in ethanol (B145695) at 2.5 mg/ml.[1]

  • Troubleshooting:

    • Solvent Polarity: A common method for extracting lipophilic compounds is a biphasic solvent system, such as a modification of the Folch or Bligh-Dyer methods, which typically use a chloroform (B151607)/methanol (B129727)/water mixture.[2] Given the lipophilic nature of the stearoyl chain, ensure a sufficient proportion of a non-polar solvent like chloroform or dichloromethane (B109758) in your extraction mixture.

    • Solvent Ratios: The ratio of organic solvent to the aqueous sample is crucial. A higher ratio of organic solvent to the aqueous phase can improve the partitioning of the lipophilic this compound into the organic layer.[3][4]

    • Alternative Solvents: Consider using alternative solvent systems. For example, a mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride has been shown to be efficient for high-throughput lipid extraction.[5]

Poor Phase Separation and Emulsion Formation
  • Problem: The formation of an emulsion between the organic and aqueous layers can trap the analyte, leading to significant loss. This is a common issue when dealing with complex biological matrices containing high concentrations of lipids and proteins.

  • Troubleshooting:

    • Centrifugation: Increase the centrifugation speed and/or duration to facilitate a cleaner separation of the two phases.

    • Salting Out: Add a small amount of a saturated salt solution (e.g., NaCl) to the mixture. This increases the polarity of the aqueous phase and can help break the emulsion.[4]

    • Gentle Mixing: Instead of vigorous vortexing, which can promote emulsion formation, try gentle inversion of the extraction tube.

Analyte Degradation
  • Problem: this compound can be susceptible to enzymatic or chemical degradation during the extraction process.

  • Troubleshooting:

    • Temperature Control: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.

    • pH Control: The stability of both the serotonin and the amide linkage can be pH-dependent. Maintain a neutral or slightly acidic pH during extraction unless otherwise specified by a validated protocol.

    • Use of Inhibitors: If enzymatic degradation is suspected, consider adding a cocktail of protease and esterase inhibitors to the initial homogenization buffer.

    • Light Exposure: Protect the samples from direct light, as the indole (B1671886) ring of serotonin can be light-sensitive.

Inefficient Solid-Phase Extraction (SPE)
  • Problem: If using SPE for sample cleanup and concentration, improper column conditioning, sample loading, or elution can lead to significant loss of the analyte.

  • Troubleshooting:

    • Sorbent Selection: For a lipophilic molecule like this compound, a reverse-phase sorbent (e.g., C18) is generally appropriate.

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample solvent.[6]

    • Sample Loading: Load the sample slowly and consistently to allow for proper interaction with the sorbent bed.[6]

    • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. This might be a mixture of water and a small percentage of organic solvent.

    • Elution: Elute the analyte with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). Ensure the elution volume is sufficient to recover the entire analyte.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected recovery for this compound?

A1: While specific recovery data for this compound is not widely published, data from similar N-acyl compounds can provide an estimate. For instance, liquid-liquid extraction of N-acetyl-serotonin with chloroform has a reported recovery of 48 ± 2%.[1] For solid-phase extraction of serotonin from complex matrices, recoveries have been reported in the range of 55.9% to 81.0%.[7] Given the increased lipophilicity of this compound, optimizing the extraction protocol is crucial to achieve recoveries in a similar or better range.

Q2: Can I use plastic tubes for the extraction?

A2: It is highly recommended to use glass tubes and vials throughout the extraction process. Some plasticizers can leach into the organic solvents and interfere with downstream analysis, particularly with mass spectrometry. If plasticware is unavoidable, ensure it is made of a solvent-resistant material like polypropylene (B1209903) and pre-rinse it with the extraction solvent.

Q3: My final extract is not dissolving well in the reconstitution solvent for LC-MS analysis. What should I do?

A3: this compound is a very lipophilic molecule and may have poor solubility in highly aqueous mobile phases. Ensure your reconstitution solvent has a sufficient proportion of organic solvent (e.g., methanol or acetonitrile) to maintain its solubility. You may need to experiment with different solvent compositions to find the optimal one for your analytical method.

Q4: How can I confirm that the loss is happening during the extraction and not during the analysis?

A4: To pinpoint the stage of analyte loss, you can perform a series of control experiments. Prepare a known concentration of a this compound standard in the final reconstitution solvent and analyze it directly. This will give you a baseline for your analytical instrument's performance. Then, spike a blank matrix (a sample that does not contain this compound) with the same known amount of standard before the extraction process and another blank matrix after the extraction process (just before the final evaporation step). Comparing the recovery from these spiked samples will help you determine if the loss is primarily during the extraction or the subsequent steps.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound (Adapted from N-acetyl-serotonin extraction)

This protocol is an adaptation based on methods for similar, less lipophilic N-acyl serotonins and general lipid extraction principles.[1][2] Optimization will be required for your specific sample matrix.

  • Homogenization: Homogenize the tissue sample or cell pellet in an appropriate volume of ice-cold phosphate-buffered saline (PBS) or a suitable buffer.

  • Solvent Addition: To the homogenate, add a 2:1 mixture of chloroform:methanol. The total solvent volume should be at least 3-4 times the volume of the homogenate.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by sonication in an ice bath for 10 minutes to ensure thorough mixing and cell disruption.

  • Phase Separation: Add 0.25 volumes of water to the mixture and vortex for another 2 minutes. Centrifuge at 3000 x g for 15 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the this compound, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a high-organic mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound Extract

This protocol is a general guideline for the cleanup of a crude extract containing this compound using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading: Dilute the crude extract (from LLE or another initial extraction) in a solvent compatible with the SPE sorbent (e.g., a low percentage of organic solvent in water) and load it onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 2-3 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the desired solvent for analysis.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
Dimethylformamide (DMF)20 mg/ml[1]
Dimethyl Sulfoxide (DMSO)20 mg/ml[1]
Ethanol2.5 mg/ml[1]

Table 2: Estimated Recovery Rates for N-Acyl Serotonins Using Different Extraction Methods

AnalyteExtraction MethodSolvent/SorbentRecovery Rate (%)Reference
N-acetyl-serotoninLiquid-Liquid ExtractionChloroform48 ± 2[1]
SerotoninSolid-Phase ExtractionNot Specified55.9 - 81.0[7]
This compoundLLE or SPEOptimizedExpected >50%Estimated

Note: The expected recovery for this compound is an estimation based on data from similar molecules. Actual recovery will depend on the optimization of the chosen protocol for the specific sample matrix.

Visualization

N-Acyl Serotonin Biosynthesis Pathway

N-Acyl Serotonin Biosynthesis Pathway cluster_0 Biosynthesis Serotonin Serotonin AANAT N-acyltransferase (e.g., AANAT) Serotonin->AANAT Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->AANAT Stearoyl_Serotonin This compound AANAT->Stearoyl_Serotonin Acyl Transfer

Caption: Biosynthesis of this compound from serotonin and stearoyl-CoA.

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting Workflow Start Low this compound Recovery Check_Lysis 1. Review Sample Lysis and Homogenization Start->Check_Lysis Check_Solvent 2. Evaluate Solvent System Check_Lysis->Check_Solvent Lysis is thorough Optimize_Lysis Optimize mechanical disruption, sonication, or freeze-thaw cycles Check_Lysis->Optimize_Lysis Incomplete Check_Phase_Separation 3. Assess Phase Separation Check_Solvent->Check_Phase_Separation Solvent is appropriate Optimize_Solvent Adjust solvent polarity and ratios. Consider alternative solvents. Check_Solvent->Optimize_Solvent Suboptimal Check_Degradation 4. Consider Analyte Degradation Check_Phase_Separation->Check_Degradation Clear separation Optimize_Phase_Separation Increase centrifugation, add salt, or use gentle mixing. Check_Phase_Separation->Optimize_Phase_Separation Emulsion present Check_SPE 5. Optimize SPE (if applicable) Check_Degradation->Check_SPE Degradation unlikely Mitigate_Degradation Work on ice, control pH, use inhibitors, protect from light. Check_Degradation->Mitigate_Degradation Suspected Resolved Recovery Improved Check_SPE->Resolved Recovery is now acceptable Optimize_SPE_Steps Optimize sorbent choice, conditioning, loading, washing, and elution steps. Check_SPE->Optimize_SPE_Steps Inefficient Optimize_Lysis->Check_Lysis Optimize_Solvent->Check_Solvent Optimize_Phase_Separation->Check_Phase_Separation Mitigate_Degradation->Check_Degradation Optimize_SPE_Steps->Check_SPE

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Optimizing LC-MS/MS for Stearoyl Serotonin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of stearoyl serotonin (B10506) (C18-5HT) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for stearoyl serotonin in positive electrospray ionization (ESI+)?

A1: For this compound (molecular formula: C₂₈H₄₆N₂O₂; molecular weight: 442.68 g/mol ), the expected precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 443.7. The most characteristic and stable product ion results from the cleavage of the amide bond, yielding a fragment corresponding to the serotonin structure.

Q2: What is the typical fragmentation pattern for N-acyl serotonins like this compound?

A2: N-acyl serotonins characteristically fragment at the amide bond. The primary fragmentation pathway involves the loss of the fatty acyl group as a neutral fragment, resulting in the detection of the protonated serotonin molecule. Additional minor fragments may be observed depending on the collision energy. The serotonin fragment itself can further lose ammonia (B1221849) or other small neutral molecules.[1][2]

Q3: Which type of liquid chromatography (LC) column is suitable for this compound analysis?

A3: A reverse-phase C18 column is well-suited for the separation of this compound due to its nonpolar nature. A column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak shape.[3]

Q4: What mobile phases are recommended for the LC separation of this compound?

A4: A common mobile phase composition for the analysis of N-acyl serotonins is a gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile. The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), and a salt, like ammonium (B1175870) formate (B1220265) (e.g., 5 mM), to both mobile phases is recommended to improve peak shape and ionization efficiency.[3]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Incorrect MRM Transitions Verify the precursor and product ion m/z values. For this compound, the primary transition to monitor is m/z 443.7 → 160.1.
Suboptimal Ion Source Parameters Optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates. Start with general parameters for lipid-like molecules and optimize for this compound.
Inefficient Ionization Ensure the mobile phase contains additives like formic acid and ammonium formate to promote protonation in positive ESI mode.
Sample Degradation Prepare fresh samples and standards. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect from light.
Poor Sample Recovery Optimize the sample extraction procedure. A liquid-liquid extraction with an organic solvent like chloroform (B151607) or a solid-phase extraction (SPE) may be effective.[4]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Troubleshooting Step
Column Overloading Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte. The use of formic acid should maintain a low pH, which is generally suitable for this class of compounds.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Add a small amount of a competing base to the mobile phase if silanol (B1196071) interactions are suspected, though a modern, well-end-capped C18 column should minimize this.

Problem 3: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Contaminated LC System or Mass Spectrometer Flush the entire LC system. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Matrix Effects Improve sample cleanup to remove interfering compounds from the sample matrix.

Problem 4: Retention Time Shifts

Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of mobile phases. Use a gradient mixer that is functioning correctly.
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature.[3]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Air Bubbles in the Pump Purge the LC pumps to remove any trapped air bubbles.

Experimental Protocols

Optimized LC-MS/MS Parameters for this compound Detection

The following tables summarize recommended starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

Table 1: Predicted MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation
This compound443.7160.1[M+H]⁺ → [Serotonin+H]⁺

Table 2: Suggested Liquid Chromatography Parameters

Parameter Value
Column Syncronis C18, 50 mm x 2.1 mm, 1.7 µm[3]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[3]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[3]
Flow Rate 0.350 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 8 µL[3]
Gradient Program 0-4 min: 5-30% B; 4.1-10 min: 30-50% B; 10-14 min: 50-98% B; 14-17 min: 98% B; 17.1-22 min: 5% B[3]

Table 3: General Mass Spectrometry Parameters (To be Optimized)

Parameter Suggested Starting Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 1000 L/hr
Collision Energy 15 - 30 eV (Optimize for the 443.7 → 160.1 transition)

Visualizations

experimental_workflow sample_prep Sample Preparation (Extraction) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_analysis MS Analysis (Precursor Ion Selection) ionization->ms_analysis fragmentation Collision-Induced Dissociation (CID) ms_analysis->fragmentation detection MS/MS Detection (Product Ion Scan) fragmentation->detection data_processing Data Processing (Quantification) detection->data_processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

fragmentation_pathway precursor This compound [M+H]+ m/z 443.7 product Serotonin Fragment m/z 160.1 precursor->product CID neutral_loss Neutral Loss (Stearoyl Group) precursor->neutral_loss neutral_loss->product

Caption: Proposed fragmentation pathway of this compound in MS/MS.

troubleshooting_tree start Low/No Signal check_mrm Check MRM Transitions start->check_mrm optimize_source Optimize Ion Source check_mrm->optimize_source Transitions Correct check_sample Check Sample Integrity optimize_source->check_sample Source Optimized improve_cleanup Improve Sample Cleanup check_sample->improve_cleanup Sample OK

References

Technical Support Center: Chemical Synthesis of Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of stearoyl serotonin (B10506).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of stearoyl serotonin, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can arise from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here is a step-by-step troubleshooting guide:

    • Verify the Quality of Stearoyl Chloride: Stearoyl chloride is highly reactive and sensitive to moisture.[1] Exposure to atmospheric moisture will hydrolyze it back to stearic acid, rendering it unreactive for the acylation of serotonin.

      • Solution: Use freshly prepared or newly purchased stearoyl chloride. Ensure it has been stored under anhydrous conditions. If in doubt, its purity can be checked by techniques like GC-MS or NMR spectroscopy.

    • Incomplete Activation of Stearic Acid (if using coupling agents): When using coupling agents like EDC with DMAP to form the amide bond from stearic acid and serotonin, incomplete activation of the carboxylic acid is a common pitfall.

      • Solution: Ensure your coupling agents (EDC, DMAP) are fresh and have been stored properly, away from moisture. The order of addition can also be critical; often, pre-activating the carboxylic acid with EDC before adding the amine can improve yields. However, for some systems, mixing the acid, amine, and DMAP before adding EDC can prevent side reactions of the activated ester.[2]

    • Low Nucleophilicity of Serotonin: The nitrogen atom of the ethylamine (B1201723) side chain of serotonin is the desired site of acylation. However, the presence of the electron-rich indole (B1671886) ring can influence its reactivity. Furthermore, if serotonin hydrochloride is used, the amine will be protonated and non-nucleophilic until a base is added.

      • Solution: Ensure that at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) is added to the reaction mixture to deprotonate the serotonin hydrochloride salt and neutralize the HCl generated during the reaction.[3]

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

      • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The choice of an appropriate anhydrous solvent, such as DMF or DCM, is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: After running my reaction, the TLC plate shows multiple spots in addition to what I believe is my product. What are these impurities and how can I minimize them?

  • Answer: The presence of multiple spots on TLC indicates the formation of side products. Common impurities in the synthesis of this compound include:

    • Unreacted Starting Materials: Unreacted serotonin and stearic acid (from hydrolysis of stearoyl chloride) are common impurities.

      • Solution: Use a slight excess (1.1-1.2 equivalents) of stearoyl chloride or the activated stearic acid to ensure complete consumption of the serotonin. Monitor the reaction by TLC to avoid prolonged reaction times which can lead to the degradation of the product.

    • N-acylurea Formation: When using carbodiimide (B86325) coupling agents like EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to remove.[2]

      • Solution: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress the formation of N-acylurea by forming a more stable active ester.[4] The order of addition of reagents can also minimize this side reaction.[2]

    • Diacylated Serotonin: Although less common due to the lower reactivity of the indole nitrogen and phenolic hydroxyl group, diacylation can occur under harsh conditions.

      • Solution: Use milder reaction conditions and avoid a large excess of the acylating agent. The use of protecting groups on the phenolic hydroxyl and indole nitrogen can be considered for more complex syntheses, but for a direct acylation of the primary amine, careful control of stoichiometry is key.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: this compound is a lipophilic molecule due to the long stearoyl chain, which can present purification challenges.

    • Column Chromatography: This is the most common method for purifying N-acyl serotonins.

      • Solution: A silica (B1680970) gel column is typically used. A gradient elution system starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is effective. The high lipophilicity of this compound means it will likely elute with a relatively non-polar solvent mixture. TLC should be used to determine the optimal solvent system for separation.

    • Crystallization: If a solid product is obtained, recrystallization can be an effective purification method.

      • Solution: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but soluble at elevated temperatures is ideal. Given its solubility profile, a mixture of polar and non-polar solvents might be effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to synthesize stearoyl chloride?

    • A1: A common and effective method is the reaction of stearic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of DMF can accelerate the reaction with thionyl chloride.[5] It is crucial to perform this reaction under anhydrous conditions and to remove the excess chlorinating agent and byproducts before reacting it with serotonin.

  • Q2: Can I use stearic acid directly with serotonin to form the amide bond?

    • A2: Yes, this can be achieved using peptide coupling agents. A reported method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) as a catalyst in an anhydrous solvent like Dimethylformamide (DMF).

  • Q3: What are the key safety precautions to take during this synthesis?

    • A3: Stearoyl chloride is corrosive and reacts violently with water, releasing HCl gas.[6] Thionyl chloride and oxalyl chloride are also highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Serotonin and its derivatives can be biologically active, so handle them with care.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate and hexane) should be used to separate the starting materials from the product. The spots can be visualized under UV light (254 nm) as indole-containing compounds are UV active.[7]

  • Q5: What are the expected spectroscopic data for this compound?

    • A5: The structure of this compound can be confirmed using standard analytical techniques:

      • ¹H NMR: Will show characteristic signals for the indole ring protons of serotonin, the ethylamine side chain protons, and the long aliphatic protons of the stearoyl chain.

      • ¹³C NMR: Will show corresponding signals for all the carbon atoms in the molecule.

      • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₂₈H₄₆N₂O₂) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its precursors. Please note that yields and purity can vary significantly depending on the specific experimental conditions and the scale of the reaction.

ParameterStearoyl Chloride Synthesis (from Stearic Acid)N-Acylation of Serotonin (with Stearoyl Chloride)N-Acylation of Serotonin (with Stearic Acid & EDC/DMAP)
Typical Yield >90%60-80%50-70%
Purity (before purif.) ~95%60-85%50-80%
Purity (after purif.) >98% (after distillation)>95% (after chromatography)>95% (after chromatography)
Key Reagents Stearic acid, Thionyl chloride (or Oxalyl chloride), cat. DMFSerotonin HCl, Stearoyl chloride, Triethylamine (or DIPEA)Serotonin HCl, Stearic acid, EDC, DMAP, Triethylamine (or DIPEA)
Typical Solvent Toluene or neatDichloromethane (DCM) or Tetrahydrofuran (THF)Dimethylformamide (DMF) or Dichloromethane (DCM)
Reaction Temperature Reflux0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours2-12 hours12-24 hours

Experimental Protocols

Protocol 1: Synthesis of Stearoyl Chloride from Stearic Acid

This protocol describes the synthesis of stearoyl chloride using thionyl chloride.

Materials:

  • Stearic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add stearic acid and anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (distillation).

  • The crude stearoyl chloride can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Synthesis of this compound using Stearoyl Chloride

This protocol outlines the N-acylation of serotonin hydrochloride with stearoyl chloride.

Materials:

  • Serotonin hydrochloride

  • Stearoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend serotonin hydrochloride in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and stir for 15-20 minutes at room temperature to generate the free base of serotonin.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of stearoyl chloride (1.1 equivalents) in anhydrous DCM to the serotonin solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of this compound using Stearic Acid and Coupling Agents

This protocol describes the synthesis of this compound via a condensation reaction.

Materials:

  • Stearic acid

  • Serotonin hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous)

  • Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a solution of stearic acid (1.1 equivalents), serotonin hydrochloride (1.0 equivalent), and DMAP (1.0 equivalent) in anhydrous DMF, add triethylamine (1.1 equivalents).

  • Add EDC (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling N-Acylation Reaction cluster_workup Work-up & Purification stearic_acid Stearic Acid socl2 SOCl₂ / cat. DMF stearoyl_chloride Stearoyl Chloride socl2->stearoyl_chloride Reflux reaction Reaction Mixture (DCM or DMF) stearoyl_chloride->reaction serotonin Serotonin HCl base Base (e.g., Et₃N) base->reaction quench Quench (H₂O or NaHCO₃) reaction->quench extraction Extraction (DCM or EtOAc) quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Key Challenges cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome reactivity Reactivity of Stearoyl Chloride (Moisture Sensitivity) anhydrous Anhydrous Conditions & Fresh Reagents reactivity->anhydrous nucleophilicity Nucleophilicity of Serotonin base_selection Appropriate Base Selection & Stoichiometry nucleophilicity->base_selection side_reactions Side Reactions (e.g., N-acylurea) optimization Reaction Optimization (Coupling Agents, Temp, Time) side_reactions->optimization high_yield High Yield & Purity of This compound anhydrous->high_yield base_selection->high_yield purification_strategy Effective Purification Strategy optimization->purification_strategy optimization->high_yield purification_strategy->high_yield

Caption: Logical relationship between challenges and solutions in this compound synthesis.

References

"minimizing degradation of stearoyl serotonin during sample storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of stearoyl serotonin (B10506) during sample storage and experimental handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stearoyl serotonin sample has been stored as a solid at -20°C. How long can I expect it to be stable?

For long-term storage, this compound supplied as a crystalline solid should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years. To ensure sample integrity, it is crucial to prevent frequent temperature fluctuations.

Q2: I've prepared a stock solution of this compound in an organic solvent. What are the best practices for storage?

Stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) should be purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation. These solutions should be stored at -20°C in tightly sealed vials. While fatty acid amides are generally stable at elevated temperatures in the absence of catalysts, prolonged storage in solution at room temperature is not recommended.

Q3: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than one day. The amide bond in N-acyl amides can be susceptible to hydrolysis, especially under acidic or basic conditions.

Q4: I suspect my this compound sample has degraded. What are the likely degradation pathways?

This compound can degrade through several pathways:

  • Hydrolysis: The amide bond can be cleaved to yield stearic acid and serotonin. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The serotonin moiety is susceptible to oxidation, particularly the indole (B1671886) ring. This can be initiated by exposure to air (oxygen), light, or the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the serotonin portion of the molecule.

  • Enzymatic Degradation: If the sample is contaminated with enzymes, such as fatty acid amide hydrolase (FAAH), the amide bond can be enzymatically cleaved.

Q5: My analytical results show unexpected peaks. How can I identify potential degradation products?

A stability-indicating HPLC or LC-MS/MS method is essential for separating and identifying degradation products. Forced degradation studies can help to intentionally generate these products for identification. The primary degradation products to look for would be stearic acid and serotonin, resulting from hydrolysis. Oxidative and photodegradation will produce various derivatives of the serotonin moiety.

Troubleshooting Common Issues

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Sample degradation due to improper storage or handling.1. Prepare fresh stock solutions from solid material stored at -20°C. 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use vials. 3. For aqueous buffers, prepare the solution fresh on the day of the experiment.
Appearance of new peaks in HPLC/LC-MS analysis. Hydrolysis, oxidation, or photodegradation.1. Protect samples from light by using amber vials or covering with foil. 2. Purge organic solvent stock solutions with inert gas before sealing and freezing. 3. Ensure the pH of any aqueous solutions is neutral and used immediately.
Precipitation observed in stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the vial to room temperature and vortex to redissolve. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during storage of one batch.1. Always check the certificate of analysis for the purity of a new batch. 2. Perform a side-by-side comparison of the old and new batches using a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration for analysis.
  • Analyze the stressed samples, along with an unstressed control, using a suitable HPLC or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a suitable gradient (e.g., 60% B, increasing to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 275 nm (for the serotonin chromophore).

2. Sample Preparation:

  • Dissolve samples in the mobile phase or a compatible organic solvent and dilute to the desired concentration.

3. Analysis:

  • Inject the samples and monitor the separation of this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation ss This compound sa Stearic Acid ss->sa Amide Bond Cleavage s Serotonin ss->s Amide Bond Cleavage ox_s Oxidized Serotonin Derivatives s->ox_s photo_s Photodegradation Products s->photo_s

Caption: Potential degradation pathways of this compound.

start Start: Suspected Degradation check_storage Review Storage Conditions (-20°C, solid, dark) start->check_storage check_solution Review Solution Preparation & Handling (fresh, inert gas) check_storage->check_solution Storage OK troubleshoot_source Troubleshoot Source of Degradation (e.g., pH, light) check_storage->troubleshoot_source Improper Storage analyze Analyze by Stability- Indicating HPLC/LC-MS check_solution->analyze Handling OK check_solution->troubleshoot_source Improper Handling degraded Degradation Confirmed analyze->degraded Degradation Peaks Present not_degraded No Degradation Detected analyze->not_degraded No Degradation Peaks identify_products Identify Degradation Products (LC-MS) degraded->identify_products other_issue Investigate Other Experimental Variables not_degraded->other_issue identify_products->troubleshoot_source

Caption: Troubleshooting workflow for suspected this compound degradation.

prep_sample Prepare this compound Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sample->stress_conditions control Unstressed Control Sample prep_sample->control neutralize Neutralize Acid/Base Samples stress_conditions->neutralize dilute Dilute All Samples neutralize->dilute analyze Analyze by HPLC/LC-MS dilute->analyze control->dilute

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Protocol Optimization for Stearoyl Serotonin In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro assays for stearoyl serotonin (B10506).

I. Troubleshooting Guide

Lipophilic compounds like stearoyl serotonin can present unique challenges in aqueous in vitro environments. This guide addresses common issues encountered during experimental procedures.

Table 1: Common Issues and Solutions in this compound In Vitro Assays

Problem Potential Cause Recommended Solution Expected Outcome
Low or no compound activity Poor Solubility: this compound may precipitate in aqueous assay buffers.- Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol).- Use a final solvent concentration of <0.1% in the assay to avoid solvent effects.- Consider using a carrier protein like fatty acid-free BSA to improve solubility.Consistent and concentration-dependent biological activity.
Compound Adsorption: The lipophilic nature of the compound can lead to its adsorption to plasticware.- Use low-binding microplates and pipette tips.- Pre-incubate plates with a blocking agent like BSA.Increased effective concentration of this compound in the assay.
Cell Permeability Issues: The compound may not efficiently cross the cell membrane to reach intracellular targets.- Increase incubation time to allow for passive diffusion.- Use permeabilization agents (e.g., digitonin, saponin) for assays with intracellular targets, if compatible with the assay.Enhanced access to intracellular targets, leading to a more robust signal.
High background signal Non-specific Binding: this compound may bind to off-target proteins or lipids.- Include a "no receptor" or "mock-transfected" control to quantify non-specific binding.- Add a non-specific binding competitor to the assay buffer.Reduced background signal and an improved signal-to-noise ratio.
Solvent Effects: The organic solvent used for the stock solution may interfere with the assay.- Perform a solvent tolerance test to determine the maximum allowable concentration.- Ensure all wells, including controls, have the same final solvent concentration.Minimized solvent-induced artifacts in the assay results.
High well-to-well variability Inconsistent Compound Delivery: Uneven mixing or precipitation of the compound upon addition to the assay buffer.- Vortex the compound dilution immediately before adding to the wells.- Add the compound to the assay buffer and mix thoroughly before dispensing into wells.Improved reproducibility and lower coefficient of variation (CV) between replicate wells.
Cell Seeding Density: Inconsistent cell numbers across the plate.- Ensure a homogenous cell suspension before seeding.- Optimize cell seeding density to achieve a confluent monolayer.Consistent cell growth and response across the plate.
Unexpected agonist/antagonist effects Receptor Subtype Specificity: this compound may interact with multiple receptor subtypes with different functional outcomes.- Use cell lines expressing a single, specific receptor subtype.- Profile the compound against a panel of related receptors.Clearer understanding of the compound's selectivity and mechanism of action.
Assay Artifacts: The compound may interfere with the detection method (e.g., fluorescence quenching, luciferase inhibition).- Run a counterscreen to test for direct effects of the compound on the detection reagents.- Use an alternative assay with a different detection principle.Elimination of false-positive or false-negative results due to assay interference.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: this compound is a lipophilic molecule and is practically insoluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent in the assay should be kept to a minimum (typically below 0.1%) to avoid solvent-induced artifacts.

Q2: How can I minimize the non-specific binding of this compound in my assays?

A2: Due to its lipophilic nature, this compound can bind non-specifically to plasticware and proteins. To mitigate this, use low-protein-binding plates and pipette tips. Including a low concentration of fatty-acid-free bovine serum albumin (BSA) (e.g., 0.1%) in your assay buffer can also help to reduce non-specific binding by acting as a carrier protein.

Q3: What are the known targets of this compound?

A3: this compound is an analog of arachidonoyl serotonin, which is known to be a dual antagonist of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.[1] Therefore, initial in vitro assays should focus on these targets. It may also interact with various G-protein coupled receptors (GPCRs), particularly serotonin receptors, though its specific receptor profile is not well-characterized.

Q4: My cells are detaching after treatment with this compound. What could be the cause?

A4: Cell detachment can occur due to cytotoxicity at higher concentrations of the compound or the solvent. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the optimal concentration range for your experiments. Also, ensure the final solvent concentration is not toxic to your cells.

Q5: How can I improve the signal-to-noise ratio in my this compound functional assay?

A5: Optimizing several parameters can enhance the signal-to-noise ratio. Ensure you are using a healthy and viable cell population. Optimize the cell seeding density to maximize the assay window. Additionally, titrate the concentration of both this compound and any agonist/antagonist used in the assay to find the optimal concentrations that give a robust and reproducible signal.

III. Experimental Protocols

A. General Cell Culture and Treatment Protocol

This protocol provides a general guideline for culturing and treating cells for this compound in vitro assays. Specific cell lines may require different conditions.

Table 2: Cell Culture and Treatment Parameters

Parameter Recommendation
Cell Line HEK293, CHO, or other suitable cell lines stably expressing the target receptor (e.g., TRPV1, specific serotonin receptor subtypes) or enzyme (e.g., FAAH). RAW 264.7 cells can be used for inflammation-related assays.
Culture Medium As recommended by the cell line supplier (e.g., DMEM, F-12K).
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
Culture Conditions 37°C, 5% CO₂, 95% humidity.
Sub-culturing Passage cells when they reach 80-90% confluency. Do not use cells that have been passaged for extended periods.
Cell Seeding Seed cells in appropriate well plates (e.g., 96-well) at a pre-optimized density to ensure a confluent monolayer on the day of the experiment.
This compound Preparation Prepare a 10 mM stock solution in 100% DMSO. Serially dilute in assay buffer to the desired final concentrations immediately before use.
Treatment Replace the culture medium with serum-free medium containing the desired concentrations of this compound. Incubate for the optimized duration based on the specific assay.
B. FAAH Inhibition Assay Protocol (Fluorometric)

This protocol is for screening the inhibitory effect of this compound on FAAH activity.

Table 3: FAAH Inhibition Assay Protocol

Step Procedure
1. Reagent Preparation - Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.- FAAH Enzyme: Recombinant human FAAH diluted in assay buffer.- Substrate: AMC-arachidonoyl amide (1 µM final concentration).- This compound: Serial dilutions prepared from a 10 mM DMSO stock.
2. Assay Procedure 1. In a 96-well black plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of this compound dilution (or DMSO for control).2. Incubate for 5 minutes at 37°C.3. Initiate the reaction by adding 10 µL of the FAAH substrate.4. Incubate for 30 minutes at 37°C, protected from light.
3. Data Acquisition Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
4. Data Analysis Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
C. TRPV1 Antagonist Assay (Calcium Flux)

This protocol measures the ability of this compound to inhibit TRPV1 activation by an agonist.

Table 4: TRPV1 Antagonist Assay Protocol

Step Procedure
1. Cell Preparation Seed HEK293 cells stably expressing human TRPV1 in a 96-well black, clear-bottom plate and grow to confluence.
2. Dye Loading 1. Remove the growth medium and wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).2. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
3. Compound Incubation 1. Wash the cells to remove excess dye.2. Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation & Data Acquisition 1. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).2. Establish a baseline fluorescence reading.3. Add a known TRPV1 agonist (e.g., capsaicin (B1668287) at its EC₈₀ concentration).4. Immediately measure the change in fluorescence over time.
5. Data Analysis Determine the inhibitory effect of this compound by calculating the reduction in the agonist-induced calcium signal. Calculate the IC₅₀ value from the dose-response curve.

IV. Visualizations

Signaling Pathways and Workflows

Stearoyl_Serotonin_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Blocks GPCR Serotonin Receptor (GPCR) Downstream Signaling Downstream Signaling GPCR->Downstream Signaling Activates/Inhibits FAAH FAAH Enzyme (Intracellular) Anandamide Anandamide FAAH->Anandamide Hydrolysis Stearoyl_Serotonin This compound Stearoyl_Serotonin->TRPV1 Antagonism Stearoyl_Serotonin->GPCR Modulation? Stearoyl_Serotonin->FAAH Inhibition Cannabinoid Receptors Cannabinoid Receptors Anandamide->Cannabinoid Receptors

Caption: Putative signaling pathways for this compound.

Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment assay Perform Assay (e.g., Ca2+ flux, Enzyme activity) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC50/EC50) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound in vitro assays.

Troubleshooting_Logic rect_node rect_node start No or Low Signal? solubility Solubility Issue? start->solubility Yes binding Non-specific Binding? solubility->binding No solve_solubility Optimize Solvent Use Carrier Protein solubility->solve_solubility Yes cytotoxicity Cell Viability Issue? binding->cytotoxicity No solve_binding Use Low-Binding Plates Include BSA binding->solve_binding Yes solve_cytotoxicity Perform Cytotoxicity Assay Lower Concentration cytotoxicity->solve_cytotoxicity Yes re_run Re-run Experiment solve_solubility->re_run solve_binding->re_run solve_cytotoxicity->re_run

Caption: A logical troubleshooting workflow for in vitro assays.

References

"addressing non-specific binding of stearoyl serotonin in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with stearoyl serotonin (B10506). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding in your experiments. Given the hydrophobic nature of stearoyl serotonin, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a lipid mediator, an amide formed from stearic acid (a saturated 18-carbon fatty acid) and the neurotransmitter serotonin.[1][2] Its long hydrocarbon tail gives it a significant hydrophobic character. This hydrophobicity can lead to non-specific binding, where the molecule adheres to surfaces like plasticware, membranes, and proteins that are not its intended biological target.[3] This can result in a high background signal, depletion of the active compound from the solution, and misleading experimental outcomes.[4]

Q2: What are the primary causes of non-specific binding of this compound?

The primary drivers of non-specific binding for a lipophilic molecule like this compound are:

  • Hydrophobic Interactions: The stearoyl chain can interact non-specifically with hydrophobic patches on proteins, cell membranes, and plastic surfaces.[5][6]

  • Electrostatic Interactions: Although the stearoyl chain is nonpolar, the serotonin headgroup has polar moieties that could potentially engage in charge-based interactions.[3]

Q3: What are the initial steps I should take to assess non-specific binding in my assay?

Before testing the biological activity of this compound, it is essential to perform control experiments to determine the extent of non-specific binding in your specific assay system. A recommended initial step is to run the assay with your analyte (e.g., this compound) in the absence of the intended biological target (e.g., over a bare sensor surface or in a well without cells).[5] A significant signal in this control condition indicates a high level of non-specific binding that needs to be addressed.

Q4: How does the choice of solvent for this compound affect non-specific binding?

This compound is soluble in organic solvents like DMSO and ethanol.[9] When preparing working solutions in aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is low (typically <0.1% DMSO) to avoid solvent-induced artifacts.[10] Poor solubility in the final aqueous buffer can lead to precipitation or aggregation of this compound, which will increase non-specific binding.

Troubleshooting Guides

This section provides structured guidance for common experimental setups where non-specific binding of this compound can be problematic.

Issue 1: High Background in Immunoassays (ELISA, Western Blot)

If you are using this compound as a competitor in an ELISA or observing high background on a Western blot membrane, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Hydrophobic interactions with plate/membrane Use a protein-based blocking agent like Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[4][11]These proteins will coat the surface, blocking unoccupied hydrophobic sites and reducing the non-specific adherence of this compound.[4]
Insufficient Blocking Increase the concentration of the blocking agent or the incubation time. A typical starting point is 3-5% BSA or non-fat dry milk for 1-2 hours at room temperature or overnight at 4°C.[4]Ensures complete saturation of non-specific binding sites on the solid phase.
Inadequate Washing Increase the number of wash steps and/or the duration of each wash. Include a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.05-0.1%) in your wash buffer.[4]Surfactants help to disrupt weak, non-specific hydrophobic interactions, washing away unbound this compound.[5][12]
Analyte Aggregation Prepare fresh dilutions of this compound for each experiment and ensure it is fully dissolved in the assay buffer. Consider adding a carrier protein like BSA to the diluent.[10]Prevents the formation of aggregates that can bind non-specifically and are difficult to wash away.
Issue 2: Inconsistent Results in Cell-Based Assays

Variability in results from cell-based assays can often be attributed to the non-specific interactions of this compound with cell culture plates and components of the media.

Potential Cause Troubleshooting Step Rationale
Adsorption to Plasticware Pre-incubate (block) the culture plates with a solution of 1% BSA for 30-60 minutes before adding cells and your compound.[12] Using low-binding microplates can also be beneficial.This will reduce the amount of this compound that is lost from the solution due to binding to the plastic, ensuring a more accurate effective concentration.
Interaction with Serum Proteins If possible for your experiment, reduce the serum concentration in your cell culture medium during the treatment period. If serum is required, be aware that this compound may bind to albumin and other lipid-binding proteins, reducing its free concentration.This minimizes the sequestration of your compound by serum components, making more of it available to interact with your cells.
Vehicle Control Issues Ensure your vehicle control (e.g., DMSO) is at the exact same final concentration in all wells and is kept below a non-toxic level (typically <0.1%).[10]High concentrations of organic solvents can affect cell membranes and contribute to artifacts.
Compound Instability/Degradation Prepare fresh working solutions of this compound from a frozen stock for each experiment. Protect solutions from light and excessive heat.[10]Ensures the stability and activity of the compound throughout the experiment.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at minimizing non-specific binding. These should be used as a starting point and optimized for your specific experimental system.

Protocol 1: Optimizing Blocking Conditions for an ELISA Plate

This protocol aims to determine the most effective blocking agent to prevent the non-specific binding of this compound to a microtiter plate.

  • Plate Coating: Leave wells uncoated to assess direct binding to the plastic.

  • Blocking Buffer Preparation: Prepare a panel of blocking buffers. See the table below for recommended starting concentrations.

  • Blocking Step: Add 200 µL of each blocking buffer to a set of wells. Include a "No Block" control with only assay buffer. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash all wells 3-4 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • This compound Incubation: Add a solution of this compound (at the highest concentration you plan to use in your assay) to the blocked wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Use an appropriate method to detect the amount of bound this compound. This could be a specific antibody if available, or a method that detects the serotonin moiety.

  • Analysis: Compare the signal from the blocked wells to the "No Block" control. The most effective blocking agent will yield the lowest signal.

Table of Recommended Blocking Agents and Buffers

Blocking Agent Typical Concentration Buffer System Notes
Bovine Serum Albumin (BSA)1-5% (w/v)PBS or TBSA common starting point for reducing protein and hydrophobic molecule binding.[4][12]
Non-fat Dry Milk3-5% (w/v)PBS or TBSCost-effective, but may contain phosphoproteins that can interfere with certain assays.[4]
Casein1% (w/v)PBS or TBSCan be more effective than BSA in some ELISAs.[11]
Commercial Synthetic BlockersPer manufacturer's instructionsVariesCan offer batch-to-batch consistency and be free of animal-derived proteins.[13]
Tween 200.05-0.1% (v/v)PBS or TBSA non-ionic surfactant that disrupts hydrophobic interactions. Can be used alone or added to protein blockers.[5]
Protocol 2: General Assay Buffer Optimization

This protocol outlines how to systematically test different buffer additives to reduce non-specific binding in a solution-based assay.

  • Prepare a Baseline Buffer: Start with your standard assay buffer (e.g., PBS or HEPES).

  • Create a Matrix of Test Buffers: Systematically add potential blocking agents to your baseline buffer.

    • Surfactants: Add Tween 20 to final concentrations of 0.01%, 0.05%, and 0.1%.[5]

    • Proteins: Add BSA to final concentrations of 0.1%, 0.5%, and 1%.[12]

    • Salt: Increase NaCl concentration to 200 mM, 300 mM, and 500 mM to disrupt electrostatic interactions.[5][12]

  • Perform Control Experiment: Run your assay using these modified buffers in the absence of the specific target. For example, measure the binding of this compound to control beads in a pull-down assay.

  • Perform Full Experiment: Run your complete assay with the specific target using the buffer condition that showed the lowest non-specific binding in the control experiment.

  • Evaluate Results: Compare the signal-to-noise ratio across the different buffer conditions. The optimal buffer will maximize the specific signal while minimizing the background from non-specific binding.

Visualizations

Signaling Pathway Diagram

This compound is an analog of arachidonoyl serotonin, which is known to interact with the fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel.[14] The following diagram illustrates a hypothetical signaling pathway involving these targets.

ss This compound inhibition Inhibition ss->inhibition antagonism Antagonism ss->antagonism faah FAAH (Fatty Acid Amide Hydrolase) ethanolamine Ethanolamine + Arachidonic Acid faah->ethanolamine trpv1 TRPV1 Channel ca_influx Ca2+ Influx trpv1->ca_influx anandamide Anandamide (AEA) hydrolysis Hydrolysis anandamide->hydrolysis inhibition->faah antagonism->trpv1 hydrolysis->faah cellular_response Cellular Response (e.g., Pain Modulation) ca_influx->cellular_response start Start: High Background with this compound control_exp Run Negative Control (No Target/Analyte) start->control_exp is_nsb Is Non-Specific Binding (NSB) High? control_exp->is_nsb optimize_blocking Optimize Blocking Agent (BSA, Casein, etc.) is_nsb->optimize_blocking Yes other_issues Investigate Other Experimental Issues is_nsb->other_issues No optimize_wash Optimize Wash Buffer (Add Tween 20, Increase Steps) optimize_blocking->optimize_wash check_solubility Check Compound Solubility & Vehicle Effects optimize_wash->check_solubility retest Re-run Control Experiment check_solubility->retest is_nsb_reduced Is NSB Reduced? retest->is_nsb_reduced is_nsb_reduced->optimize_blocking No proceed Proceed with Main Experiment is_nsb_reduced->proceed Yes

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of stearoyl serotonin (B10506). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of stearoyl serotonin?

A1: this compound, being a lipophilic molecule, is expected to have low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption. Like many lipophilic drugs, it may also be susceptible to first-pass metabolism in the liver, further reducing its systemic availability.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Based on strategies for other lipophilic compounds, the most promising approaches for this compound include:

  • Lipid-Based Formulations: These formulations, such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS), can enhance the solubilization and absorption of lipophilic drugs.[1][2][3][4][5] They can also utilize lymphatic transport, which helps bypass first-pass metabolism.[1]

  • Prodrug Approach: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active compound in vivo is a viable strategy.[6]

  • Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane, thereby improving drug absorption.

Q3: Are there any existing data on the oral bioavailability of this compound?

A3: Currently, there is a lack of publicly available data specifically detailing the oral bioavailability and pharmacokinetic profile of this compound. Studies have focused on its endogenous presence and its role as a dual antagonist of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel.[7][8]

Troubleshooting Guides

Low Drug Loading in Lipid-Based Formulations

Problem: Difficulty in achieving the desired concentration of this compound in the selected lipid-based formulation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor solubility in selected oils/surfactants. Conduct pre-formulation solubility studies with a wide range of pharmaceutical-grade oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).[2]
Incompatible excipients. Evaluate the compatibility of this compound with individual excipients and their combinations. Look for signs of precipitation, degradation, or phase separation.
Suboptimal formulation composition. Systematically optimize the ratios of oil, surfactant, and co-solvent using ternary phase diagrams to identify the region that allows for maximum drug solubilization while maintaining stable nanoemulsion formation.
Inconsistent In Vivo Pharmacokinetic Data

Problem: High variability in plasma concentrations of this compound across different animals in the same study group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent dosing. Ensure accurate and consistent oral gavage technique. The volume administered should be precise for each animal's body weight.[9]
Food effects. Standardize the fasting period for all animals before dosing, as food in the gastrointestinal tract can significantly affect the absorption of lipophilic drugs.[10]
Formulation instability. Confirm the physical and chemical stability of the formulation under storage and experimental conditions. Check for any signs of drug precipitation or emulsion cracking before administration.
Biological variability. While some biological variability is expected, ensure that the animals are of a similar age, weight, and health status. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Development of a this compound Nanoemulsion

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound for oral administration.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., olive oil, sesame oil, Capryol 90), surfactants (e.g., Tween 80, Span 80, Kolliphor RH40), and co-surfactants (e.g., Transcutol P, propylene (B89431) glycol).

    • Select the oil with the highest solubilizing capacity and a surfactant/co-surfactant combination that provides good emulsification.

  • Nanoemulsion Preparation (High-Speed Homogenization Method):

    • Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. Add the chosen surfactant (e.g., Span 80).

    • Aqueous Phase: Dissolve the co-surfactant (e.g., Tween 80) in distilled water.

    • Slowly add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the resulting coarse emulsion using a high-speed homogenizer at a specified speed and duration (e.g., 10,000 rpm for 10 minutes) to form a nanoemulsion.[11]

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering.

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Visually inspect for any signs of phase separation or drug precipitation over time at different storage conditions.

Protocol 2: In Vivo Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile of a this compound nanoemulsion following oral administration in rats.

Methodology:

  • Animal Handling:

    • Use healthy adult male Sprague-Dawley rats (n=5 per group), acclimatized for at least one week.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[10]

  • Dose Administration:

    • Administer the this compound nanoemulsion or a control suspension (e.g., in 0.5% methylcellulose) orally via gavage at a predetermined dose.[9][12]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[6]

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to standard guidelines.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control)Data to be determinedData to be determinedData to be determined100
This compound NanoemulsionData to be determinedData to be determinedData to be determinedData to be determined
This compound SLNData to be determinedData to be determinedData to be determinedData to be determined
This compound ProdrugData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Example of Excipient Solubility Screening for this compound

Excipient Type Solubility (mg/mL)
Olive OilOil (LCT)Data to be determined
Capryol 90Oil (MCT)Data to be determined
Tween 80SurfactantData to be determined
Kolliphor RH40SurfactantData to be determined
Transcutol PCo-surfactantData to be determined

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis excipient_screening Excipient Solubility Screening formulation_prep Nanoemulsion Preparation excipient_screening->formulation_prep Select Excipients characterization Physicochemical Characterization formulation_prep->characterization Analyze Formulation animal_prep Animal Preparation (Fasting) characterization->animal_prep Optimized Formulation dosing Oral Gavage Dosing animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Nociception_Inflammation ↓ Nociception & Inflammation TRPV1->Nociception_Inflammation Modulation leads to FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide Anandamide (AEA) Anandamide->TRPV1 Activation Anandamide->FAAH Hydrolysis Stearoyl_Serotonin This compound (Exogenous/Endogenous) Stearoyl_Serotonin->TRPV1 Antagonism Stearoyl_Serotonin->FAAH Inhibition

Caption: Dual inhibitory signaling pathway of this compound.

References

"troubleshooting inconsistent results in stearoyl serotonin experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stearoyl serotonin (B10506) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the consistency and reliability of their results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with stearoyl serotonin, offering potential causes and actionable solutions.

Question 1: I am observing inconsistent results in my cell-based assays with this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Inconsistent results in cell-based assays using this compound can stem from several factors related to its physicochemical properties and handling.

  • Poor Solubility and Aggregation: this compound is a lipophilic molecule with low aqueous solubility. This can lead to the formation of aggregates in your cell culture medium, resulting in variable concentrations of the active compound and inconsistent cellular responses.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695). When preparing your working solution, dilute the stock solution by adding it to the aqueous buffer or medium while vortexing to ensure rapid and uniform dispersion. Avoid shock-diluting by adding the aqueous phase to the organic stock. It is also recommended not to store aqueous solutions for more than a day.

  • Vehicle Effects: The organic solvent used to dissolve this compound (e.g., DMSO, ethanol) can have physiological effects on cells, even at low concentrations. This can confound your experimental results.

    • Solution: Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the this compound. This will allow you to distinguish the effects of the compound from those of the vehicle.

  • Serum Protein Binding: If you are using serum-containing media, this compound may bind to serum proteins like albumin.[1][2] This can reduce the free concentration of the compound available to interact with your cells, leading to variability.

    • Solution: Consider conducting experiments in serum-free or reduced-serum media for a defined period. If serum is required, be aware of this potential interaction and maintain consistent serum concentrations across all experiments.

  • Cellular Uptake Efficiency: The long stearoyl chain makes the molecule lipophilic, but efficient uptake into cells is not guaranteed and can vary between cell types.

    • Solution: You can assess cellular uptake using analytical techniques like LC-MS/MS to quantify intracellular levels of this compound. If uptake is low, consider using delivery vehicles like liposomes or cyclodextrins, though these will also require careful control experiments.

Question 2: My in vivo experiments with this compound are yielding unpredictable outcomes. What should I consider?

Answer:

In vivo studies with lipidated molecules like this compound present unique challenges, primarily related to bioavailability and distribution.

  • Poor Bioavailability and Blood-Brain Barrier Penetration: Studies on similar lipidated serotonin derivatives have shown that despite their lipophilicity, they may not effectively cross the blood-brain barrier (BBB) after systemic administration. This could be a significant factor if you are investigating central nervous system effects.

    • Solution: Consider alternative routes of administration that bypass the BBB, such as intracerebroventricular (ICV) injection, if ethically and experimentally feasible. It is also crucial to perform pharmacokinetic studies to determine the concentration of this compound in the target tissue over time.

  • Metabolism: this compound can be metabolized by various enzymes in vivo. The rate and products of metabolism can vary between species and even between individuals, leading to inconsistent results.

    • Solution: Conduct metabolic stability assays using liver microsomes or other relevant tissue preparations to understand the metabolic fate of this compound. Analyze plasma and tissue samples for both the parent compound and potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound solutions?

A1: this compound is a crystalline solid that should be stored at -20°C for long-term stability, where it is expected to be stable for at least two years. For experimental use, prepare a stock solution in an organic solvent such as DMSO or ethanol. The solubility is approximately 20 mg/mL in DMSO and 2.5 mg/mL in ethanol. Purge the solvent with an inert gas before dissolving the compound to prevent oxidation. For aqueous-based biological experiments, dilute the organic stock solution into your aqueous buffer or saline. It is not recommended to store the aqueous solution for more than one day.

Q2: What are the known biological targets of this compound?

A2: The biological effects of this compound itself have not been extensively studied. However, it is patterned after arachidonoyl serotonin, which is a dual antagonist of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5] It is hypothesized that this compound may also interact with these targets. Preliminary data on other N-acyl serotonins suggest they can inhibit FAAH activity.[6]

Q3: Are there potential off-target effects I should be aware of?

A3: Yes. Due to its lipophilic nature, this compound could interact with other cellular components, such as other receptors, ion channels, or enzymes, particularly those involved in lipid signaling.[7] It is crucial to consider and, where possible, test for potential off-target effects, especially when interpreting unexpected results.

Q4: Can this compound degrade in my experimental setup?

A4: While lipid derivatives of serotonin have been shown to be fairly stable in vitro over a few hours, the stability in your specific experimental conditions (e.g., cell culture media with various components, temperature, pH) should not be taken for granted. The serotonin moiety itself can be subject to enzymatic degradation.[8][9][10]

  • Recommendation: If you suspect degradation is an issue, you can assess the stability of this compound in your experimental medium over the time course of your experiment using a suitable analytical method like LC-MS.

Q5: I am using mass spectrometry to analyze this compound. Are there any common pitfalls?

A5: Yes, mass spectrometry of lipid molecules can be prone to artifacts.

  • In-source Oxidation: Aromatic compounds can be oxidized in the electrospray ionization (ESI) source, leading to the appearance of "ghost peaks" with a mass increase of +16 Da. This could be mistaken for a metabolite.

  • Adduct Formation: Background ions (e.g., Na+, K+) can form adducts with your analyte, complicating the mass spectrum.[11]

  • Recommendation: Use appropriate controls and be cautious in interpreting unexpected peaks. High-resolution mass spectrometry can help in distinguishing between true metabolites and artifacts.[11][12][13]

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyValueReference
Storage Temperature -20°C
Long-term Stability At least 2 years at -20°C
Solubility in DMSO ~20 mg/mL
Solubility in Ethanol ~2.5 mg/mL
Aqueous Solution Stability Not recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound crystalline solid.

    • Dissolve in a minimal amount of sterile DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL). Purge the solvent with an inert gas prior to use.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • To prepare the final working concentration, add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing. This rapid dilution helps to prevent precipitation.

    • Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) and consistent across all experimental and control groups.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the cell culture medium.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Solution Preparation cluster_assay Cell-Based Assay stock Prepare Stock Solution (DMSO/Ethanol) working Prepare Working Solution (Dilute in Medium) stock->working vehicle Prepare Vehicle Control stock->vehicle treat_compound Treat with This compound working->treat_compound treat_vehicle Treat with Vehicle Control vehicle->treat_vehicle cells Seed Cells cells->treat_compound cells->treat_vehicle incubate Incubate treat_compound->incubate treat_vehicle->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing this compound solutions and performing cell-based assays.

signaling_pathway Hypothesized Signaling Pathway of this compound cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects stearoyl_serotonin This compound faah FAAH (Fatty Acid Amide Hydrolase) stearoyl_serotonin->faah Inhibition trpv1 TRPV1 Channel stearoyl_serotonin->trpv1 Antagonism endocannabinoid Increased Endocannabinoid Levels faah->endocannabinoid Leads to ion_flux Modulation of Ion Flux trpv1->ion_flux cellular_response Cellular Response (e.g., anti-inflammatory) endocannabinoid->cellular_response ion_flux->cellular_response

Caption: Hypothesized signaling pathway for this compound based on its structural analogue.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? solubility Solubility/Aggregation start->solubility vehicle Vehicle Effects start->vehicle binding Serum Protein Binding start->binding uptake Cellular Uptake start->uptake stability Compound Stability start->stability sol_solubility Optimize Dilution Protocol solubility->sol_solubility sol_vehicle Include Vehicle Control vehicle->sol_vehicle sol_binding Use Serum-Free Media binding->sol_binding sol_uptake Verify with LC-MS uptake->sol_uptake sol_stability Perform Stability Assay stability->sol_stability

Caption: A logical flow diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimization of Stearoyl Serotonin Dosage for Cell-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of stearoyl serotonin (B10506) (N-stearoyl-5-hydroxytryptamine) dosage in cell-based studies.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Cell Culture Media

Stearoyl serotonin is a lipophilic molecule with limited aqueous solubility, which can lead to precipitation when added to cell culture media, resulting in inaccurate dosing and inconsistent experimental outcomes.

Table 1: Troubleshooting Solubility Issues

Symptom Possible Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the media.Rapid Change in Solvent Polarity: The abrupt shift from a high concentration of an organic solvent like DMSO to the aqueous environment of the cell culture medium can cause the compound to "crash out" of the solution.1. Gradual Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction helps maintain solubility. 2. Two-Step Dilution: First, dilute the concentrated stock into a smaller volume of serum-free media, vortex gently, and then transfer this intermediate dilution to the final volume of complete media.
The cell culture medium becomes cloudy over time after the addition of this compound.Compound Instability or Aggregation: Over time, the compound may come out of solution due to interactions with media components or temperature fluctuations.1. Pre-Incubation Check: Before treating cells, perform a test dilution of your stock solution into the cell culture medium in a separate tube. Incubate it under the same conditions (37°C, 5% CO2) and observe for precipitate formation over the planned duration of your experiment. 2. Reduce Final Concentration: If precipitation occurs at the desired concentration, consider lowering the working concentration.
Inconsistent results between experiments.Inaccurate Dosing Due to Precipitation: If some of the compound precipitates, the actual concentration in solution will be lower than intended and may vary between wells or experiments.1. Visual Inspection: Before adding the treatment to cells, visually inspect the diluted this compound solution for any signs of precipitation. 2. Consistent Preparation: Prepare the working solution fresh for each experiment using a standardized protocol for dilution.
Issue 2: Cellular Toxicity

High concentrations of this compound or the solvent used for its stock solution (e.g., DMSO) can induce cytotoxicity, leading to misleading results in functional assays.

Table 2: Troubleshooting Cytotoxicity

Symptom Possible Cause Recommended Solution
Increased cell death, detachment, or morphological changes in treated wells compared to controls.Direct Cytotoxicity of this compound: The concentration of this compound may be too high for the specific cell line being used.1. Dose-Response Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, XTT, or LDH release assay) with a range of this compound concentrations to determine the maximum non-toxic concentration. For example, in RAW 264.7 macrophages, concentrations up to 1 µM were found to be non-toxic, while 3 µM significantly reduced cell viability[1]. 2. Reduce Incubation Time: If a higher concentration is necessary for the desired biological effect, consider reducing the exposure time.
Cell death observed in vehicle control wells.Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.1. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO is generally kept at or below 0.5% (v/v). However, the tolerance can be cell-line specific, so it is best to test this. 2. Include a Vehicle Control Series: Test different concentrations of the solvent alone to determine the highest tolerated concentration for your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: Based on available data, a starting concentration range of 0.01 µM to 1 µM is recommended for most in vitro studies. In studies with RAW 264.7 macrophages, this compound (referred to as C18-5HT) did not affect cell viability at concentrations up to 1 µM for 24 or 48 hours[1]. Significant anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production, were observed within this range[1]. It is crucial to perform a dose-response experiment for your specific cell line and endpoint.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is poorly soluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the known cellular targets and signaling pathways of this compound?

A3: The effects of this compound have not been as extensively studied as other N-acyl serotonins[2][3]. However, as a member of this class of molecules, it is suggested to be an endogenous lipid mediator. N-acyl serotonins are known to interact with the endocannabinoid system, often acting as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of Transient Receptor Potential Vanilloid 1 (TRPV1) channels[2][3]. In the context of its anti-inflammatory effects in macrophages, downstream signaling pathways likely involve the modulation of inflammatory mediators. For instance, the related compound N-arachidonoyl serotonin has been shown to suppress the LPS-induced activation of the NF-κB, MAPKs, and PI3K/Akt pathways[4].

Q4: What control groups should I include in my experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells incubated with culture medium only.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

  • Positive Control: Cells treated with a known activator or inhibitor relevant to your assay (e.g., LPS for inflammation studies) to confirm that the assay is working correctly.

Data Presentation

Table 3: Summary of this compound (C18-5HT) Effects on RAW 264.7 Macrophages

Parameter Concentration Range Observation Reference
Cell Viability0.01 - 1 µMNo significant change in cell viability after 24 or 48 hours.[1]
Cell Viability3 µMSignificant reduction in cell viability (by 25%).[1]
Nitric Oxide (NO) Production (LPS-stimulated)0.01 - 1 µMInhibition of NO production.[1]
TNF-α Production (LPS-stimulated)1 µMInhibition of TNF-α production.[1]
IL-1β Production (LPS-stimulated)1 µMInhibition of IL-1β production.[1]
IL-10 Production (LPS-stimulated)1 µMIncrease in the production of the anti-inflammatory cytokine IL-10.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 3, 5, 10 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of LPS-induced NO production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Analysis cluster_optimization Dosage Optimization prep_stock Prepare this compound Stock Solution in DMSO dilute Dilute Stock in Pre-warmed Cell Culture Medium prep_stock->dilute treat_cells Treat Cells with This compound dilute->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess, ELISA) incubate->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) incubate->pathway_analysis determine_max Determine Max Non-Toxic Dose cytotoxicity->determine_max Data Input determine_effective Determine Effective Dose Range anti_inflammatory->determine_effective Data Input pathway_analysis->determine_effective Data Input determine_max->determine_effective signaling_pathway cluster_targets Potential Targets cluster_downstream Downstream Signaling cluster_effects Cellular Effects LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt MAPK MAPK Pathway TLR4->MAPK Stearoyl_Serotonin This compound FAAH FAAH Inhibition Stearoyl_Serotonin->FAAH TRPV1 TRPV1 Modulation Stearoyl_Serotonin->TRPV1 Stearoyl_Serotonin->PI3K_Akt Stearoyl_Serotonin->MAPK NFkB NF-κB Pathway Stearoyl_Serotonin->NFkB PI3K_Akt->NFkB MAPK->NFkB Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-1β) NFkB->Inflammatory_Mediators Anti_Inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) NFkB->Anti_Inflammatory_Cytokines troubleshooting_tree start Inconsistent Results or Cell Death Observed check_precipitation Is there precipitate in the media upon dilution? start->check_precipitation precipitate_yes Yes check_precipitation->precipitate_yes Yes precipitate_no No check_precipitation->precipitate_no No check_toxicity Is there cytotoxicity in treated wells? toxicity_yes Yes check_toxicity->toxicity_yes Yes toxicity_no No check_toxicity->toxicity_no No solution_precipitation Action: Improve Solubilization - Add stock dropwise to warm media - Vortex during dilution - Perform test dilution first precipitate_yes->solution_precipitation precipitate_no->check_toxicity solution_toxicity Action: Optimize Concentration - Perform dose-response viability assay - Lower treatment concentration - Check vehicle (DMSO) toxicity toxicity_yes->solution_toxicity solution_other Problem may be unrelated to dosage. Review other experimental parameters. toxicity_no->solution_other

References

"refining analytical methods for separating stearoyl serotonin from other N-acyl serotonins"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to advancing the analytical separation of N-acyl serotonins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of stearoyl serotonin (B10506) from other N-acyl serotonins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating stearoyl serotonin from other N-acyl serotonins like oleoyl (B10858665), palmitoyl (B13399708), and arachidonoyl serotonin?

A1: The primary challenge lies in the structural similarity of these compounds. N-acyl serotonins consist of a serotonin head group and a fatty acid tail of varying length and saturation. This compound (C18:0) and oleoyl serotonin (C18:1) are particularly challenging to separate due to their identical chain length, differing only by a single double bond in the acyl chain. Similarly, palmitoyl serotonin (C16:0) and this compound differ by only two methylene (B1212753) groups. These subtle differences in hydrophobicity require highly optimized chromatographic conditions for effective resolution.

Q2: What type of HPLC column is best suited for separating long-chain N-acyl serotonins?

A2: A C18 reversed-phase HPLC column is the most common and generally effective choice for separating N-acyl serotonins. The long alkyl chains of the C18 stationary phase provide the necessary hydrophobicity to retain and separate these lipophilic molecules. For challenging separations, such as stearoyl and oleoyl serotonin, a high-resolution C18 column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) and a longer column length can provide increased efficiency and better resolution.

Q3: How does the mobile phase composition affect the retention and separation of N-acyl serotonins?

A3: The mobile phase composition is a critical parameter. In reversed-phase chromatography, a higher proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase will decrease the retention time of N-acyl serotonins. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol (B129727). The elution order is primarily determined by the hydrophobicity of the acyl chain; longer and more saturated chains will have longer retention times. Therefore, you can expect this compound (C18:0) to be retained longer than palmitoyl serotonin (C16:0) and oleoyl serotonin (C18:1). The separation of stearoyl and oleoyl serotonin can often be improved by fine-tuning the organic solvent percentage or using a shallow gradient.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most definitive method for peak identification is high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). By determining the accurate mass of the eluting compound and comparing it to the theoretical mass of this compound, you can achieve a high degree of confidence in your identification. Furthermore, the fragmentation pattern obtained from MS/MS analysis provides a structural fingerprint that can be used for confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound.

Problem 1: Poor resolution between this compound and oleoyl serotonin.
  • Symptom: Peaks for this compound and oleoyl serotonin are co-eluting or show significant overlap.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Chromatographic Efficiency 1. Decrease the gradient steepness: A shallower gradient will increase the separation time between closely eluting peaks. 2. Increase the column length: A longer column provides more theoretical plates, enhancing resolution. 3. Decrease the particle size of the stationary phase: Use a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC) to improve efficiency.
Inadequate Mobile Phase Selectivity 1. Change the organic modifier: Switch from methanol to acetonitrile or vice versa. The different solvent properties can alter the selectivity. 2. Optimize the mobile phase temperature: Lowering the temperature can sometimes improve the separation of structurally similar compounds.
Incorrect Mobile Phase Composition Fine-tune the organic solvent percentage: In an isocratic elution, make small, incremental changes (e.g., 1-2%) to the organic solvent concentration to find the optimal resolution.
Problem 2: Peak tailing for N-acyl serotonin peaks.
  • Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica (B1680970) Add a mobile phase modifier: Incorporate a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can help to suppress the ionization of residual silanol (B1196071) groups on the stationary phase, reducing peak tailing.
Column Overload Reduce the sample concentration: Inject a more dilute sample to see if the peak shape improves.
Column Contamination Wash the column: Flush the column with a strong solvent, such as isopropanol, to remove any strongly retained contaminants. If the problem persists, consider replacing the column.
Problem 3: Peak splitting.
  • Symptom: A single analyte peak appears as two or more smaller peaks.

  • Possible Causes & Solutions:

CauseSolution
Injection Solvent Incompatibility Dissolve the sample in the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent weaker than the mobile phase. A strong injection solvent can cause peak distortion.
Column Void or Channeling Replace the column: This is often a sign of a damaged column that needs to be replaced.
Contamination at the Column Inlet Use a guard column: A guard column can protect the analytical column from particulate matter and strongly adsorbed compounds. Replace the guard column regularly.

Data Presentation

The following tables provide representative data for the analysis of N-acyl serotonins. Note: Actual retention times will vary depending on the specific HPLC/UHPLC system, column, and mobile phase conditions.

Table 1: Predicted Elution Order and Relative Retention of N-Acyl Serotonins on a C18 Column

CompoundAcyl ChainPredicted Elution OrderRelative Retention Time (vs. Palmitoyl Serotonin)
Palmitoyl SerotoninC16:011.00
Oleoyl SerotoninC18:12~1.15
This compound C18:0 3 ~1.25
Arachidonoyl SerotoninC20:44~1.40

Table 2: Key Mass Spectrometry Parameters for N-Acyl Serotonins (Positive Ion Mode)

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Palmitoyl SerotoninC₂₆H₄₂N₂O₂415.3274160.0761, 146.0600
Oleoyl SerotoninC₂₈H₄₄N₂O₂441.3429160.0761, 146.0600
This compound C₂₈H₄₆N₂O₂ 443.3586 160.0761, 146.0600
Arachidonoyl SerotoninC₃₀H₄₂N₂O₂467.3274160.0761, 146.0600

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Screening N-Acyl Serotonins
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B (linear gradient)

    • 25-30 min: 100% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm or Mass Spectrometry (ESI+)

Protocol 2: High-Resolution UHPLC Method for Separating Stearoyl and Oleoyl Serotonin
  • Column: High-strength silica C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 95% B (shallow linear gradient)

    • 15-17 min: 95% B

    • 17.1-20 min: 80% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (ESI+) with targeted MS/MS

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC/UHPLC Separation (C18 Column) Concentration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Integration Peak Integration MSMS->Integration Identification Compound Identification (Mass & Fragments) Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of N-acyl serotonins.

Troubleshooting_Logic cluster_res Resolution Troubleshooting cluster_tail Tailing Troubleshooting cluster_split Splitting Troubleshooting Start Chromatographic Problem Identified ProblemType What is the nature of the problem? Start->ProblemType PoorRes Poor Resolution ProblemType->PoorRes Overlapping Peaks Tailing Peak Tailing ProblemType->Tailing Asymmetric Peaks Splitting Peak Splitting ProblemType->Splitting Multiple Peaks for One Analyte OptGradient Optimize Gradient PoorRes->OptGradient AddModifier Add Mobile Phase Modifier (e.g., Formic Acid) Tailing->AddModifier CheckSolvent Check Injection Solvent Compatibility Splitting->CheckSolvent ChangeSolvent Change Organic Solvent OptGradient->ChangeSolvent LongerColumn Use Longer/More Efficient Column ChangeSolvent->LongerColumn LowerConc Lower Sample Concentration AddModifier->LowerConc CleanColumn Clean/Replace Column LowerConc->CleanColumn ReplaceColumn Replace Column (Check for Voids) CheckSolvent->ReplaceColumn UseGuard Use/Replace Guard Column ReplaceColumn->UseGuard

Caption: Logical workflow for troubleshooting common HPLC separation issues.

Signaling_Pathway Serotonin Serotonin NAT N-acyltransferase Serotonin->NAT FattyAcylCoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) FattyAcylCoA->NAT NAS N-Acyl Serotonin (e.g., this compound) NAT->NAS BiologicalActivity Biological Activity NAS->BiologicalActivity

Caption: Biosynthetic pathway of N-acyl serotonins.

"best practices for long-term storage of stearoyl serotonin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of stearoyl serotonin (B10506). It is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for stearoyl serotonin?

A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is expected to be stable for at least two years.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize exposure to oxygen.

Q3: What are the approximate solubilities of this compound in common solvents?

A3: The approximate solubilities are provided in the table below.

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for more than one day. The amide bond in the molecule can be susceptible to hydrolysis. If your experiment requires an aqueous solution, it is best to prepare it fresh by diluting a stock solution in an organic solvent with the aqueous buffer just before use.

Q5: What type of containers should I use for storing this compound and its solutions?

A5: this compound as a solid or dissolved in an organic solvent should be stored in glass vials with Teflon-lined caps. Avoid using plastic containers, as plasticizers can leach into the organic solvent and contaminate your sample.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound has changed color (e.g., yellowing or browning). Oxidation of the serotonin indole (B1671886) ring.Discard the compound as it may be degraded. To prevent this, always store the solid under an inert atmosphere (nitrogen or argon) and minimize exposure to light and air.
Difficulty dissolving the compound. Incorrect solvent or insufficient solvent volume. Low temperature of the solvent.Refer to the solubility table below. Ensure you are using a sufficient volume of the appropriate solvent. Gently warming the solution may aid dissolution, but avoid high temperatures.
Precipitation observed in the stock solution upon storage. The solution may be supersaturated, or the storage temperature is too low for the solvent used.Gently warm the solution and sonicate to redissolve the precipitate. If the problem persists, consider preparing a more dilute stock solution.
Inconsistent experimental results. Compound degradation due to improper storage or handling. Contamination from plasticware.Review storage and handling procedures. Ensure the compound is stored at -20°C under an inert atmosphere. Use glass or solvent-resistant plastic (e.g., polypropylene) for all manipulations involving organic solvents. Prepare fresh dilutions for each experiment.
Suspected hydrolysis of the amide bond. Prolonged storage in aqueous or protic solvents. Exposure to acidic or basic conditions.Avoid storing this compound in aqueous solutions for extended periods. Prepare aqueous solutions fresh for each experiment. Ensure that the pH of your experimental system is close to neutral if possible.

Data Presentation

Table 1: Solubility of this compound

Solvent Approximate Solubility
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Ethanol~2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of crystalline this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or a glass vial.

  • Add the appropriate volume of the desired organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • If the solution is to be stored, flush the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing with a Teflon-lined cap.

  • Store the stock solution at -20°C.

Mandatory Visualization

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_working Working Solutions cluster_experiment Experiment storage Store Solid at -20°C (under inert gas) weigh Weigh Compound storage->weigh Equilibrate to RT dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Prepare Fresh Dilutions in Aqueous Buffer dissolve->dilute Use Stock Solution experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound from storage to experiment.

troubleshooting_workflow Troubleshooting Common this compound Issues cluster_solubility Solubility Issues cluster_degradation Suspected Degradation cluster_precipitation Precipitation in Stock start Problem Observed solubility_check Check Solvent & Concentration start->solubility_check Difficulty Dissolving degradation_check Observe Color Change or Inconsistent Results start->degradation_check Discoloration/Bad Data precipitation_check Precipitate in Stored Solution start->precipitation_check Precipitate Forms solubility_action Use appropriate solvent/volume Gently warm/sonicate solubility_check->solubility_action degradation_action Discard Compound Review Storage/Handling degradation_check->degradation_action precipitation_action Warm and Sonicate Prepare fresh or more dilute solution precipitation_check->precipitation_action

Caption: Troubleshooting guide for common issues with this compound.

Validation & Comparative

A Comparative Analysis of Stearoyl Serotonin and Other N-Acyl Serotonins in the Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of stearoyl serotonin (B10506) and other N-acyl serotonins on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. The information presented is compiled from peer-reviewed scientific literature and is intended to aid in research and drug development efforts targeting FAAH.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH leads to elevated levels of AEA, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. N-acyl serotonins, a class of lipid mediators formed by the conjugation of a fatty acid with serotonin, have emerged as potential modulators of FAAH activity. This guide focuses on the structure-activity relationship of various N-acyl serotonins in FAAH inhibition, with a particular emphasis on comparing the activity of stearoyl serotonin to its unsaturated counterparts.

Quantitative Comparison of FAAH Inhibition

The inhibitory potency of N-acyl serotonins against FAAH is significantly influenced by the nature of the acyl chain. Polyunsaturated fatty acid chains generally confer greater inhibitory activity than saturated ones. The following table summarizes the available quantitative data (IC50 values) for the inhibition of FAAH by various N-acyl serotonins.

CompoundAcyl GroupSaturationFAAH Inhibition (IC50)Enzyme SourceReference(s)
This compound (SA-5-HT) Stearoyl (18:0)SaturatedNo activity Not specified[1]
Arachidonoyl Serotonin (AA-5-HT) Arachidonoyl (20:4)Polyunsaturated12 µMMouse neuroblastoma N18TG2 cells[2]
5.6 µMRat basophilic leukaemia (RBL-2H3) cells[2]
Oleoyl (B10858665) Serotonin (OA-5-HT) Oleoyl (18:1)Monounsaturated> 50 µMNot specified[3]
Active (similar to parent fatty acid)Not specified[1]
Palmitoyl Serotonin (PA-5-HT) Palmitoyl (16:0)SaturatedActive (similar to parent fatty acid)Not specified[1]
Linoleoyl Serotonin Linoleoyl (18:2)PolyunsaturatedActive (potency not affected by replacement of arachidonoyl chain)Rat brain homogenates[4]
OMDM106 (Carbamate analogue) Arachidonoyl derivativePolyunsaturated0.5 µMNot specified[3]

Note: There is conflicting information regarding the FAAH inhibitory activity of Oleoyl Serotonin. One source indicates weak to no activity (IC50 > 50 µM), while another suggests it possesses inhibitory activity similar to its parent fatty acid. Further investigation is warranted to resolve this discrepancy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of N-acyl serotonin FAAH inhibitory activity.

1. Radiometric FAAH Inhibition Assay

This method measures the displacement of a radiolabeled substrate from the FAAH active site.

  • Enzyme Source: Homogenates from rat brain or other tissues, or cell lines expressing FAAH (e.g., mouse neuroblastoma N18TG2 cells, rat basophilic leukaemia RBL-2H3 cells).[2]

  • Substrate: [14C]Anandamide.[2]

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a low concentration of fatty-acid-free bovine serum albumin (BSA).

  • Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of the N-acyl serotonin test compound or vehicle control for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by the addition of [14C]anandamide.

    • The incubation is carried out for a specific time and then terminated, often by the addition of an organic solvent mixture (e.g., chloroform/methanol).

    • The aqueous and organic phases are separated by centrifugation.

    • The amount of radioactive product ([14C]ethanolamine) in the aqueous phase is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Fluorometric FAAH Activity Assay

This protocol outlines a common high-throughput method for determining the in vitro inhibitory activity of N-acyl serotonins on FAAH.

  • Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH expressed in a suitable cell line.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., pH 9.0) containing EDTA.

  • Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of the test compound (N-acyl serotonin derivative) or vehicle control.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The hydrolysis of the substrate by FAAH releases the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

FAAH Inhibition and Endocannabinoid System Modulation

The primary mechanism by which FAAH inhibitors exert their effects is by preventing the breakdown of anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in various physiological responses.

FAAH_Inhibition_Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid N_Acyl_Serotonin N-Acyl Serotonin (e.g., AA-5-HT) N_Acyl_Serotonin->FAAH Inhibition Physiological_Effects Analgesia, Anti-inflammation, Anxiolysis CB1_CB2->Physiological_Effects

Caption: FAAH inhibition by N-acyl serotonins increases anandamide levels.

Experimental Workflow for FAAH Inhibition Assay

The general workflow for determining the FAAH inhibitory potential of N-acyl serotonins involves a series of steps from compound preparation to data analysis.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare N-Acyl Serotonin Test Compounds Pre_incubation Pre-incubate Enzyme with Test Compound Compound_Prep->Pre_incubation Enzyme_Prep Prepare FAAH Enzyme Source Enzyme_Prep->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Measurement Measure Product Formation (Radiometric or Fluorometric) Reaction_Initiation->Measurement Data_Plotting Plot % Inhibition vs. [Inhibitor] Measurement->Data_Plotting IC50_Determination Determine IC50 Value Data_Plotting->IC50_Determination

Caption: Workflow for determining FAAH inhibitory activity.

Conclusion

The available evidence strongly suggests that the saturation of the acyl chain in N-acyl serotonins is a critical determinant of their FAAH inhibitory activity. This compound, with its fully saturated 18-carbon chain, appears to be inactive as an FAAH inhibitor.[1] In contrast, N-acyl serotonins with polyunsaturated acyl chains, such as arachidonoyl serotonin, are effective inhibitors of FAAH.[2] The inhibitory potential seems to decrease with a lower degree of unsaturation, as evidenced by the significantly weaker activity of oleoyl serotonin. This structure-activity relationship is crucial for the rational design of novel FAAH inhibitors based on the N-acyl serotonin scaffold. Researchers should focus on incorporating polyunsaturated fatty acid moieties to achieve potent FAAH inhibition. The conflicting data on oleoyl serotonin highlights the need for standardized and directly comparative studies to fully elucidate the inhibitory profile of this and other N-acyl serotonins.

References

Endogenous Stearoyl Serotonin: A Comparative Guide to its Presence and Quantification in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the endogenous presence of stearoyl serotonin (B10506) in human tissues, focusing on quantitative data, experimental methodologies, and potential signaling pathways. N-stearoyl-serotonin (SNS), a conjugate of stearic acid and the neurotransmitter serotonin, is an emerging lipid mediator with potential roles in inflammation and cellular signaling. This document aims to equip researchers with the necessary information to investigate this promising molecule further.

Presence and Quantification in Human Tissues

Stearoyl serotonin has been identified as an endogenous compound in human intestinal tissue. A key study by Wang et al. (2017) was the first to report its presence in human colon tissue, alongside other N-acyl serotonins. While quantitative data for this compound in the human brain is not yet available in the literature, its precursor, serotonin, is well-known to be present in both the gut and the brain, suggesting the potential for local synthesis of SNS in both tissues.[1]

Comparative Quantitative Data

The following table summarizes the reported concentrations of various N-acyl serotonins in human colon tissue from the study by Wang et al. (2017). It is important to note that these values can vary based on individual physiological conditions and dietary fatty acid intake.

N-Acyl SerotoninMean Concentration (pmol/g tissue)
Palmitoyl-serotonin (P-5-HT)13.5
Stearoyl-serotonin (S-5-HT) 8.7
Oleoyl-serotonin (O-5-HT)11.2
Arachidonoyl-serotonin (A-5-HT)1.8
Docosahexaenoyl-serotonin (DHA-5-HT)0.9

Data extracted from Wang et al. (2017). Eicosapentaenoyl-serotonin (EPA-5-HT) was detected but could not be quantified.

Experimental Protocols for Quantification

The primary method for the quantification of this compound and other N-acyl serotonins in human tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for identifying and quantifying lipid molecules in complex biological matrices.

Sample Preparation and Extraction

A generalized workflow for the extraction of N-acyl serotonins from human tissue is outlined below. This protocol is a composite based on methodologies for lipid mediator analysis.

G cluster_extraction Tissue Extraction cluster_analysis LC-MS/MS Analysis tissue 1. Homogenize frozen human tissue sample extraction 2. Perform lipid extraction (e.g., Bligh-Dyer method with chloroform/methanol) tissue->extraction Add internal standards spe 3. Solid-Phase Extraction (SPE) for sample cleanup and concentration extraction->spe drying 4. Evaporate solvent under nitrogen stream spe->drying reconstitution 5. Reconstitute extract in LC-MS compatible solvent drying->reconstitution injection 6. Inject sample into LC-MS/MS system reconstitution->injection separation 7. Chromatographic separation (e.g., C18 reverse-phase column) injection->separation detection 8. Mass spectrometric detection and quantification (MRM mode) separation->detection

Extraction and Analysis Workflow

Detailed Steps:

  • Homogenization: Frozen human tissue samples are homogenized in a suitable buffer, often containing antioxidants to prevent degradation of the lipid mediators.

  • Lipid Extraction: A common method is the Bligh and Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified and concentrated using SPE. A reverse-phase C18 cartridge is typically used to retain the N-acyl serotonins, which are then eluted with an organic solvent.

  • Solvent Evaporation: The eluate from the SPE step is dried under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is redissolved in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Alternative Analytical Techniques

While LC-MS/MS is the gold standard, other techniques could potentially be adapted for the analysis of this compound, although they may lack the same level of sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method would require derivatization of the this compound molecule to increase its volatility.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): The native fluorescence of the serotonin moiety could be exploited for detection, though this may be less specific than MS/MS.

  • Immunoassays (e.g., ELISA): The development of specific antibodies against this compound could enable the use of high-throughput immunoassays. However, such antibodies are not currently commercially available.

Potential Signaling Pathways

The biological functions of this compound are still under investigation, but research on the broader class of N-acyl serotonins suggests several potential signaling pathways.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

N-acyl serotonins, including this compound, are known inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound can indirectly potentiate endocannabinoid signaling.

G SNS This compound FAAH FAAH SNS->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates Signaling Downstream Signaling CB1R->Signaling

FAAH Inhibition Pathway
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Some N-acyl serotonins have been shown to act as antagonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation. While the direct effect of this compound on TRPV1 has not been extensively studied, it is a potential mechanism of action.[2]

G-Protein Coupled Receptor 119 (GPR119) Activation

N-acyl amides are known to activate GPR119, a receptor involved in the regulation of glucose homeostasis and appetite.[3][4] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and the release of incretins like glucagon-like peptide-1 (GLP-1).[3]

IL-17/Th17 Signaling Pathway

The study by Wang et al. (2017) found that another N-acyl serotonin, docosahexaenoyl serotonin (DHA-5-HT), was a potent inhibitor of IL-17 and CCL-20 release, key mediators in the Th17 pro-inflammatory response.[1][5] This suggests that this compound may also play a role in modulating this immune signaling pathway.

G cluster_immune Immune Cell Th17 Th17 Cell IL17 IL-17 Th17->IL17 Releases CCL20 CCL-20 Th17->CCL20 Releases SNS This compound SNS->Th17 Potentially Modulates

Potential IL-17/Th17 Modulation

Conclusion

The endogenous presence of this compound in human intestinal tissue is now confirmed, opening new avenues for research into its physiological and pathological roles. While LC-MS/MS stands as the primary analytical tool, further studies are needed to establish its presence and concentration in other human tissues, particularly the brain, and to fully elucidate its specific signaling pathways. The information and protocols provided in this guide offer a foundation for researchers to build upon in their investigation of this intriguing lipid mediator.

References

Saturated vs. Unsaturated N-Acyl Serotonins: A Comparative Guide to Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl serotonins (NASs) are a class of endogenous lipid mediators formed by the conjugation of serotonin (B10506) with a fatty acid. The nature of the fatty acid tail, specifically its length and degree of saturation, plays a pivotal role in determining the biological activity of these molecules. This guide provides a comparative analysis of the effects of saturated and unsaturated N-acyl serotonins on key biological targets, supported by experimental data and detailed methodologies.

Key Biological Targets and Differential Effects

The primary targets modulated by N-acyl serotonins include Fatty Acid Amide Hydrolase (FAAH), Transient Receptor Potential Vanilloid 1 (TRPV1), and the secretion of Glucagon-Like Peptide-1 (GLP-1). The saturation of the N-acyl chain is a critical determinant of the potency and selectivity of NASs for these targets.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). Inhibition of FAAH elevates anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects. Generally, unsaturated N-acyl serotonins are more potent FAAH inhibitors than their saturated counterparts .

N-Acyl SerotoninAcyl ChainSaturationFAAH Inhibition IC50 (µM)
N-Arachidonoyl-serotonin (AA-5-HT)C20:4Polyunsaturated1 - 12[1]
N-Oleoyl-serotonin (OA-5-HT)C18:1Monounsaturated> 50[2][3]
N-Palmitoyl-serotonin (PA-5-HT)C16:0Saturated> 50[4]
N-Stearoyl-serotonin (SA-5-HT)C18:0SaturatedInactive[5]

Table 1: Comparative FAAH inhibitory activity of N-acyl serotonins.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel involved in pain perception. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics. In contrast to FAAH inhibition, both saturated and unsaturated N-acyl serotonins can exhibit potent TRPV1 antagonistic activity.

N-Acyl SerotoninAcyl ChainSaturationTRPV1 Antagonism IC50 (nM)
N-Arachidonoyl-serotonin (AA-5-HT)C20:4Polyunsaturated37 - 100[1][6][7]
N-Oleoyl-serotonin (OA-5-HT)C18:1Monounsaturated2570[2][3]
N-Palmitoyl-serotonin (PA-5-HT)C16:0Saturated760[4]

Table 2: Comparative TRPV1 antagonistic activity of N-acyl serotonins.

Glucagon-Like Peptide-1 (GLP-1) Secretion

GLP-1 is an incretin (B1656795) hormone released from intestinal L-cells that plays a crucial role in glucose homeostasis and appetite regulation. The influence of N-acyl serotonins on GLP-1 secretion appears to be dependent on the saturation of the acyl chain, with saturated fatty acids showing no stimulatory effect .

CompoundEffect on GLP-1 Secretion in STC-1 cells
Palmitic Acid (Saturated)No effect[8]
Stearic Acid (Saturated)No effect[8]
Unsaturated Fatty AcidsStimulatory (in some cases)

Table 3: Qualitative effects of fatty acids on GLP-1 secretion.

Note: Direct quantitative data for a range of N-acyl serotonins on GLP-1 secretion is limited in the current literature.

Experimental Protocols

Fluorometric FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-acyl serotonins on FAAH.

Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The product of this reaction, 7-amino-4-methylcoumarin (B1665955) (AMC), is highly fluorescent and its rate of formation is proportional to FAAH activity.

Materials:

  • Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Test Compounds: Saturated and unsaturated N-acyl serotonins.

  • Control Inhibitor: A known FAAH inhibitor (e.g., JZL195).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

  • Add 10 µL of the diluted compounds or vehicle (for control) to the wells of the microplate.

  • Add 170 µL of the assay buffer to each well.

  • Add 10 µL of the diluted FAAH enzyme solution to each well, except for the background wells.

  • Initiate the reaction by adding 10 µL of the AAMCA substrate to all wells.

  • Immediately measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode at 37°C for 30-60 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TRPV1 Functional Assay (Calcium Influx)

This protocol measures the ability of N-acyl serotonins to antagonize capsaicin-induced calcium influx in cells overexpressing the TRPV1 receptor.

Principle: Activation of the TRPV1 channel by an agonist like capsaicin (B1668287) leads to an influx of calcium ions into the cell. This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this effect.

Materials:

  • Cells: HEK-293 or CHO cells stably expressing human or rat TRPV1.

  • Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Agonist: Capsaicin.

  • Test Compounds: Saturated and unsaturated N-acyl serotonins.

  • Control Antagonist: A known TRPV1 antagonist (e.g., capsazepine).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Seed the TRPV1-expressing cells in the 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer.

  • Add the test compounds or control antagonist at various concentrations and incubate for a predetermined time.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of capsaicin to stimulate the TRPV1 channels and immediately measure the change in fluorescence over time.

Data Analysis:

  • Determine the peak fluorescence intensity for each well.

  • Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

GLP-1 Secretion Assay using STC-1 Cells

This protocol describes a method for assessing the effect of N-acyl serotonins on GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Principle: STC-1 cells are a well-established model for studying the secretion of gut hormones, including GLP-1. Upon stimulation, these cells release GLP-1 into the culture medium, which can then be quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cells: STC-1 cells.

  • Culture Medium: DMEM with high glucose, supplemented with fetal bovine serum and penicillin/streptomycin.

  • Stimulation Buffer: Krebs-Ringer bicarbonate buffer (KRB) or similar.

  • Test Compounds: Saturated and unsaturated N-acyl serotonins.

  • Positive Control: A known GLP-1 secretagogue (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).

  • 24-well culture plates.

  • GLP-1 ELISA kit.

Procedure:

  • Seed STC-1 cells in 24-well plates and grow to a confluent monolayer.

  • Prior to the experiment, wash the cells with KRB buffer.

  • Pre-incubate the cells in KRB buffer for 1-2 hours.

  • Replace the pre-incubation buffer with fresh KRB buffer containing the test compounds at various concentrations or the positive control.

  • Incubate for a defined period (e.g., 2 hours).

  • Collect the supernatant and centrifuge to remove any detached cells.

  • Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Quantify the amount of GLP-1 secreted in response to each treatment.

  • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

  • Compare the GLP-1 secretion in the presence of the test compounds to the basal secretion (vehicle control) and the positive control.

Signaling Pathways and Experimental Workflows

FAAH Inhibition Signaling Pathway

FAAH_Inhibition NAS Unsaturated N-Acyl Serotonin FAAH FAAH NAS->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Hydrolysis Anandamide Anandamide Anandamide->FAAH Substrate CB1R CB1 Receptor Anandamide->CB1R Activates Analgesia Analgesia, Anxiolysis, Anti-inflammation CB1R->Analgesia Leads to TRPV1_Workflow cluster_cell_culture Cell Culture cluster_assay Calcium Flux Assay cluster_analysis Data Analysis TRPV1_cells Seed TRPV1-expressing HEK-293 cells Dye_loading Load cells with Fluo-4 AM TRPV1_cells->Dye_loading Add_NAS Add N-Acyl Serotonin (Antagonist) Dye_loading->Add_NAS Add_Capsaicin Add Capsaicin (Agonist) Add_NAS->Add_Capsaicin Measure_Fluorescence Measure Ca2+ influx via fluorescence Add_Capsaicin->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 GLP1_Secretion NAS Unsaturated N-Acyl Serotonin GPCR GPCRs (e.g., GPR40, GPR120) NAS->GPCR Activates L_Cell Intestinal L-Cell Signaling_Cascade Intracellular Signaling Cascade GPCR->Signaling_Cascade Initiates GLP1_Vesicles GLP-1 containing vesicles Signaling_Cascade->GLP1_Vesicles Triggers Exocytosis GLP1_Release GLP-1 Secretion GLP1_Vesicles->GLP1_Release Physiological_Effects Glucose Homeostasis, Appetite Regulation GLP1_Release->Physiological_Effects Leads to

References

Stearoyl Serotonin: A Comparative Guide to its Role in Regulating Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stearoyl serotonin's (C18-5HT) performance in regulating inflammatory cytokines against other alternatives, supported by experimental data. It aims to offer an objective overview for researchers and professionals in drug development.

Executive Summary

Stearoyl serotonin (B10506), also known as N-octadecanoyl-5-hydroxytryptamide (C18-5HT), is an N-acyl serotonin that has demonstrated significant anti-inflammatory properties. Experimental evidence indicates its ability to modulate key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while promoting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This guide compares the efficacy of this compound with another N-acyl serotonin, N-arachidonoyl serotonin (NA-5HT), and two widely used anti-inflammatory drugs, Dexamethasone (B1670325) and Ibuprofen.

Comparative Analysis of Cytokine Regulation

The following tables summarize the quantitative data on the effects of this compound and its comparators on the production of key inflammatory cytokines.

Table 1: In Vivo Cytokine Inhibition in a Carrageenan-Induced Inflammation Model

CompoundDosageAnimal ModelTarget Cytokine% Inhibition / Fold ChangeReference
This compound (C18-5HT) 1 mg/kgMiceTNF-α↓ ~47%[1]
10 mg/kgMiceTNF-α↓ ~55%[1]
1 mg/kgMiceIL-1β↓ ~54%[1]
10 mg/kgMiceIL-1β↓ ~61%[1]
10 mg/kgMiceIL-10↑ ~100%[1]
Dexamethasone 2.5 mg/kgMiceTNF-α↓ ~57%[1]
2.5 mg/kgMiceIL-1β↓ ~82%[1]
2.5 mg/kgMiceIL-10↑ ~100%[1]

Note: Inhibition percentages for this compound and Dexamethasone were calculated based on the data presented in de-Campos et al., 2021.[1]

Table 2: In Vitro Cytokine Inhibition in LPS-Stimulated Macrophages (RAW 264.7)

CompoundConcentrationTarget Cytokine% InhibitionReference
This compound (C18-5HT) 1 µMTNF-αSignificant reduction[1]
1 µMIL-1βSignificant reduction[1]
1 µMIL-6Significant reduction[1]
1 µMIL-10Significant increase[1]
N-Arachidonoyl Serotonin (NA-5HT) Not specifiedTNF-αSuppressed formation[2]
Not specifiedInterleukinsSuppressed formation[2]
Ibuprofen Not specifiedPro-inflammatory cytokinesSuppresses production[3]

Note: The study on N-Arachidonoyl Serotonin did not provide specific concentrations for cytokine inhibition in its abstract.[2] Ibuprofen's effect is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which leads to a downstream reduction in inflammatory mediators.[3]

Experimental Protocols

In Vivo Carrageenan-Induced Air Pouch Model (for this compound and Dexamethasone)

This protocol is based on the methodology described by de-Campos et al. (2021).[1]

  • Animal Model: Male Swiss mice (25–30 g) were used.

  • Air Pouch Induction: A subcutaneous injection of 10 mL of sterile air was administered into the dorsal region of the mice. After 3 days, a second injection of 5 mL of sterile air was given to maintain the pouch.

  • Treatment: On the 6th day, animals were pre-treated orally with this compound (0.1, 1, or 10 mg/kg), Dexamethasone (2.5 mg/kg, intraperitoneally), or vehicle (saline).

  • Inflammation Induction: One hour after treatment, 1 mL of carrageenan solution (1%) was injected into the air pouch.

  • Sample Collection: 24 hours after the carrageenan injection, the animals were euthanized, and the exudate from the air pouch was collected.

  • Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-10 in the exudate were quantified using an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.

In Vitro Lipopolysaccharide (LPS)-Stimulated Macrophage Assay (for this compound)

This protocol is based on the methodology described by de-Campos et al. (2021).[1]

  • Cell Line: RAW 264.7 murine macrophage cells were used.

  • Cell Culture: Cells were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells were pre-treated with this compound (0.1, 0.3, or 1 µM) for 30 minutes.

  • Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Cytokine Measurement: The concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatants were determined by ELISA.

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathway for this compound's anti-inflammatory action is still under investigation. However, existing evidence suggests a mechanism that involves the upregulation of the anti-inflammatory cytokine IL-10.[1] The inhibition of pro-inflammatory cytokines like TNF-α and IL-1β is likely a downstream effect of this IL-10 induction. Other N-acyl serotonins have been shown to act through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways.[2] It is plausible that this compound shares a similar mechanism.

stearoyl_serotonin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor IKK IKK Receptor->IKK ? MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway ? IL10_Induction IL-10 Induction Receptor->IL10_Induction Stearoyl_Serotonin This compound Stearoyl_Serotonin->Receptor IκB IκB IKK->IκB Inhibits NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression IL10_Induction->Gene_Expression NFκB_n->Gene_Expression Cytokines ↓ TNF-α, IL-1β, IL-6 ↑ IL-10 Gene_Expression->Cytokines

Caption: Proposed signaling pathway for this compound.

Alternative Anti-Inflammatory Agents
  • N-Arachidonoyl Serotonin (NA-5HT): This compound suppresses the LPS-induced activation of the NF-κB pathway, likely through the inhibition of MAPK and PI3K/Akt pathways.[2]

  • Dexamethasone: A synthetic glucocorticoid, dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and down-regulates the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.[4][5]

  • Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6] This blockage prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Air_Pouch Subcutaneous Air Pouch Induction in Mice Treatment_InVivo Administer this compound or Comparator Air_Pouch->Treatment_InVivo Inflammation_InVivo Induce Inflammation (Carrageenan) Treatment_InVivo->Inflammation_InVivo Collection_InVivo Collect Pouch Exudate Inflammation_InVivo->Collection_InVivo Analysis_InVivo Measure Cytokine Levels (ELISA) Collection_InVivo->Analysis_InVivo Cell_Culture Culture RAW 264.7 Macrophages Treatment_InVitro Pre-treat with this compound Cell_Culture->Treatment_InVitro Stimulation_InVitro Stimulate with LPS Treatment_InVitro->Stimulation_InVitro Collection_InVitro Collect Supernatant Stimulation_InVitro->Collection_InVitro Analysis_InVitro Measure Cytokine Levels (ELISA) Collection_InVitro->Analysis_InVitro

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stearoyl serotonin (B10506) is crucial for understanding its physiological roles and therapeutic potential. The selection of an appropriate analytical method is a critical first step, and ensuring the consistency of results between different methods through cross-validation is paramount, especially when data from different studies or laboratories are to be combined or compared.[1][2] This guide provides a comparative overview of two common bioanalytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of stearoyl serotonin.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical quantitative performance characteristics of hypothetical HPLC-UV and LC-MS/MS methods for the determination of this compound in a biological matrix like human plasma.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (FDA/ICH)[1]
Linearity (r²) > 0.995> 0.998≥ 0.99[5]
Range 10 - 1000 ng/mL0.1 - 100 ng/mL-
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15% (± 20% at LLOQ)[1]
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)[4]
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL-
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mLClearly defined and validated
Recovery (%) 85 - 95%90 - 105%Consistent, precise, and reproducible

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

Method 1: HPLC-UV

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., oleoyl (B10858665) serotonin).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 275 nm.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank biological matrix.[3]

  • Calibration curve range: 10, 25, 50, 100, 250, 500, 1000 ng/mL.

  • QC concentrations: Low (30 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

Method 2: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of internal standard solution (e.g., this compound-d4).

  • Add 150 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.[8][9]

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a vial for injection.

2. Chromatographic and Mass Spectrometric Conditions

  • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.[8][9]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: e.g., precursor ion m/z 443.3 -> product ion m/z 160.1

    • This compound-d4 (IS): e.g., precursor ion m/z 447.3 -> product ion m/z 160.1

3. Calibration and Quality Control

  • Prepare calibration standards and QC samples in a surrogate matrix if the authentic matrix shows interference.[8][9]

  • Calibration curve range: 0.1, 0.25, 0.5, 1, 2.5, 5, 10, 25, 50, 100 ng/mL.

  • QC concentrations: Low (0.3 ng/mL), Medium (30 ng/mL), and High (80 ng/mL).

Mandatory Visualizations

analytical_method_cross_validation_workflow start Start: Need to Compare/Combine Data method_a Validated Analytical Method A (e.g., HPLC-UV) start->method_a method_b Validated Analytical Method B (e.g., LC-MS/MS) start->method_b select_qcs Select QC Samples (Low, Medium, High) method_b->select_qcs analyze_a Analyze QCs with Method A (n≥3) select_qcs->analyze_a analyze_b Analyze QCs with Method B (n≥3) select_qcs->analyze_b compare_data Compare Datasets analyze_a->compare_data analyze_b->compare_data acceptance Acceptance Criteria Met? (%Difference ≤ 20%) compare_data->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancy acceptance->fail No

Analytical Method Cross-Validation Workflow.

stearoyl_serotonin_signaling_pathway stearoyl_serotonin This compound (Endocannabinoid-like molecule) faaH FAAH (Fatty Acid Amide Hydrolase) stearoyl_serotonin->faaH Metabolism receptor Target Receptor (e.g., TRPV1, GPR55) stearoyl_serotonin->receptor Binding & Activation serotonin Serotonin faaH->serotonin stearic_acid Stearic Acid faaH->stearic_acid downstream Downstream Signaling (e.g., Ca2+ influx, MAPK activation) receptor->downstream physiological_effects Physiological Effects (e.g., Analgesia, Anti-inflammation) downstream->physiological_effects

Hypothetical Signaling Pathway of this compound.

References

"comparing the effects of stearoyl serotonin on different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential effects of stearoyl serotonin (B10506) on various cell lines. While direct comparative studies on stearoyl serotonin are limited, this document synthesizes available data on N-acyl serotonins and contrasts them with the well-documented effects of serotonin to offer a predictive framework for future research. Supporting experimental data and detailed protocols are provided to facilitate further investigation into this promising compound.

Introduction to this compound

This compound, also known as N-octadecanoyl-5-hydroxytryptamide (C18-5HT), is an endogenous N-acyl serotonin, a class of lipid mediators.[1][2] These molecules are conjugates of a fatty acid (stearic acid in this case) and serotonin. The addition of the long, saturated stearoyl chain to the serotonin molecule is expected to significantly alter its biological activity compared to serotonin alone. While serotonin is a well-known neurotransmitter with mitogenic effects in many cancer cell lines[3][4][5], its acylated derivatives, such as N-(p-coumaroyl) serotonin and N-feruloyl serotonin, have demonstrated anti-proliferative and pro-apoptotic effects in cancer cells.[6][7]

Data Presentation: Effects on Cell Viability and Inflammation

Direct comparative data on the effects of this compound across multiple cell lines is currently unavailable in published literature. However, a study on βN-Octadecanoyl-5-hydroxytryptamide (this compound) provides initial insights into its effect on cell viability in a macrophage cell line.

Table 1: Effect of this compound on RAW 264.7 Macrophage Cell Viability [8]

ConcentrationIncubation TimeCell Viability (% of Control)
Vehicle24h / 48h100
0.01 µM24h / 48hNo significant difference
0.1 µM24h / 48hNo significant difference
1 µM24h / 48hNo significant difference
3 µM24h / 48h~85% (at 48h)

Data is approximated from the graphical representation in the cited study.

The study also demonstrated that this compound has anti-inflammatory properties, significantly inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[8]

Predicted Effects on Cancer Cell Lines

Based on the behavior of other N-acyl serotonins, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on various cancer cell lines, contrasting with the proliferative effects of serotonin.

Table 2: A Predictive Comparison of Serotonin and this compound Effects on Cancer Cell Lines

Cell LineKnown Effect of SerotoninPredicted Effect of this compound
Prostate Cancer (e.g., PC-3, DU-145, LNCaP)Stimulates proliferation, suppresses apoptosis.[3][5][9]May inhibit proliferation and induce apoptosis.
Breast Cancer (e.g., MCF-7)Modest stimulation of proliferation.[10]May exhibit cytotoxic effects, similar to other lipid-modified compounds.[11]
Glioblastoma (e.g., U251MG, T98G)Promotes proliferation and invasion.[12][13]May inhibit cell growth and induce apoptosis, akin to N-(p-coumaroyl) serotonin.[6]
Neuroblastoma (e.g., SH-SY5Y)Serotonin receptors are involved in cell survival and differentiation.[14]May induce apoptosis, similar to the effects of N-feruloyl serotonin.[7]

Experimental Protocols

To facilitate the investigation of this compound's effects, detailed protocols for key experiments are provided below.

Synthesis of this compound

This compound can be synthesized via a condensation reaction between stearic acid and serotonin hydrochloride. The following is a summary of a published method:[8]

  • Dissolve stearic acid (1.1 eq), DMAP (1.0 eq), serotonin hydrochloride (1.0 eq), and EDC.HCl (1.0 eq) in DMF.

  • Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Purify the crude product using a silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in dichloromethane.

  • Characterize the final product by 1H- and 13C-NMR spectroscopy, mass spectrometry, and melting point determination.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[15]

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

Known Serotonin Signaling Pathways

Serotonin exerts its diverse effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs). These receptors can activate or inhibit downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation and survival.[3][16]

G General Serotonin Signaling Pathways in Cancer Cells cluster_receptor Serotonin Receptors cluster_pathway Signaling Cascades cluster_outcome Cellular Outcomes 5HTR1A/B 5HTR1A/B PI3K/Akt PI3K/Akt 5HTR1A/B->PI3K/Akt 5HTR2B 5HTR2B MAPK/ERK MAPK/ERK 5HTR2B->MAPK/ERK Apoptosis_Inhibition Apoptosis Inhibition PI3K/Akt->Apoptosis_Inhibition Proliferation Proliferation MAPK/ERK->Proliferation Serotonin Serotonin Serotonin->5HTR1A/B Serotonin->5HTR2B

Caption: General serotonin signaling in cancer.

Experimental Workflow for Comparative Analysis

The following workflow outlines the steps for a comprehensive comparison of this compound's effects on different cell lines.

G Workflow for Comparing this compound Effects cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Select_Cell_Lines Select Cell Lines (e.g., PC-3, MCF-7, U251MG, SH-SY5Y) Cell_Viability Cell Viability Assay (MTT) Select_Cell_Lines->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Select_Cell_Lines->Apoptosis_Assay Proliferation_Assay Proliferation Assay (BrdU) Select_Cell_Lines->Proliferation_Assay Synthesize_SS Synthesize and Purify This compound Synthesize_SS->Cell_Viability Synthesize_SS->Apoptosis_Assay Synthesize_SS->Proliferation_Assay IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Compare_Apoptosis Compare Apoptotic Rates Apoptosis_Assay->Compare_Apoptosis Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) Proliferation_Assay->Pathway_Analysis

Caption: Workflow for this compound analysis.

Logical Relationship of Serotonin vs. Acyl Serotonins

The structural modification of serotonin through N-acylation can lead to a functional divergence in its cellular effects.

G Functional Divergence of Serotonin and N-Acyl Serotonins cluster_effects Cellular Effects in Cancer Serotonin Serotonin Proliferation Proliferation Serotonin->Proliferation Promotes Apoptosis Apoptosis Serotonin->Apoptosis Inhibits NAcyl_Serotonin N-Acyl Serotonin (e.g., this compound) NAcyl_Serotonin->Proliferation Inhibits (Predicted) NAcyl_Serotonin->Apoptosis Induces (Predicted)

Caption: Serotonin vs. N-Acyl Serotonin effects.

References

A Comparative Guide to the Validation of Animal Models for Studying Stearoyl Serotonin Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of animal models for investigating the biological functions of stearoyl serotonin (B10506), an endogenous N-acyl serotonin. Given the limited direct research on stearoyl serotonin, this guide focuses on validating animal models based on its known endogenous presence, dietary modulation, and its likely molecular targets: Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel.

Introduction to this compound

This compound is a lipid mediator formed from the conjugation of stearic acid and serotonin. It belongs to the class of N-acyl amides, which includes the well-characterized arachidonoyl serotonin (AA-5-HT). Studies have shown that this compound is endogenously present in the intestinal tract of mice, and its formation is influenced by dietary fatty acid content.[1] While its specific functions are still under investigation, its structural similarity to AA-5-HT, a known dual inhibitor of FAAH and TRPV1, suggests it may play a role in similar signaling pathways.[2][3]

Animal Models for this compound Research

The most suitable animal models for studying this compound are mice, due to the confirmed endogenous presence and the availability of relevant genetic models. This guide compares three key mouse models:

  • Wild-Type (WT) Mice (e.g., C57BL/6): These mice are essential for studying the physiological roles of this compound under normal conditions and how its levels and functions are altered by diet. The C57BL/6 strain is particularly relevant as it is susceptible to diet-induced obesity and metabolic changes, which can be linked to fatty acid metabolism and serotonin signaling.[4][5][6][7][8]

  • Fatty Acid Amide Hydrolase (FAAH) Knockout (KO) Mice: FAAH is a key enzyme responsible for the degradation of N-acyl amides, including the endocannabinoid anandamide (B1667382). As this compound is a potential substrate or inhibitor of FAAH, FAAH KO mice are invaluable for studying its function in the absence of this degradation pathway. These mice exhibit elevated levels of anandamide and other N-acyl amides, leading to a phenotype that includes reduced pain sensation and altered emotional reactivity.[9][10][11][12]

  • Transient Receptor Potential Vanilloid-type 1 (TRPV1) Knockout (KO) Mice: TRPV1 is a non-selective cation channel involved in pain perception, inflammation, and thermoregulation. Since this compound may modulate TRPV1 activity, TRPV1 KO mice are crucial for determining if the effects of this compound are mediated through this receptor. TRPV1 KO mice show a lack of response to capsaicin (B1668287) and deficits in thermally-evoked pain behaviors.[3][13][14][15][16]

Comparative Data of Animal Models

The following tables summarize the key characteristics and expected experimental outcomes for each mouse model.

Table 1: Comparison of Mouse Models for this compound Research

FeatureWild-Type (C57BL/6)FAAH KOTRPV1 KO
Genotype Faah+/+, Trpv1+/+Faah-/-Trpv1-/-
Key Phenotype Normal physiology, susceptible to diet-induced obesity.[4][7]Elevated endocannabinoid levels, reduced pain and anxiety-like behaviors.[11]Deficits in thermal pain sensation and no response to capsaicin.[14][16]
Primary Use Case Studying dietary effects on endogenous this compound levels and function.Investigating the effects of this compound in the absence of FAAH-mediated degradation.Determining the involvement of the TRPV1 receptor in this compound's mechanism of action.
Validation Approach Correlate changes in this compound levels with physiological or behavioral outcomes.Assess the accumulation of this compound and its impact on endocannabinoid-related phenotypes.Test for the abrogation of this compound-induced effects seen in WT mice.

Table 2: Expected Outcomes of Experimental Manipulations

Experimental ManipulationExpected Outcome in WT MiceExpected Outcome in FAAH KO MiceExpected Outcome in TRPV1 KO Mice
High Stearic Acid Diet Increased tissue levels of this compound.Potentially greater accumulation of this compound compared to WT.Increased tissue levels of this compound, but blunted physiological response if TRPV1 is the primary target.
Administration of Exogenous this compound Dose-dependent physiological and behavioral effects (e.g., analgesia, anti-inflammatory).Potentiated and prolonged effects compared to WT mice.Attenuated or absent effects if primarily mediated by TRPV1.
Capsaicin Challenge Nocifensive behavior (licking, flinching).[13]Pronounced and prolonged capsaicin-evoked hyperalgesia.[1]No nocifensive response.[14]

Table 3: Reference Inhibitory Concentrations of Arachidonoyl Serotonin (AA-5-HT)

As a structural analog, these values for AA-5-HT provide a reference for the potential potency of this compound.

TargetReported IC50 RangeReference
Fatty Acid Amide Hydrolase (FAAH)1 - 12 µM[2]
Transient Receptor Potential Vanilloid 1 (TRPV1)37 - 100 nM (against 100 nM capsaicin)[2][17]

Experimental Protocols

Validation of these animal models requires rigorous experimental protocols. Below are detailed methodologies for key experiments.

Dietary Manipulation and this compound Quantification

Objective: To modulate and quantify endogenous this compound levels in mouse tissues.

Protocol:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.[5]

  • Dietary Regimen:

    • Control Group: Fed a standard low-fat diet (e.g., 10% kcal from fat).

    • Experimental Group: Fed a high-fat diet enriched with stearic acid (e.g., 45-60% kcal from fat, with a significant portion being stearic acid) for 8-12 weeks.[4]

  • Tissue Collection: Euthanize mice and collect tissues of interest (e.g., jejunum, ileum, brain). Snap-freeze in liquid nitrogen and store at -80°C.

  • Lipid Extraction: Homogenize tissues in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound).

  • Quantification by LC-MS/MS:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and detection.[18][19][20][21]

    • Chromatographic separation can be achieved using a C18 column.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

Objective: To measure FAAH activity in tissue homogenates.

Protocol:

  • Sample Preparation: Homogenize fresh or frozen tissue in ice-cold FAAH assay buffer. Centrifuge to pellet debris and collect the supernatant.[22][23]

  • Assay Principle: This is a fluorometric assay based on the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[23][24]

  • Procedure (using a commercial kit, e.g., Abcam ab252895):

    • Prepare a standard curve using the provided AMC standard.

    • In a 96-well plate, add tissue homogenate to appropriate wells.

    • For background control, prepare duplicate sample wells and add a specific FAAH inhibitor (provided in the kit).

    • Prepare a reaction mix containing the FAAH substrate.

    • Add the reaction mix to all wells except the background controls (to which a background control mix without substrate is added).

    • Incubate at 37°C and measure fluorescence kinetically at Ex/Em = 360/465 nm.

  • Data Analysis: Calculate the change in fluorescence over time and determine the FAAH activity from the standard curve, after subtracting the background fluorescence.

In Vivo Assessment of TRPV1 Function (Capsaicin Paw Test)

Objective: To assess the function of TRPV1 in vivo by measuring the nocifensive response to capsaicin.

Protocol:

  • Animal Model: WT, FAAH KO, or TRPV1 KO mice.

  • Acclimatization: Place mice in individual Plexiglas chambers and allow them to acclimatize for at least 30 minutes.

  • Capsaicin Injection: Subcutaneously inject a low concentration of capsaicin (e.g., 1 µg in 20 µL of saline) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, observe the mouse for a period of 5 minutes and record the cumulative time spent licking, flinching, or shaking the injected paw.[13]

  • Validation:

    • WT mice should exhibit a robust licking/flinching response.

    • TRPV1 KO mice should show a complete lack of response, confirming the model's validity.[14]

    • FAAH KO mice may show an altered (prolonged) response to capsaicin, which can be further investigated with TRPV1 antagonists.[1]

Signaling Pathways and Experimental Workflows

Biosynthesis and Potential Signaling of this compound

The following diagram illustrates the formation of this compound and its hypothesized downstream signaling pathways based on its structural similarity to other N-acyl amides.

cluster_0 Biosynthesis cluster_1 Potential Signaling Pathways Serotonin Serotonin N_acyltransferase N-acyltransferase (Enzyme) Serotonin->N_acyltransferase Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->N_acyltransferase Stearoyl_Serotonin This compound N_acyltransferase->Stearoyl_Serotonin FAAH FAAH (Fatty Acid Amide Hydrolase) Stearoyl_Serotonin->FAAH Inhibition (-) TRPV1 TRPV1 Channel Stearoyl_Serotonin->TRPV1 Modulation (?) Anandamide Anandamide (& other NAEs) FAAH->Anandamide Degradation (-) Downstream_Signaling Downstream Signaling (e.g., Analgesia, Anti-inflammation) TRPV1->Downstream_Signaling CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation (+) CB1_Receptor->Downstream_Signaling start Start: C57BL/6 Mice diet Dietary Regimen (Control vs. High Stearic Acid) start->diet tissue_collection Tissue Collection (Gut, Brain) diet->tissue_collection behavior Behavioral/Functional Assays diet->behavior analysis Biochemical Analysis tissue_collection->analysis lcms LC-MS/MS for This compound Levels analysis->lcms Quantification faah_assay FAAH Activity Assay analysis->faah_assay Enzyme Activity correlation Correlate Biochemical & Functional Data lcms->correlation faah_assay->correlation capsaicin_test Capsaicin Paw Test (TRPV1 function) behavior->capsaicin_test thermal_pain Thermal Pain Test (e.g., Hot Plate) behavior->thermal_pain capsaicin_test->correlation thermal_pain->correlation validation Model Validation correlation->validation

References

Unveiling the Endocannabinoid-like Modulator: A Comparative Guide to Published Findings on Stearoyl Serotonin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the existing, yet unreplicated, evidence surrounding the biological activity of stearoyl serotonin (B10506) and other N-acyl serotonins, providing researchers with a comprehensive guide to the current state of knowledge and the crucial need for validation studies.

Stearoyl serotonin, an endogenously produced amide of stearic acid and the neurotransmitter serotonin, belongs to a class of lipid mediators known as N-acyl serotonins. These compounds have garnered interest for their potential to modulate physiological processes through pathways shared with endocannabinoids. However, a thorough review of the scientific literature reveals a conspicuous absence of studies dedicated to reproducing the initial findings on this compound's biological activities. This guide objectively compiles and compares the primary published data for this compound and its structural analogs, while underscoring that these findings largely represent single, uncorroborated reports. For researchers and drug development professionals, this serves as both a valuable data resource and a call for further investigation to validate these preliminary, yet potentially significant, discoveries.

Comparative Analysis of N-Acyl Serotonin Activity

The primary targets identified for N-acyl serotonins are the Fatty Acid Amide Hydrolase (FAAH) enzyme and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition can lead to analgesic and anti-inflammatory effects. TRPV1 is a non-selective cation channel involved in pain sensation.

Below is a summary of the reported in vitro activities of this compound and its analogs. It is crucial to note that these values originate from initial characterization studies and await independent replication.

CompoundTargetAssay TypeReported IC₅₀Reference(s)
This compound TRPV1 (human) Capsaicin-induced Ca²⁺ influx 0.76 µM [1]
FAAH (rat) Anandamide hydrolysis > 50 µM [1]
Arachidonoyl SerotoninTRPV1 (human, rat)Capsaicin-induced Ca²⁺ influx37-40 nM[2][3]
FAAH (rat)Anandamide hydrolysis5.6 µM[4]
FAAH (mouse)Anandamide hydrolysis12.0 - 26 µM[4]
Palmitoyl SerotoninFAAH (in vitro)Not specifiedInhibitory activity[5]
Oleoyl SerotoninFAAH (in vitro)Not specifiedInhibitory activity[5]
Eicosapentaenoyl SerotoninFAAH (in vitro)Not specifiedInhibitory activity[5]

Preliminary data also suggests that several N-acyl serotonins, including this compound, can inhibit glucagon-like peptide-1 (GLP-1) secretion in vitro[6][7][8]. However, quantitative data from these initial reports are not available.

Experimental Methodologies

To facilitate future reproducibility studies, this section provides a detailed overview of the experimental protocols that have been used to synthesize and characterize N-acyl serotonins.

N-stearoyl serotonin can be synthesized via the coupling of stearic acid and serotonin. A general procedure is as follows:

  • Activation of Stearic Acid: Stearic acid is first activated to a more reactive form. This can be achieved by converting it to stearoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Coupling Reaction: The activated stearic acid is then reacted with serotonin hydrochloride in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide). The base is necessary to neutralize the hydrochloride salt of serotonin and to scavenge the acid produced during the reaction.

  • Work-up and Purification: Following the reaction, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure N-stearoyl serotonin.

The inhibitory activity of N-acyl serotonins on FAAH is commonly determined using a fluorometric or radiometric assay with cell lysates or purified enzyme[7][9].

  • Enzyme Source: Homogenates of cells endogenously expressing or overexpressing FAAH (e.g., rat brain homogenates or HEK293 cells transfected with FAAH) are used as the enzyme source.

  • Substrate: A fluorescent substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a radiolabeled substrate like [¹⁴C]anandamide is used.

  • Assay Procedure:

    • The test compound (e.g., this compound) is pre-incubated with the enzyme preparation in an appropriate buffer.

    • The reaction is initiated by the addition of the substrate.

    • For fluorometric assays, the increase in fluorescence due to the release of the fluorophore (e.g., 7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader.

    • For radiometric assays, the reaction is stopped after a defined incubation period, and the product (e.g., [¹⁴C]arachidonic acid) is separated from the unreacted substrate by chromatography and quantified by scintillation counting.

  • Data Analysis: The rate of the enzymatic reaction is calculated and compared to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The antagonistic activity of N-acyl serotonins at the TRPV1 receptor is typically assessed by measuring their ability to inhibit agonist-induced intracellular calcium influx in cells expressing the receptor[1][2].

  • Cell Line: A cell line stably expressing the human or rat TRPV1 receptor, such as HEK293-hTRPV1 or CHO-hTRPV1, is used.

  • Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

  • Assay Procedure:

    • The dye-loaded cells are incubated with varying concentrations of the test compound (e.g., this compound).

    • The cells are then challenged with a TRPV1 agonist, typically capsaicin.

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis: The peak fluorescence response following agonist addition is measured. The inhibitory effect of the test compound is calculated relative to the response in the absence of the compound. The IC₅₀ value is determined from the concentration-response curve.

Visualizing Pathways and Processes

To aid in the conceptualization of the mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Blocked FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Stearoyl_Serotonin_ext This compound Stearoyl_Serotonin_ext->TRPV1 Antagonism Stearoyl_Serotonin_ext->FAAH Weak Inhibition Anandamide Anandamide Anandamide->FAAH Hydrolysis

Reported signaling of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays cluster_data Data Analysis start Stearic Acid + Serotonin reaction Coupling Reaction start->reaction purification Column Chromatography reaction->purification product This compound purification->product FAAH_assay FAAH Inhibition Assay product->FAAH_assay TRPV1_assay TRPV1 Antagonist Assay product->TRPV1_assay IC50_FAAH Determine IC₅₀ for FAAH FAAH_assay->IC50_FAAH IC50_TRPV1 Determine IC₅₀ for TRPV1 TRPV1_assay->IC50_TRPV1

General experimental workflow for N-acyl serotonins.

References

Safety Operating Guide

Navigating the Disposal of Stearoyl Serotonin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe and responsible disposal of stearoyl serotonin (B10506).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Stearoyl serotonin should be handled with caution, assuming it may be hazardous.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the substance.

  • Thorough Washing: After handling, wash hands and any exposed skin thoroughly.

  • Consult the SDS: The most critical step before use or disposal is to obtain and review the complete Safety Data Sheet (SDS) provided by the supplier. This document contains detailed information on hazards, handling, storage, and disposal.

Step-by-Step Disposal Protocol

The following is a general, step-by-step procedure for the disposal of this compound and its solutions. This protocol is based on standard practices for laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department to confirm the proper waste classification.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, unused, or expired this compound in a designated, well-labeled hazardous waste container. Ensure the container is compatible with the chemical.

    • Liquid Waste (Organic Solvents): this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Collect solutions in a designated hazardous waste container for organic solvents. Do not mix with aqueous or other incompatible waste streams.[2][3] Halogenated and non-halogenated solvent wastes should typically be kept separate.[3]

    • Contaminated Labware: Dispose of grossly contaminated labware, such as pipette tips, tubes, and flasks, as solid hazardous waste. If possible, decontaminate labware according to your lab's procedures.[4]

    • Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[1]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[1][5] The label should include the full chemical name ("this compound"), the solvent(s) and their approximate concentrations, and the accumulation start date.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6] Containers must be kept closed at all times except when adding waste.[6][7]

    • Empty Containers: Once a container of this compound is empty, it must still be managed properly. Deface or remove the original label.[1] Depending on the hazard classification, the container may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1][7] Consult your EHS department for specific guidance on disposing of empty chemical containers.

  • Disposal Request:

    • Once a waste container is full, or before it has been in storage for the maximum allowable time (often 12 months), submit a chemical waste collection request to your institution's EHS department.[1][6]

    • Do not pour this compound or its solutions down the sanitary sewer.[6]

Summary of Disposal Options for Laboratory Waste

The following table summarizes general disposal routes for different types of laboratory waste. The appropriate method for this compound-containing waste will be determined by its hazard classification.

Waste TypeDisposal MethodKey Considerations
Non-Hazardous Solid Waste Regular TrashMust be confirmed as non-hazardous. Should be securely packaged and transported to the dumpster by lab personnel.[8]
Non-Hazardous Liquid Waste Sanitary SewerPermissible only for specific, non-hazardous, water-soluble chemicals and requires approval from EHS.[9] Not appropriate for this compound solutions in organic solvents.
Hazardous Solid Waste EHS CollectionCollect in a labeled, compatible container and arrange for pickup by the EHS department.
Hazardous Liquid Waste EHS CollectionSegregate into compatible waste streams (e.g., halogenated vs. non-halogenated solvents). Collect in labeled, leak-proof containers for EHS pickup.[2][3]
Empty Chemical Containers Varies (Trash, Recycling, or Hazardous Waste)Must be completely empty. May require triple-rinsing depending on the original contents. Original labels must be defaced.[1][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Generate this compound Waste sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Guidelines sds->ehs classify Classify Waste (Hazardous vs. Non-Hazardous) ehs->classify hazardous Treat as Hazardous Waste classify->hazardous Hazardous or Unknown non_hazardous Treat as Non-Hazardous Waste (with EHS approval) classify->non_hazardous Confirmed Non-Hazardous segregate Segregate Waste by Type (Solid, Liquid, Contaminated Materials) hazardous->segregate trash Dispose in Regular Trash (Solids Only) non_hazardous->trash sewer Dispose via Sanitary Sewer (Aqueous, Approved Liquids Only) non_hazardous->sewer container Use Labeled, Compatible Waste Containers segregate->container storage Store in Satellite Accumulation Area container->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Decision-making workflow for the disposal of this compound.

By adhering to these general principles and, most importantly, consulting the specific guidance provided in the product's Safety Data Sheet and by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Stearoyl Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Stearoyl Serotonin. Given that the toxicological properties of this compound have not been fully investigated, it is imperative to treat this compound as potentially hazardous.[1] Adherence to the following procedural guidance is critical to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Gloves Eye/Face Protection Respiratory Protection Lab Coat/Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile gloves (double-gloving recommended)Safety glasses with side shields or safety gogglesN95/FFP2 respirator or higher, especially if weighing outside of a ventilated enclosureStandard lab coat
Dissolving in Solvents Chemical Fume HoodNitrile glovesSafety goggles or face shieldRecommended if not in a fume hoodStandard lab coat
In Vitro/In Vivo Experiments Biosafety Cabinet (if applicable) or well-ventilated areaNitrile glovesSafety glassesAs determined by risk assessmentStandard lab coat
Waste Disposal Chemical Fume Hood (for solvent-based waste)Nitrile glovesSafety goggles or face shieldAs needed based on waste compositionStandard lab coat

Standard Operating Procedures for Handling this compound

Due to the limited specific safety data available for this compound, these protocols are based on best practices for handling powdered, lipid-soluble, and neuroactive compounds.

Preparation and Handling of this compound Stock Solutions

This compound is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3][4]

  • Preparation: All handling of powdered this compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Protective Equipment: Wear appropriate PPE as detailed in the table above, including double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is recommended when handling the powder.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weigh paper or a weighing boat.

  • Dissolving: Add the appropriate solvent to the powder in a sealed container. Purge the solvent with an inert gas before use.[3][4] Gently agitate the mixture until the solid is fully dissolved.

  • Storage: Store stock solutions at -20°C in tightly sealed containers.[3] Aqueous solutions are not recommended for storage longer than one day.[3]

Diagram of Safe Handling Workflow for this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Don PPE weigh Weigh Powder in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve store Store Stock Solution at -20°C dissolve->store exp_start Retrieve Stock Solution store->exp_start dilute Prepare Working Solutions exp_start->dilute conduct Conduct Experiment dilute->conduct collect_waste Collect Waste in Labeled Container conduct->collect_waste dispose Dispose as Chemical Waste collect_waste->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Procedures

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Chemical Spill
  • Minor Spill (Powder):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Gently cover the spill with a damp paper towel to avoid generating dust.[5]

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated materials into a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Minor Spill (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Place the contaminated absorbent material into a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable detergent and water.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Diagram of Emergency Response for Accidental Exposure

cluster_exposure Accidental Exposure exposure Exposure Occurs remove Remove from Exposure Source exposure->remove decontaminate Decontaminate (Wash Skin/Flush Eyes) remove->decontaminate seek_medical Seek Medical Attention decontaminate->seek_medical

Caption: Emergency response steps for accidental exposure to this compound.

Disposal Plan

All waste containing this compound, including stock solutions, experimental media, and contaminated consumables (e.g., pipette tips, gloves), should be considered chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate chemical waste containers. Do not mix with non-hazardous waste.

  • Solid Waste: Contaminated solid items such as gloves, weigh paper, and pipette tips should be placed in a designated solid chemical waste container.

  • Liquid Waste: Unused solutions and experimental media containing this compound should be collected in a designated liquid chemical waste container.

  • Disposal: Dispose of all chemical waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not pour this compound solutions down the drain.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearoyl Serotonin
Reactant of Route 2
Reactant of Route 2
Stearoyl Serotonin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。